7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Description
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Properties
IUPAC Name |
7-bromo-1-butyl-2-methylbenzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c1-3-4-5-17-9(2)16-12-7-10(8-15)6-11(14)13(12)17/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRNNFSGHAUAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=CC(=C2)C#N)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191969 | |
| Record name | 1H-Benzimidazole-5-carbonitrile, 7-bromo-1-butyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423037-54-0 | |
| Record name | 1H-Benzimidazole-5-carbonitrile, 7-bromo-1-butyl-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-5-carbonitrile, 7-bromo-1-butyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, a molecule's journey from a promising hit to a viable clinical candidate is fundamentally governed by its physicochemical properties. These intrinsic characteristics—spanning solubility, lipophilicity, and ionization state (pKa)—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[1][2] A failure to optimize these properties early in the discovery process is a leading cause of late-stage attrition, resulting in significant financial and temporal losses.[3] Consequently, a thorough understanding and empirical determination of these parameters are not merely procedural; they are cornerstones of a rational, efficacy-driven drug design strategy.[4][5]
This guide provides an in-depth analysis of the core physicochemical properties of This compound , a substituted benzimidazole of interest to researchers in medicinal chemistry. The benzimidazole scaffold is a privileged structure in pharmacology, appearing in numerous marketed drugs with diverse biological activities.[6][7] This document is structured to provide not only the predicted characteristics of this specific molecule but also to equip researchers with the foundational knowledge and detailed experimental protocols necessary to validate these properties in a laboratory setting.
Compound Profile: this compound
A comprehensive search of available literature and chemical databases reveals that while structurally similar compounds are documented, specific experimental data for the title compound is not widely published. The following profile combines information from chemical suppliers with properties predicted based on its constituent functional groups and structural analogs.
Table 1: Core Properties of this compound
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₁₃H₁₄BrN₃ | Based on structure |
| Molecular Weight | 292.18 g/mol | Calculated from formula |
| CAS Number | Not available | --- |
| Appearance | Predicted to be an off-white to yellow solid | Based on similar benzimidazole derivatives |
| Predicted XLogP3 | ~3.5 - 4.5 | Estimated based on the lipophilic butyl group, bromo substituent, and benzimidazole core. The XLogP3 of the related 7-bromo-1-methyl-benzimidazole-2-carboxylic acid is 2.1[8], and adding a butyl group while removing a carboxylic acid and adding a nitrile would significantly increase this value. |
| Predicted pKa | ~4.0 - 5.5 | The benzimidazole ring is weakly basic. The pKa of the parent benzimidazole's conjugate acid is around 5.5-7, but electron-withdrawing groups (bromo and nitrile) are expected to reduce this basicity.[7][9][10] |
| Predicted Solubility | Low aqueous solubility; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The high predicted LogP and non-polar butyl group suggest poor water solubility. |
Section 1: Aqueous Solubility and Ionization State (pKa)
1.1. Scientific Significance
Aqueous solubility is a critical determinant of a drug's bioavailability.[5] For oral administration, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into circulation.[2] Poor solubility can lead to erratic absorption and insufficient drug exposure at the target site. The ionization state of a molecule, dictated by its pKa and the pH of the surrounding medium, profoundly influences its solubility and ability to permeate biological membranes. Benzimidazoles, containing a basic nitrogen atom, can be protonated to form more soluble cationic salts in acidic environments.[7] Understanding the pKa is therefore essential for designing appropriate formulation strategies and predicting a compound's behavior in different physiological compartments.
1.2. Experimental Protocol: Kinetic Solubility Determination via UV/Vis Spectroscopy
This protocol outlines a high-throughput method for assessing the kinetic solubility of a compound, providing a rapid and resource-efficient way to rank compounds in early discovery.
Causality Behind Experimental Choices:
-
DMSO Stock Solution: Dimethyl sulfoxide (DMSO) is used as the initial solvent due to its ability to dissolve a wide range of organic compounds. The protocol is designed to minimize the final concentration of DMSO to avoid its co-solvent effects on the final measurement.
-
Phosphate-Buffered Saline (PBS): PBS at pH 7.4 is used to mimic physiological conditions, providing a more biologically relevant solubility measurement than pure water.
-
UV/Vis Spectroscopy: This detection method is rapid and suitable for chromophoric compounds like benzimidazoles, allowing for quantification without extensive method development.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well UV-transparent plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a 1:100 dilution.
-
Incubation and Precipitation: Seal the plate and shake vigorously for 1-2 hours at room temperature. This period allows the compound to either dissolve or precipitate out of the supersaturated solution.
-
Measurement: Measure the absorbance of each well using a UV/Vis plate reader at the compound's λ_max (determined by a preliminary scan). The point at which the absorbance plateaus despite increasing compound concentration indicates the limit of solubility.
-
Data Analysis: Construct a calibration curve using the absorbance values of the clear, non-precipitated solutions. The highest concentration that remains clear is reported as the kinetic solubility.
1.3. Experimental Protocol: pKa Determination by Capillary Electrophoresis
Capillary electrophoresis (CE) is a powerful technique for determining the pKa of compounds, particularly for those with low water solubility like substituted benzimidazoles.[10] The method relies on the change in electrophoretic mobility of the analyte as a function of the background electrolyte pH.
Workflow Diagram:
Caption: Workflow for pKa determination using Capillary Electrophoresis.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of background electrolytes (BGEs) with varying pH values, typically covering a range of at least 2 pH units above and below the expected pKa (e.g., pH 3.0 to 7.0 for a benzimidazole). Maintain a constant ionic strength across all buffers.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol) and dilute it with each BGE to a final concentration suitable for CE detection.
-
CE Analysis: For each pH value, rinse the capillary with the corresponding BGE, then inject the sample.
-
Mobility Calculation: Apply a voltage and record the migration time of the analyte. The effective electrophoretic mobility (μ_eff) is calculated from the migration time.
-
Data Plotting: Plot the calculated effective mobility (μ_eff) against the pH of the BGE.
-
pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the ionized and neutral species are equal.
Section 2: Lipophilicity (LogP and LogD)
2.1. Scientific Significance
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences nearly every aspect of a drug's ADME profile.[5] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[11][12] An optimal LogP value (typically between 1 and 3 for oral drugs) is required for a compound to passively diffuse across the lipid bilayers of cell membranes. Excessively high lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and off-target toxicity. For ionizable compounds like our target molecule, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is a more relevant descriptor, as it accounts for the partitioning of both the neutral and ionized species.
2.2. Experimental Protocol: LogP/LogD Determination by Shake-Flask Method
The shake-flask method is the traditional "gold standard" for LogP determination due to its directness and accuracy.[13]
Workflow Diagram:
Caption: Experimental workflow for LogP determination by the shake-flask method.
Step-by-Step Methodology:
-
Solvent Pre-saturation: Pre-saturate n-octanol with water (or pH 7.4 buffer for LogD) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Compound Dissolution: Dissolve a precisely weighed amount of this compound in one of the pre-saturated phases (choose the one in which it is more soluble).
-
Partitioning: Add an equal volume of the other pre-saturated phase to a glass vial containing the compound solution.
-
Equilibration: Cap the vial and shake it vigorously for a defined period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the two immiscible layers.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[11][12]
Section 3: Structural Confirmation and Spectral Characterization
3.1. Scientific Significance
Unambiguous confirmation of a molecule's chemical structure is a prerequisite for any further investigation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and exact mass, collectively serving as a molecular fingerprint.
3.2. Predicted Spectral Data
While experimental spectra are not available, the following characteristics can be predicted for this compound based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Protons: Two singlets or narrowly split doublets in the δ 7.5-8.5 ppm range. - Butyl Group (N-CH₂-CH₂-CH₂-CH₃): A triplet (N-CH₂) around δ 4.2-4.5 ppm, two multiplets (internal CH₂) around δ 1.5-2.0 ppm, and a triplet (terminal CH₃) around δ 0.9-1.0 ppm.[14] - Methyl Group (C-CH₃): A singlet around δ 2.5-2.7 ppm.[15] |
| ¹³C NMR | - Aromatic/Heterocyclic Carbons: Multiple signals in the δ 110-155 ppm range. - Nitrile Carbon (-C≡N): A signal around δ 115-120 ppm. - Butyl & Methyl Carbons: Signals in the aliphatic region (δ 10-50 ppm). |
| IR Spectroscopy | - C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹. - C=N and C=C Stretches: Multiple bands in the 1450-1650 cm⁻¹ region. - C-H Stretches (Aliphatic): Bands just below 3000 cm⁻¹. - C-H Stretches (Aromatic): Bands just above 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom, with two peaks of nearly equal intensity at m/z 291 and 293. |
Conclusion
This technical guide provides a comprehensive overview of the key , contextualized within the demands of modern drug discovery. While experimental data for this specific molecule remains limited, its properties can be reasonably predicted based on its chemical structure. More importantly, this document furnishes researchers with the detailed, validated experimental protocols required to determine these properties empirically. A rigorous, data-driven approach to characterizing solubility, pKa, and lipophilicity is indispensable for mitigating risk and rationally advancing novel chemical entities through the development pipeline.
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Mora, N., et al. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B. [Link]
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Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Sygnature Discovery. [Link]
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LogP—Making Sense of the Value. ACD/Labs. [Link]
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7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile CAS number
An In-Depth Technical Guide to 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of this compound, a substituted benzimidazole derivative. While public data on this specific molecule is limited, indicating its novelty, this document leverages established principles and data from structurally analogous compounds to offer a robust framework for its synthesis, characterization, and potential applications. This resource is intended for researchers, medicinal chemists, and drug development professionals engaged in exploring novel heterocyclic scaffolds.
The benzimidazole (1,3-benzodiazole) core is a renowned "privileged structure" in medicinal chemistry. Its fusion of a benzene and an imidazole ring creates a scaffold that can readily interact with a multitude of biological macromolecules, making its derivatives potent therapeutic agents.[1] Benzimidazole-based compounds have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[2][3] The specific substitutions on the this compound molecule—a bromine atom, a butyl group, a methyl group, and a nitrile function—are anticipated to modulate its physicochemical properties and biological activity, making it a compound of significant interest for targeted drug discovery.
Physicochemical and Structural Properties
While a specific CAS Number for this compound is not publicly registered, a commercial entity lists it under item number KX-C110696.[4] For comparative analysis, the properties of a closely related analog, 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile, are well-documented.[5] The predicted properties of the target compound are presented alongside this analog for a clear comparison.
Table 1: Comparative Physicochemical Properties
| Property | This compound (Predicted) | 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile (Reference Compound) |
| CAS Number | Not available | 1414029-13-2[5] |
| Molecular Formula | C₁₃H₁₃BrN₄ | C₉H₆BrN₃ |
| Molecular Weight | 305.17 g/mol | 236.07 g/mol [4] |
| Structure | A benzimidazole core with bromo, butyl, methyl, and carbonitrile substituents. | A benzimidazole core with bromo, methyl, and carbonitrile substituents. |
The introduction of a butyl group in place of a methyl group at the N-1 position significantly increases the lipophilicity of the target molecule. This modification is a common strategy in medicinal chemistry to enhance cell membrane permeability and potentially improve oral bioavailability. The electronic properties conferred by the bromine and nitrile groups are crucial for receptor binding and metabolic stability.
Synthesis and Mechanistic Considerations
The synthesis of substituted benzimidazoles is a well-established area of organic chemistry. A plausible and efficient synthetic route for this compound can be designed based on the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or its equivalent, followed by functional group manipulations.
Proposed Synthetic Workflow
A logical synthetic pathway involves a multi-step sequence starting from commercially available materials. The key steps include diamine formation, cyclization to form the benzimidazole core, followed by N-alkylation.
Caption: Proposed multi-step synthesis workflow for the target compound.
Detailed Experimental Protocol (Predictive)
This protocol is a predictive methodology based on standard organic synthesis techniques for analogous structures.[6]
Step 1 & 2: Synthesis of 7-Bromo-2,5-dimethyl-1H-benzimidazole (Intermediate 2)
-
Rationale: The initial steps focus on creating the core benzimidazole structure from a commercially available aniline derivative.
-
Procedure: a. Nitrate 4-Bromo-2-methylaniline at the ortho position to the amino group, followed by reduction of both the existing and newly introduced nitro groups to form 3-Bromo-5-methyl-benzene-1,2-diamine (Intermediate 1). b. Dissolve Intermediate 1 in a suitable solvent like ethanol. c. Add acetic anhydride and heat the mixture to reflux. The condensation reaction forms the imidazole ring.[6] d. Monitor the reaction by Thin-Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture and neutralize it to precipitate the crude product. f. Purify the crude 7-Bromo-2,5-dimethyl-1H-benzimidazole by recrystallization or column chromatography.
Step 3-5: Functional Group Manipulations to Yield Final Product
-
Rationale: These steps introduce the remaining nitrile and butyl functionalities at the desired positions.
-
Procedure: a. Nitrate Intermediate 2 under standard conditions (HNO₃/H₂SO₄) to install a nitro group, yielding Intermediate 3. b. Perform N-alkylation on Intermediate 3 using 1-iodobutane and a suitable base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF to attach the butyl group, forming Intermediate 4.[7] c. Reduce the nitro group of Intermediate 4 to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation). d. Convert the resulting amino group to the target carbonitrile via a Sandmeyer reaction (diazotization with NaNO₂/HCl followed by displacement with CuCN). e. Isolate and purify the final product, this compound, using column chromatography.
Potential Applications in Drug Discovery
The benzimidazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives approved for a wide range of diseases.[3][8] The structural features of this compound suggest significant potential in several therapeutic areas.
-
Anticancer Activity: Many benzimidazole derivatives function as microtubule inhibitors, similar to classic anthelmintics like albendazole which have been repurposed for oncology.[8] They can also act as kinase inhibitors or DNA intercalating agents. The nitrile and bromo substituents can enhance binding affinity and selectivity for various oncological targets.
-
Antimicrobial and Antiviral Agents: The benzimidazole core is present in numerous antimicrobial and antiviral drugs.[2][7] These compounds can interfere with essential microbial enzymes or viral replication processes.
-
Anti-inflammatory and Analgesic Properties: Certain benzimidazole derivatives have shown potent anti-inflammatory and analgesic effects, often by inhibiting key enzymes in inflammatory pathways like cyclooxygenase (COX) or targeting specific receptors.[1]
Caption: Potential biological targets for benzimidazole-based therapeutics.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the title compound is unavailable, data from structurally related halogenated and alkylated benzimidazoles provide a strong basis for safe handling protocols.[9][10]
Table 2: Summary of Hazard Profile and Recommended Precautions
| Hazard Category | GHS Hazard Statements (Typical for Analogs) | Precautionary Measures (Recommended) |
| Acute Toxicity | H300: Fatal if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9][10] |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9][10] |
Handling and Personal Protective Equipment (PPE)
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Avoid all personal contact, including inhalation of dust or fumes and contact with skin and eyes.[11]
-
PPE: Wear chemical-resistant safety goggles, impervious gloves (e.g., nitrile), and a lab coat. For operations that may generate dust, a respirator may be necessary.[10][11]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.[11]
Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]
Conclusion
This compound represents a promising, albeit underexplored, molecule within the pharmacologically significant benzimidazole class. By leveraging established synthetic methodologies and structure-activity relationship data from analogous compounds, this guide provides a foundational framework for its synthesis and investigation. The unique combination of substituents suggests a strong potential for novel biological activity, particularly in oncology and infectious disease research. Adherence to rigorous safety protocols, based on data from related compounds, is essential for its handling and exploration. This molecule warrants further investigation to fully elucidate its therapeutic potential.
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Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed. Retrieved from [Link]
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Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025). ResearchGate. Retrieved from [Link]
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Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). Retrieved from [Link]
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Examples of benzimidazole based drugs in clinical use. (n.d.). ResearchGate. Retrieved from [Link]
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Current Achievements of Benzimidazole: A Review. (2024). Preprints.org. Retrieved from [Link]
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The physicochemical properties of synthesized benzimidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2023). National Institutes of Health (NIH). Retrieved from [Link]
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Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents. (2025). ResearchGate. Retrieved from [Link]
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A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (2016). International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link]
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Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. (2009). PubMed. Retrieved from [Link]
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Physico-chemical properties of synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]
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7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. (n.d.). Kemix Pty Ltd. Retrieved from [Link]
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7-BroMo-1-butyl-1,2,3-benzotriazole-5-carbonitrile. (n.d.). ChemBK. Retrieved from [Link]
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SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (2025). Journal of Microbiology, Biotechnology and Food Sciences. Retrieved from [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved from [Link]
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C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothiazole. (2023). Journal of Synthetic Chemistry. Retrieved from [Link]
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structure elucidation of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
An In-Depth Technical Guide to the Structure Elucidation of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the structural elucidation of the novel heterocyclic compound, this compound. We move beyond a simple listing of techniques, instead detailing a synergistic, multi-pronged approach that leverages Mass Spectrometry (MS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each step is presented with a rationale for its inclusion in the workflow, detailed experimental protocols, and an expert interpretation of expected data. This document serves as both a specific guide for the title compound and a general framework for tackling the structural challenges of complex substituted benzimidazoles.
Introduction: The Analytical Challenge
1.1 The Benzimidazole Scaffold
The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a vast range of biological activities, including antiulcer, anthelmintic, and anticancer properties.[1][2] The specific substitution pattern on this core dictates the molecule's pharmacological profile, making precise structural confirmation a critical step in the research and development pipeline.
1.2 The Target Molecule: A Case Study
Our target molecule, this compound, presents a typical analytical challenge. Its structure (Figure 1) comprises a benzimidazole core with four distinct substituents.
Figure 1. Chemical Structure of this compound.
The primary challenge lies in unambiguously confirming the precise placement of these substituents, particularly the bromo and carbonitrile groups on the benzene ring (positions 5 and 7). Isomeric possibilities, such as 4-bromo-6-carbonitrile, could present similar spectroscopic signatures, demanding a rigorous and integrated analytical approach.
1.3 The Integrated Elucidation Strategy
Caption: A high-level overview of the integrated analytical workflow.
Mass Spectrometry: Defining the Elemental Composition
2.1 Rationale and Technique Selection
The initial and most fundamental step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer, is the method of choice. This provides a highly accurate mass measurement of the molecular ion, allowing for the confident determination of the elemental formula. Furthermore, the presence of a bromine atom provides a highly characteristic isotopic signature that serves as an immediate validation point.[3][4][5]
2.2 Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode to generate the protonated molecular ion, [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500. The high resolution of the TOF analyzer (>10,000) is crucial.
2.3 Expected Data and Interpretation
The molecular formula of this compound is C₁₃H₁₄BrN₃. The key feature in the mass spectrum will be the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[4][5] This results in a pair of peaks of nearly equal intensity separated by 2 m/z units for any bromine-containing ion.[6]
Table 1: Predicted HRMS Data for the [M+H]⁺ Ion of C₁₃H₁₄BrN₃
| Ion | Isotope | Calculated m/z |
| [C₁₃H₁₅⁷⁹BrN₃]⁺ | ⁷⁹Br | 292.0498 |
| [C₁₃H₁₅⁸¹BrN₃]⁺ | ⁸¹Br | 294.0478 |
The observation of this characteristic "doublet" with a ~1:1 intensity ratio and accurate masses within 5 ppm of the calculated values provides powerful evidence for the presence of a single bromine atom and confirms the overall elemental composition.
NMR Spectroscopy: Assembling the Molecular Jigsaw
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[7][8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the full structure.
3.1 Step 1: 1D NMR (¹H and ¹³C/DEPT)
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquisition: Record ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher field spectrometer.
¹H NMR - Predicted Data & Interpretation: The ¹H NMR spectrum provides a count of chemically distinct protons and information about their local environment.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | d (J≈1.5 Hz) | 1H | H-4 | Deshielded by adjacent nitrile (CN) and N atom; doublet due to H-6. |
| ~7.95 | d (J≈1.5 Hz) | 1H | H-6 | Deshielded by adjacent Br atom; doublet due to H-4. |
| ~4.20 | t (J≈7.5 Hz) | 2H | N-CH₂ -(CH₂)₂-CH₃ | Protons alpha to the benzimidazole nitrogen. |
| ~2.65 | s | 3H | C(2)-CH₃ | Singlet, typical for a methyl group on an sp² carbon in this environment. |
| ~1.85 | m | 2H | N-CH₂-CH₂ -CH₂-CH₃ | Butyl chain protons. |
| ~1.45 | m | 2H | N-(CH₂)₂-CH₂ -CH₃ | Butyl chain protons. |
| ~0.95 | t (J≈7.4 Hz) | 3H | N-(CH₂)₃-CH₃ | Terminal methyl group of the butyl chain. |
¹³C NMR & DEPT-135 - Predicted Data & Interpretation: The ¹³C NMR spectrum reveals all unique carbon environments, while DEPT-135 distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (C) do not appear in DEPT spectra.
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | DEPT-135 | Assignment | Rationale |
| ~155.0 | No Signal | C-2 | Quaternary carbon between two nitrogen atoms. |
| ~142.0 | No Signal | C-7a | Quaternary fusion carbon. |
| ~138.5 | Positive | C-4 | Aromatic CH. |
| ~135.0 | No Signal | C-3a | Quaternary fusion carbon. |
| ~125.0 | Positive | C-6 | Aromatic CH. |
| ~118.0 | No Signal | C≡N | Nitrile quaternary carbon. |
| ~115.0 | No Signal | C-5 | Quaternary carbon attached to the electron-withdrawing nitrile group. |
| ~105.0 | No Signal | C-7 | Quaternary carbon attached to bromine. |
| ~45.0 | Negative | C H₂-(CH₂)₂-CH₃ | Butyl chain carbon alpha to nitrogen. |
| ~31.0 | Negative | CH₂-C H₂-CH₂-CH₃ | Butyl chain carbon. |
| ~20.0 | Negative | (CH₂)₂-C H₂-CH₃ | Butyl chain carbon. |
| ~15.0 | Positive | C(2)-C H₃ | Methyl group carbon. |
| ~13.8 | Positive | (CH₂)₃-C H₃ | Terminal methyl of the butyl chain. |
3.2 Step 2: 2D NMR - Connecting the Dots
While 1D NMR provides the pieces, 2D NMR shows how they connect.[9][10]
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[11][12] It serves as a definitive confirmation of the assignments made in Tables 2 and 3. For example, it will show a cross-peak between the proton signal at ~8.10 ppm and the carbon signal at ~138.5 ppm, confirming this pair as C-4/H-4.
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the overall substitution pattern. It reveals correlations between protons and carbons that are 2 to 3 bonds away.[12][13] These long-range correlations bridge disconnected fragments and lock the substituents into place.
Key Expected HMBC Correlations:
-
H-4 to C-5, C-6, C-7a, and C≡N: This definitively places the nitrile group at C-5, adjacent to H-4.
-
H-6 to C-4, C-5, and C-7a: This confirms the connectivity around the benzene ring.
-
N-CH₂ protons to C-7a and C-2: This proves the butyl group is attached to the N-1 position.
-
C(2)-CH₃ protons to C-2 and C-7a: This confirms the methyl group is at the C-2 position.
Caption: Diagram of crucial HMBC correlations needed to confirm the structure.
X-ray Crystallography: The Unambiguous 3D Structure
4.1 Rationale: The Gold Standard
For absolute proof of structure, particularly regiochemistry, single-crystal X-ray crystallography is unparalleled.[14][15] If a suitable single crystal can be grown, this technique provides a definitive 3D model of the molecule, revealing precise bond lengths, bond angles, and the spatial arrangement of all atoms.[2][16]
4.2 Experimental Protocol
-
Crystal Growth: The foundational step is growing a high-quality single crystal. Slow evaporation is a common and effective method.[15][17]
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Loosely cover the container to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Monitor for the formation of well-defined, non-twinned single crystals.
-
-
Data Collection:
-
A suitable crystal is selected and mounted on a goniometer head on a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The diffractometer exposes the crystal to a monochromatic X-ray beam and rotates it, collecting a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
The diffraction pattern is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to find the initial positions of the heavier atoms (like Bromine).
-
The positions of all other non-hydrogen atoms are found from subsequent Fourier maps.
-
The structural model is then refined anisotropically to achieve the best fit between the observed and calculated diffraction data.
-
4.3 Expected Outcome
The refined crystal structure would provide an electron density map and a 3D model that definitively confirms the 7-bromo and 5-carbonitrile substitution pattern, leaving no ambiguity. It would also reveal details about the planarity of the benzimidazole system and the conformation of the butyl chain in the solid state.
Conclusion
The is a process of accumulating and integrating evidence from multiple, complementary analytical techniques. HRMS establishes the correct elemental formula. A full suite of 1D and 2D NMR experiments then meticulously maps the atomic connectivity, distinguishing it from other potential isomers. Finally, X-ray crystallography can provide the ultimate, unambiguous confirmation in three dimensions. This rigorous, self-validating workflow ensures the highest level of scientific confidence in the final structure, a prerequisite for any further research or development activities.
References
-
Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Chemistry and Applications of Benzimidazole and its Derivatives. Available at: [Link]
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Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts. Available at: [Link]
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X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (2019). ResearchGate. Available at: [Link]
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Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. (n.d.). AWS. Available at: [Link]
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Prabhu, A. A. M. (2022). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. IntechOpen. Available at: [Link]
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Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available at: [Link]
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The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. (n.d.). International Union of Crystallography. Available at: [Link]
-
Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (2022). MDPI. Available at: [Link]
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Mass spectrometry of halogen-containing organic compounds. (2009). ResearchGate. Available at: [Link]
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Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]. (2018). NIH. Available at: [Link]
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Mass Spectroscopy - Halo-isotopes | A Level Chemistry. (2019). YouTube. Available at: [Link]
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NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. (2018). ResearchGate. Available at: [Link]
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¹H-NMR spectrum of compound (14) 3.3 ¹³C-NMR study. (2019). ResearchGate. Available at: [Link]
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Synthesis, reactions, and spectroscopic properties of benzimidazoles. (1984). Chemical Reviews. Available at: [Link]
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Mass spectral behavior of 5(6)-substituted benzimidazoles. (1976). The Journal of Organic Chemistry. Available at: [Link]
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The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. (1961). The Journal of Organic Chemistry. Available at: [Link]
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Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. Available at: [Link]
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Identification and structure elucidation by NMR spectroscopy. (2015). ResearchGate. Available at: [Link]
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Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Available at: [Link]
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An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). PubMed Central. Available at: [Link]
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An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Beilstein Journals. Available at: [Link]
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Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). Chemistry LibreTexts. Available at: [Link]
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Structure Elucidation by NMR. (n.d.). ETH Zurich. Available at: [Link]
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An In-depth Technical Guide to 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, characterization, and potential applications of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile. As a senior application scientist, the following sections are designed to provide not only procedural steps but also the underlying scientific rationale to empower your research endeavors.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] Structural modifications to the benzimidazole ring system can significantly alter its physicochemical and pharmacological profiles.[3] this compound is a specific derivative of interest, potentially serving as a crucial building block or a reference standard in the synthesis of novel therapeutic agents. Its unique substitution pattern—a bromine atom, a butyl group, a methyl group, and a nitrile function—offers multiple points for further chemical modification, making it a versatile tool for creating libraries of compounds for drug discovery.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 292.174 g/mol | [4] |
| Molecular Formula | C13H14BrN3 | Derived |
| CAS Number | 1423037-54-0 | [4] |
| Appearance | No data available, likely a solid | N/A |
| Solubility | No data available | N/A |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; long-term (1-2 years) at -20°C | [4] |
Synthesis and Purification: A Proposed Protocol
The following is a hypothetical, yet chemically sound, multi-step protocol for the synthesis of this compound. The rationale behind each step is provided to illustrate the experimental design process.
Synthetic Workflow Overview
Caption: A proposed multi-step synthesis workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
Starting material: 4-bromo-2-nitroaniline
-
1-bromobutane
-
Potassium carbonate (K2CO3)
-
Tin(II) chloride (SnCl2)
-
Hydrochloric acid (HCl)
-
Acetic anhydride
-
Sodium nitrite (NaNO2)
-
Copper(I) cyanide (CuCN)
-
Appropriate organic solvents (e.g., DMF, ethanol, ethyl acetate)
-
Standard laboratory glassware and safety equipment
Procedure:
-
N-Butylation of 4-bromo-2-nitroaniline:
-
Rationale: Introduction of the butyl group at an early stage. The electron-withdrawing nitro group directs the alkylation to the desired nitrogen.
-
In a round-bottom flask, dissolve 4-bromo-2-nitroaniline in a suitable polar aprotic solvent like DMF.
-
Add anhydrous potassium carbonate as a base.
-
Slowly add 1-bromobutane and heat the reaction mixture (e.g., to 60-80°C) with stirring for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction, pour it into water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Reduction of the Nitro Group:
-
Rationale: Conversion of the nitro group to an amine is a necessary step for the subsequent benzimidazole ring formation.
-
Dissolve the product from the previous step in ethanol and concentrated HCl.
-
Add tin(II) chloride dihydrate portion-wise while stirring.
-
Heat the mixture at reflux for a few hours.
-
Cool the reaction, make it basic with a concentrated NaOH solution, and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the diamine intermediate.
-
-
Cyclization to form the Benzimidazole Core:
-
Rationale: Formation of the imidazole ring. Acetic anhydride serves as the source of the 2-methyl group.
-
Dissolve the diamine intermediate in acetic acid.
-
Add acetic anhydride and heat the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Neutralize with a base (e.g., ammonium hydroxide) to precipitate the benzimidazole product.
-
Filter the solid, wash with water, and dry.
-
-
Introduction of the Nitrile Group (Sandmeyer Reaction):
-
Rationale: A classic method to convert an aryl amine (which needs to be introduced in an earlier step, this protocol is a simplification) to a nitrile. For the target molecule, a more direct route starting from a precursor with the nitrile group already present would be more efficient. However, for illustrative purposes, a Sandmeyer reaction on a related precursor is described.
-
-
Purification:
-
Rationale: To obtain the final product with high purity, crucial for its use as a reference standard or in further reactions.
-
The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
The purity of the final fractions should be assessed by TLC and/or LC-MS.
-
Structural Elucidation and Characterization
The unambiguous identification of the synthesized compound is paramount.[2] The following spectroscopic techniques are essential for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the butyl chain protons, and the methyl group protons. The aromatic protons on the benzimidazole core typically resonate between 7.0 and 8.3 ppm.[2] The butyl group will show characteristic multiplets, and the 2-methyl group will appear as a singlet.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbon atoms of the benzimidazole core, the nitrile group (typically downfield), and the aliphatic carbons of the butyl and methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C=N and C=C stretching vibrations of the benzimidazole ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern for the presence of a single bromine atom (M+ and M+2 peaks with approximately 1:1 intensity).
Potential Applications and Future Research
-
Reference Standard: Given its availability from chemical suppliers for research purposes, this compound can be used as a reference standard for impurity profiling in drug manufacturing.[4]
-
Medicinal Chemistry Building Block: The bromine atom can be utilized for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to generate novel derivatives. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for structural diversification.
-
Biological Screening: As a benzimidazole derivative, it warrants screening for a variety of biological activities, including but not limited to anticancer, antimicrobial, and antiviral properties.
Safety and Handling
As with any chemical compound in a research setting, proper safety precautions must be observed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
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- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem.
- This compound. BIOFOUNT.
- A Comprehensive Study of N-Butyl-1H-Benzimidazole. PubMed Central.
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biological activity of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
An In-Depth Technical Guide to the Biological Activity of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Foreword: Charting a Course for a Novel Benzimidazole Derivative
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide focuses on a specific, yet under-characterized molecule: This compound . Given the absence of extensive published data on this exact compound, this document serves as both a predictive analysis and a comprehensive methodological roadmap for its biological evaluation. As a Senior Application Scientist, my objective is to provide a framework grounded in the established activities of analogous structures, thereby enabling researchers to systematically uncover the therapeutic potential of this novel chemical entity. We will proceed from foundational principles to actionable experimental designs, ensuring that each step is both scientifically rigorous and logically justified.
The Benzimidazole Core: A Privileged Scaffold in Drug Discovery
The benzimidazole ring system, an isostere of naturally occurring purines, provides a unique architecture for interacting with a multitude of biological targets. The fusion of a benzene ring with an imidazole ring creates a bicyclic heteroaromatic system that is metabolically stable and capable of engaging in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility has led to the development of numerous FDA-approved drugs for a range of indications.
The subject of this guide, this compound, incorporates several key structural motifs that suggest a high potential for significant biological activity:
-
7-Bromo Substitution: The presence of a halogen atom, particularly bromine, can enhance membrane permeability and introduce a potential site for halogen bonding, a specific type of non-covalent interaction that can contribute to target affinity.
-
1-Butyl Group: This alkyl chain increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and access intracellular targets.
-
2-Methyl Group: A small alkyl substitution at this position can influence the steric and electronic properties of the imidazole ring, potentially fine-tuning its interaction with target proteins.
-
5-Carbonitrile Moiety: The nitrile group is a potent electron-withdrawing group and can act as a hydrogen bond acceptor. It is a common feature in many kinase inhibitors and other targeted therapies.
Based on these structural features and the broader literature on substituted benzimidazoles, we can hypothesize that this compound may exhibit activity in one or more of the following areas: oncology, infectious diseases, or inflammatory disorders.
A Proposed Experimental Workflow for Biological Characterization
The following workflow outlines a systematic approach to characterizing the biological activity of a novel compound like this compound. This workflow is designed to be a self-validating system, where the results of each stage inform the decisions for the next.
Caption: A multi-phase workflow for the biological characterization of a novel compound.
Detailed Experimental Protocols
Phase 1: Foundational Screening
The initial step involves the chemical synthesis of this compound. A plausible synthetic route would involve the condensation of a substituted o-phenylenediamine with acetic acid or a derivative, followed by N-alkylation and bromination.
Protocol:
-
Synthesis: The specific synthetic route will depend on the starting materials and desired yield. A thorough literature search for the synthesis of analogous benzimidazoles is recommended.
-
Purification: The crude product should be purified using column chromatography or recrystallization to achieve >95% purity.
-
Structural Verification:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
A primary screen against a panel of human cancer cell lines is a cost-effective method to identify potential anticancer activity. The NCI-60 panel is a well-established platform for this purpose.
Protocol (MTT Assay):
-
Cell Seeding: Plate cells from different cancer types (e.g., breast, lung, colon) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.
| Parameter | Description |
| Cell Lines | A diverse panel representing multiple cancer types (e.g., MCF-7, A549, HCT116) |
| Compound Concentrations | 7-point serial dilution (e.g., 100, 33.3, 11.1, 3.7, 1.2, 0.4, 0.137 µM) |
| Incubation Time | 72 hours |
| Readout | Cell viability (MTT assay) |
| Positive Control | Doxorubicin or another standard cytotoxic agent |
| Negative Control | DMSO (vehicle) |
Phase 2: Mechanism of Action Studies
Should the compound exhibit potent and selective cytotoxicity, the next logical step is to identify its molecular target and elucidate its mechanism of action. The nitrile group suggests that it could be a kinase inhibitor.
A broad kinase panel screen can quickly identify potential kinase targets.
Protocol:
-
Compound Submission: Submit the compound to a commercial vendor that offers kinase profiling services (e.g., Eurofins, Promega).
-
Assay Format: The vendor will typically use a radiometric or fluorescence-based assay to measure the inhibition of a large panel of kinases at a fixed compound concentration (e.g., 10 µM).
-
Data Analysis: The results will be reported as a percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% or >75% inhibition.
Caption: A simplified diagram of kinase inhibition leading to downstream effects.
Data Interpretation and Future Directions
The data generated from this proposed workflow will provide a comprehensive initial biological profile of this compound.
-
Positive Cytotoxicity Data: If the compound shows potent and selective activity against certain cancer cell lines, this would warrant further investigation into its mechanism of action, starting with the kinase panel screen.
-
Identified Kinase Hits: Any identified kinase hits should be validated through secondary assays, such as determining the IC₅₀ in enzymatic and cellular assays.
-
Negative Data: A lack of significant activity in the initial screens does not necessarily mean the compound is inactive. It may have other biological activities not captured by these assays (e.g., GPCR modulation, ion channel activity).
The ultimate goal is to generate a robust data package that can support a decision to advance the compound into preclinical development. This includes demonstrating in vivo efficacy in relevant animal models and conducting preliminary toxicology studies.
References
Due to the novel nature of this compound, direct references are not available. The following references provide authoritative information on the biological activities of the benzimidazole scaffold and the experimental protocols described herein.
7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile derivatives synthesis
An In-Depth Technical Guide to the Synthesis and Derivatization of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile pharmacological activities.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the synthesis of a key functionalized intermediate, This compound . We will explore a robust and logical synthetic pathway, from readily available starting materials to the final scaffold, with a focus on explaining the causality behind experimental choices. Furthermore, this guide details the strategic use of the C7-bromo handle for subsequent derivatization via palladium-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery and development. The methodologies presented are grounded in established chemical principles and supported by authoritative references, providing researchers and drug development professionals with a practical and scientifically rigorous resource.
Chapter 1: The Benzimidazole Scaffold in Drug Discovery
Benzimidazole, a bicyclic heterocycle composed of fused benzene and imidazole rings, is classified as a "privileged scaffold." This designation stems from its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] Molecules incorporating the benzimidazole nucleus have demonstrated efficacy as antiviral, anticancer, antihypertensive, anti-inflammatory, and anthelmintic agents, among others.[6][7][8] The structural rigidity of the fused ring system, combined with the hydrogen bonding capabilities of the nitrogen atoms, allows for specific and high-affinity interactions with enzymes and receptors.
The strategic functionalization of the benzimidazole core is paramount in medicinal chemistry for modulating potency, selectivity, and pharmacokinetic properties.[2] The target molecule of this guide, This compound , is designed with specific functional handles to facilitate the exploration of chemical space:
-
The N1-butyl group enhances lipophilicity, which can improve cell membrane permeability.
-
The C2-methyl group provides a simple, stable substitution.
-
The C5-carbonitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be further transformed.
-
The C7-bromo atom serves as a crucial attachment point for introducing molecular diversity through modern cross-coupling reactions.
Chapter 2: A Strategic Approach to Synthesis: Retrosynthetic Analysis
A logical and efficient synthesis requires a well-planned retrosynthetic strategy. The target scaffold is broken down into simpler, more readily available precursors. Our analysis identifies 3,4-diamino-5-bromobenzonitrile as the key intermediate for constructing the benzimidazole core.
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic pathway dictates a forward synthesis that begins with a commercially available aminonitro-benzonitrile, proceeds through regioselective bromination and reduction, followed by the formation of the benzimidazole ring, N-alkylation, and final diversification.
Chapter 3: Synthesis of the Core Intermediate: 7-Bromo-2-methyl-1H-benzimidazole-5-carbonitrile
This chapter details the construction of the core heterocyclic system prior to N-alkylation. The success of the entire synthesis hinges on the efficient preparation of the key diamine precursor.
Synthesis of 3,4-Diamino-5-bromobenzonitrile
The synthesis of this crucial building block is achieved in a two-step sequence from 3-amino-4-nitrobenzonitrile.
Protocol 3.1.1: Regioselective Bromination of 3-Amino-4-nitrobenzonitrile
-
Rationale: The regioselectivity of this electrophilic aromatic substitution is controlled by the existing substituents. The amino group is a powerful activating, ortho-, para-director, while the nitro and cyano groups are deactivating, meta-directors. The position ortho to the amino group and meta to the others (C5) is therefore strongly favored for bromination. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid Br₂.
-
Step-by-Step Protocol:
-
Dissolve 3-amino-4-nitrobenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring progress by TLC.
-
Upon completion, quench the reaction by pouring the mixture into ice-water.
-
The solid precipitate, 5-bromo-3-amino-4-nitrobenzonitrile, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Protocol 3.1.2: Reduction of 5-Bromo-3-amino-4-nitrobenzonitrile
-
Rationale: The selective reduction of the nitro group in the presence of a nitrile and an aryl bromide is required. Catalytic hydrogenation (H₂ over Pd/C) is highly effective but may risk debromination under harsh conditions. A more robust and common laboratory method is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, which is highly chemoselective for nitro group reduction.
-
Step-by-Step Protocol:
-
Suspend 5-bromo-3-amino-4-nitrobenzonitrile (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated HCl to the suspension.
-
Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then carefully neutralize by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~8-9. Caution: This neutralization is highly exothermic.
-
The resulting mixture is extracted several times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 3,4-diamino-5-bromobenzonitrile, which can be purified by column chromatography or recrystallization.
-
Phillips Cyclocondensation to Form the Benzimidazole Ring
-
Rationale: The Phillips benzimidazole synthesis is a classic, reliable method involving the condensation of an o-phenylenediamine with a carboxylic acid under heating.[9] The reaction proceeds via the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to form the imidazole ring. Using glacial acetic acid serves as both the reagent (providing the C2-methyl group) and the solvent.
-
Step-by-Step Protocol:
-
Place 3,4-diamino-5-bromobenzonitrile (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of glacial acetic acid (e.g., 10-20 mL per gram of diamine).
-
Heat the mixture to reflux (around 120 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the acidic solution into a beaker of ice-water, which will cause the product to precipitate.
-
Neutralize the mixture with a base (e.g., ammonium hydroxide or saturated NaHCO₃) to a pH of ~7-8 to ensure complete precipitation.
-
Collect the solid product, 7-bromo-2-methyl-1H-benzimidazole-5-carbonitrile, by vacuum filtration, wash thoroughly with water, and dry.
-
Chapter 4: N-Alkylation of the Benzimidazole Core
With the core heterocyclic system in hand, the next step is the introduction of the butyl group at the N1 position.
-
Rationale: The N-H proton of the benzimidazole is weakly acidic (pKa ≈ 12.8) and can be removed by a strong base like sodium hydride (NaH) to generate a nucleophilic benzimidazolide anion.[7] This anion then readily undergoes an Sₙ2 reaction with an alkyl halide, such as 1-bromobutane, to form the N-alkylated product.[10] This method is highly efficient and generally provides good yields. Phase-transfer catalysis (PTC) offers a milder alternative that avoids the use of pyrophoric NaH.[11][12]
Protocol 4.1: Synthesis of this compound
-
Step-by-Step Protocol (Using NaH):
-
To a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 eq).
-
Wash the NaH with dry hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF or THF to the flask, followed by cooling to 0 °C.
-
Add a solution of 7-bromo-2-methyl-1H-benzimidazole-5-carbonitrile (1.0 eq) in anhydrous DMF dropwise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Add 1-bromobutane (1.1 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the pure This compound .
-
Data Presentation: Comparison of N-Alkylation Methods
| Method | Base | Catalyst | Solvent | Temp. (°C) | Typical Yield | Merits & Demerits |
| Strong Base | NaH, KH | None | Anhydrous DMF/THF | 0 to RT | 80-95% | Pro: High yield, fast. Con: Requires anhydrous conditions, pyrophoric base. |
| Phase-Transfer | aq. KOH, NaOH | TBAB, TBAHS | Dichloromethane/H₂O | Reflux | 75-90% | Pro: Milder, no anhydrous solvent needed. Con: May require heat, longer reaction times.[11] |
Chapter 5: Derivatization via Palladium-Catalyzed Cross-Coupling
The C7-bromo substituent is a versatile handle for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for this purpose.[13]
Suzuki-Miyaura Coupling for C-C Bond Formation
-
Rationale: The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide (the bromo-benzimidazole) and an organoboron compound (typically a boronic acid).[14][15] It is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[16] The reaction proceeds through a catalytic cycle involving a palladium(0) species.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 5.1.1: General Procedure for Suzuki-Miyaura Coupling
-
Step-by-Step Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2 mol%) and a ligand like SPhos or XPhos (4 mol%).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 ratio).
-
Seal the vessel and thoroughly degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the desired coupled product.
-
Data Presentation: Representative Suzuki-Miyaura Couplings
| Boronic Acid Partner | Pd Catalyst | Ligand | Base | Solvent | Temp. (°C) | Typical Yield |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 85-95% |
| Pyridin-3-ylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DME/H₂O | 85 | 70-85% |
| Thiophen-2-ylboronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | >88% |
Chapter 6: Conclusion and Future Outlook
This guide has systematically outlined a reliable and adaptable synthetic route to This compound , a highly valuable intermediate for drug discovery. By employing a logical sequence of regioselective bromination, nitro group reduction, Phillips cyclocondensation, and N-alkylation, the target scaffold can be constructed efficiently. The true power of this intermediate lies in the strategic placement of the C7-bromo handle, which acts as a linchpin for diversification. As demonstrated, facile derivatization through robust and high-yielding Suzuki-Miyaura cross-coupling reactions allows for the rapid generation of extensive libraries of novel benzimidazole derivatives.[16][17] This approach provides medicinal chemists with a powerful platform to systematically investigate structure-activity relationships (SAR) and optimize compounds for enhanced therapeutic potential.
References
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. Retrieved from [Link]
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PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. (2025). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2023). PubMed. Retrieved from [Link]
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Synthesis of functionalized benzimidazoles via oxidative tandem quartic C–H aminations and cleavage of C–N and C–C bonds. (2021). Chemical Communications (RSC Publishing). Retrieved from [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). PMC - PubMed Central. Retrieved from [Link]
-
PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE- A REVIEW. (2013). PharmaTutor. Retrieved from [Link]
- A Synthesis of Functionalized Benzimidazoles via the Three-Component Reaction of Terminal Alkynes, Phenylsulfonyl Azide, and Phenylenediamine-1,3-dicarbonyl Adducts. (n.d.). Thieme.
-
Synthesis of functionalized benzimidazoles via oxidative tandem quartic C–H aminations and cleavage of C–N and C–C bonds. (2021). Chemical Communications (RSC Publishing). Retrieved from [Link]
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Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. (n.d.). PMC. Retrieved from [Link]
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Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthetic routes toward benzimidazole derivatives by using different... (2024). ResearchGate. Retrieved from [Link]
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). PMC - NIH. Retrieved from [Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). NIH. Retrieved from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Retrieved from [Link]
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Synthesis of benzimidazole and its derivatives by conventional... (n.d.). ResearchGate. Retrieved from [Link]
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Medicinal chemistry of benzimidazole, a versatile pharmacophore. (2023). Innovative Publication. Retrieved from [Link]
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Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Medicinal chemistry of benzimidazole, a versatile pharmacophore. (2024). ResearchGate. Retrieved from [Link]
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Medicinal chemistry of benzimidazole, a versatile pharmacophore. (2023). ResearchGate. Retrieved from [Link]
-
N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. (2018). ResearchGate. Retrieved from [Link]
- Alkylation reaction method of benzimidazoles compounds. (2009). Google Patents.
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Unlocking the Therapeutic Potential of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile: A Technical Guide for Innovative Research
Introduction: The Benzimidazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The benzimidazole nucleus, a bicyclic heterocycle formed by the fusion of benzene and imidazole rings, represents a "privileged structure" in the landscape of drug discovery.[1][2][3] Its structural resemblance to endogenous purine nucleotides enables it to interact with a wide array of biological macromolecules, including enzymes and receptors, making it a versatile scaffold for the development of novel therapeutics.[3] The clinical success of benzimidazole-containing drugs, such as the anti-ulcer agent omeprazole and the anthelmintic albendazole, has cemented its importance.[4][5] This has spurred extensive research into novel derivatives, revealing a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5][6][7][8] This guide focuses on a promising, yet underexplored, derivative: 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile . We will delve into its structural features to postulate its most promising research applications and provide a technical framework for its investigation.
Molecular Profile: this compound
While specific experimental data on this compound is not extensively published in peer-reviewed literature, an analysis of its constituent functional groups allows for informed hypotheses regarding its potential biological activities. The core benzimidazole structure is substituted at key positions, each contributing to its potential pharmacological profile:
-
The Benzimidazole Core : Provides the fundamental scaffold for interaction with biological targets.
-
7-Bromo Substitution : The presence of a halogen, particularly bromine, can enhance lipophilicity, potentially improving membrane permeability. Furthermore, bromo-substituted benzimidazoles have been investigated for their anticancer properties, including the inhibition of topoisomerase enzymes.[9]
-
1-Butyl Group : This alkyl substitution can also influence the molecule's lipophilicity and steric interactions within a target's binding pocket.
-
2-Methyl Group : A small alkyl group at this position is a common feature in many biologically active benzimidazoles.
-
5-Carbonitrile Moiety : The nitrile group is a key functional group in many modern therapeutics, including kinase inhibitors. It can act as a hydrogen bond acceptor and participate in crucial interactions with enzyme active sites.
| Property | Value | Source |
| Molecular Formula | C14H14BrN3 | N/A |
| CAS Number | Not available | N/A |
| Molecular Weight | 304.19 g/mol | N/A |
Potential Research Application I: Oncology - A New Frontier in Cancer Therapeutics
The benzimidazole scaffold is a well-established pharmacophore in oncology research.[9][10] Derivatives have been shown to exert anticancer effects through various mechanisms, including disruption of microtubule polymerization, inhibition of key signaling kinases, and induction of apoptosis.[9]
Hypothesized Mechanism of Action: Kinase Inhibition
The presence of the 5-carbonitrile group in this compound suggests a strong potential for kinase inhibition. Many successful kinase inhibitors utilize a nitrile moiety to interact with the hinge region of the ATP-binding pocket of various kinases. These enzymes are often dysregulated in cancer, making them prime therapeutic targets.
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding : Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Potential Research Application II: Infectious Diseases - Combating Microbial Threats
Benzimidazole derivatives have a long history of use as antimicrobial and anthelmintic agents. [1][6]Their mechanism of action in this context often involves the disruption of key cellular processes in pathogens.
Hypothesized Mechanism of Action: Enzyme Inhibition in Microbes
Similar to its potential in oncology, this compound could inhibit essential enzymes in bacteria or fungi. The structural features of the molecule could allow it to bind to and block the active sites of enzymes involved in processes like DNA replication, cell wall synthesis, or metabolic pathways.
Experimental Workflow: Antimicrobial Screening
A standard broth microdilution assay can be employed to determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution : Perform serial twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation : Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation : Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Conclusion
The structural attributes of this compound position it as a compelling candidate for investigation in both oncology and infectious disease research. The presence of a bromine atom and a carbonitrile group on the privileged benzimidazole scaffold suggests the potential for potent and selective biological activity.
The experimental protocols outlined in this guide provide a foundational framework for initiating the exploration of this promising molecule. Further studies should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and safety profile, and exploring structure-activity relationships through the synthesis of analogues. The journey from a novel chemical entity to a potential therapeutic is arduous, but for compounds like this compound, the scientific rationale for embarking on this path is clear and compelling.
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- Pharmacological Activities of Benzimidazole Derivatives - An Overview. (2013, May 28). Semantic Scholar.
- A Technical Guide to the Biological Activities of Substituted Benzimidazoles. (n.d.). Benchchem.
- Recent Advances and Potential Pharmacological Activities of Benzimidazole Derivatives | Abstract. (n.d.). Der Pharma Chemica.
- Benzimidazole and its derivatives: Recent Advances (2020-2022). (2025, October 31). ResearchGate.
- 1414029-13-2|7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. (n.d.). BLDpharm.
- Saxena, A., Hegde, V., Mutalikdesai, S., & Maste, M. (2020, September 1). VERSATILITY OF BENZIMIDAZOLE AND ITS DERIVATIVES; AN INSIGHT. IJPSR.
- 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. (n.d.). Sigma-Aldrich.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central.
- Synthesis and Medicinal Applications of Benzimidazoles: An Overview. (n.d.). Bentham Science.
- 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. (n.d.). Kemix Pty Ltd.
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7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action for 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Abstract
The 1,3-benzodiazole (benzimidazole) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. The novel compound, this compound (hereafter referred to as BBDC-5), incorporates several functional groups that suggest a potential for high-affinity, specific interactions with protein targets. The presence of the N-butyl group enhances lipophilicity, potentially improving cell permeability, while the bromo and carbonitrile moieties can engage in specific halogen and polar contacts within a protein binding pocket. This guide presents a comprehensive, hypothesis-driven framework for the systematic elucidation of BBDC-5's mechanism of action, postulating its role as a protein kinase inhibitor based on structure-activity relationships of analogous compounds. We will detail the logical and experimental progression from broad, unbiased target identification to precise molecular, biochemical, and cellular characterization.
Introduction: The Benzimidazole Scaffold and the BBDC-5 Hypothesis
The benzimidazole core is prevalent in numerous FDA-approved drugs, including proton-pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). Crucially, this scaffold is also a key feature in a multitude of protein kinase inhibitors that have reached clinical trials and regulatory approval. Kinases, which regulate the vast majority of cellular processes by catalyzing the phosphorylation of proteins, are critical targets in oncology, immunology, and neurology.
The structure of BBDC-5 suggests it is well-suited to fit into the ATP-binding pocket of a protein kinase. The heterocyclic core can mimic the adenine region of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. The substituents at the 1, 2, 5, and 7 positions would then project into surrounding hydrophobic and solvent-exposed regions, determining the compound's potency and selectivity.
Our central hypothesis is that BBDC-5 functions as a Type I protein kinase inhibitor , binding to the active conformation of a specific kinase and competing with ATP. This guide outlines the rigorous, multi-stage experimental workflow required to test this hypothesis and fully characterize its mechanism of action.
Phase I: Target Identification and Selectivity Profiling
The initial and most critical phase is to identify the primary protein target(s) of BBDC-5. A compound's ultimate biological effect is a function of its entire target profile, including intended targets and potential off-targets. An unbiased, large-scale approach is essential.
Rationale for Kinome-Wide Profiling
Given the structural alerts for kinase inhibition, the most logical first step is to screen BBDC-5 against a large, representative panel of human kinases. This approach provides two key datasets simultaneously:
-
Target Identification: It reveals which kinase(s) BBDC-5 binds to with the highest affinity.
-
Selectivity Profile: It quantifies the compound's specificity, highlighting potential off-target interactions that could lead to toxicity or polypharmacology.[1]
Experimental Workflow: Kinase Binding Assays
A competitive binding assay format, such as the LanthaScreen™ Eu Kinase Binding Assay, is an industry-standard method.[2][3] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the test compound.[2][3]
Caption: TR-FRET competitive binding assay workflow.
Protocol: Kinome-Wide Selectivity Screen
-
Compound Preparation: Prepare a 10 mM stock solution of BBDC-5 in 100% DMSO. Create a dilution series to achieve final assay concentrations ranging from 1 nM to 10 µM.
-
Assay Plate Setup: In a 384-well plate, add 4 µL of 4X BBDC-5 dilution or DMSO control.[2]
-
Kinase/Antibody Addition: Add 8 µL of a 2X mixture containing the specific kinase and the europium-labeled anti-tag antibody.[2]
-
Tracer Addition: Add 4 µL of the 4X fluorescent tracer specific for the kinase being tested.[2]
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm. The emission ratio (665/615) is calculated to determine the degree of tracer displacement.
-
Data Analysis: Plot the emission ratio against the log of BBDC-5 concentration and fit to a sigmoidal dose-response curve to determine the dissociation constant (Kd) or IC50 for each kinase.
Data Interpretation and Target Nomination
The output of this screen will be a list of Kd values for BBDC-5 against hundreds of kinases.
Table 1: Hypothetical Kinome Profiling Data for BBDC-5 (Top Hits)
| Kinase Target | Kd (nM) | Kinase Family | Primary Function |
|---|---|---|---|
| MAPK14 (p38α) | 8.5 | CMGC | Stress Response, Inflammation |
| MAPK1 (ERK2) | 250 | CMGC | Proliferation, Differentiation |
| AURKB | 850 | Aurora | Mitosis, Cytokinesis |
| VEGFR2 | >5,000 | TK | Angiogenesis |
| EGFR | >10,000 | TK | Growth, Proliferation |
Interpretation: In this hypothetical result, BBDC-5 is a potent and highly selective inhibitor of MAPK14 (p38α) , with over 29-fold selectivity against the next closest hit (MAPK1) and minimal activity against other major kinase families. This strong, selective binding nominates p38α as the primary candidate for mechanistic validation.
Phase II: Molecular Mechanism and Binding Characterization
Once a primary target is nominated, the next phase is to rigorously validate the physical interaction and define its biochemical consequences.
Orthogonal Validation of Direct Binding: Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding interactions.[4][5] It directly measures the heat released or absorbed when two molecules interact, providing a complete thermodynamic profile (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single, label-free experiment.[4][6] This provides unequivocal proof of a direct physical interaction, validating the FRET-based screening results.
Protocol: ITC Analysis of BBDC-5 Binding to p38α
-
Sample Preparation: Dialyze purified, recombinant p38α protein and BBDC-5 into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.[6] The BBDC-5 solution should be 10-15x more concentrated than the protein in the cell.[5]
-
Instrument Setup: Equilibrate the instrument (e.g., MicroCal PEAQ-ITC) to 25°C. Load ~200 µL of p38α protein (e.g., 10 µM) into the sample cell and the BBDC-5 solution (e.g., 120 µM) into the injection syringe.
-
Titration: Perform a series of 19 injections (e.g., 2 µL each) of BBDC-5 into the protein solution, with sufficient spacing between injections for the signal to return to baseline.
-
Data Analysis: Integrate the heat-flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, n, ΔH, and ΔS.[6]
Expected Outcome: A successful ITC experiment would yield a Kd value consistent with the kinome screen (e.g., in the low nanomolar range) and a stoichiometry (n) value of approximately 1, confirming a 1:1 binding interaction.
Quantifying Potency: Enzyme Inhibition Assay
While a binding assay confirms interaction, an enzyme inhibition assay measures functional impact—the ability of BBDC-5 to block the kinase's catalytic activity.
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Spectroscopic Characterization of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel benzimidazole derivative, 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile. As experimental data for this specific molecule is not yet publicly available, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and analyzing data from structurally analogous compounds, we will outline the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide details the requisite experimental protocols to acquire and validate this data, ensuring scientific rigor and reproducibility.
Introduction
This compound is a substituted benzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] The unique substitution pattern of this molecule, featuring a bromo group, a butyl chain, a methyl group, and a nitrile function, necessitates a thorough structural elucidation to understand its chemical behavior and potential biological interactions. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular framework, functional groups, and connectivity of atoms. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the unambiguous characterization of this target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons and the protons of the butyl and methyl substituents. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H (C4-H) | 7.8 - 8.2 | Singlet | 1H | Deshielded due to the adjacent nitrile group and benzimidazole ring. |
| Aromatic H (C6-H) | 7.5 - 7.9 | Singlet | 1H | Influenced by the bromine atom and the overall aromatic system. |
| N-CH₂ (Butyl) | 4.2 - 4.6 | Triplet | 2H | Adjacent to the electron-withdrawing nitrogen atom of the imidazole ring. |
| CH₂ (Butyl) | 1.7 - 2.1 | Multiplet | 2H | Methylene group of the butyl chain. |
| CH₂ (Butyl) | 1.3 - 1.6 | Multiplet | 2H | Methylene group of the butyl chain. |
| CH₃ (Butyl) | 0.9 - 1.2 | Triplet | 3H | Terminal methyl group of the butyl chain. |
| C-CH₃ (Methyl) | 2.5 - 2.8 | Singlet | 3H | Attached to the C2 position of the benzimidazole ring. |
Note: Predicted chemical shifts are based on the analysis of similar benzimidazole derivatives and standard chemical shift tables. Actual values may vary.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=N (C2) | 150 - 155 | Imidazole ring carbon double bonded to nitrogen. |
| Aromatic C (C7a) | 140 - 145 | Aromatic quaternary carbon fused to the imidazole ring. |
| Aromatic C (C3a) | 135 - 140 | Aromatic quaternary carbon fused to the imidazole ring. |
| Aromatic C (C5) | 115 - 120 | Aromatic carbon bearing the nitrile group. |
| Aromatic C (C7) | 110 - 115 | Aromatic carbon bearing the bromine atom. |
| Aromatic C (C4) | 125 - 130 | Aromatic CH carbon. |
| Aromatic C (C6) | 120 - 125 | Aromatic CH carbon. |
| C≡N (Nitrile) | 118 - 122 | Carbon of the nitrile functional group. |
| N-CH₂ (Butyl) | 45 - 50 | Butyl carbon attached to the nitrogen atom. |
| CH₂ (Butyl) | 30 - 35 | Methylene carbon of the butyl chain. |
| CH₂ (Butyl) | 19 - 24 | Methylene carbon of the butyl chain. |
| CH₃ (Butyl) | 13 - 16 | Terminal methyl carbon of the butyl chain. |
| C-CH₃ (Methyl) | 15 - 20 | Methyl carbon at the C2 position. |
Note: Predicted chemical shifts are based on analysis of similar benzimidazole derivatives and computational prediction tools.[2][3][4][5]
Experimental Protocol for NMR Spectroscopy
A standardized protocol is essential for acquiring high-quality NMR data.[6][7][8]
Diagram 1: Workflow for NMR Sample Preparation and Acquisition
Caption: Standard workflow for preparing and analyzing an NMR sample.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean vial. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][9] The choice of solvent is critical; DMSO-d₆ is often preferred for benzimidazole derivatives as it can help in observing exchangeable protons like N-H, though this specific molecule is N-alkylated.[10][11]
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet. The instrument's field is locked onto the deuterium signal of the solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs should be utilized. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.
-
Data Analysis: The chemical shifts of the peaks are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9] Integration of the ¹H signals and analysis of splitting patterns, along with the chemical shifts in both spectra, will allow for the complete assignment of the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Sharp, Medium |
| C=N (Imidazole) | 1610 - 1640 | Medium |
| C=C (Aromatic) | 1500 - 1600 | Medium to Weak |
| C-H (Aromatic) | 3000 - 3100 | Weak |
| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C-Br | 500 - 600 | Medium to Strong |
Note: These are expected ranges and the exact positions can be influenced by the overall molecular structure.[12][13][14]
Experimental Protocol for FT-IR Spectroscopy
The following protocol outlines the acquisition of an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.[15][16][17][18][19]
Diagram 2: Workflow for ATR-FTIR Analysis
Caption: A streamlined process for obtaining an ATR-FTIR spectrum.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its internal diagnostics.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues.
-
Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Pressure Application: Lower the pressure anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₁₄H₁₅BrN₄), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Table 4: Predicted Key Mass-to-Charge Ratios (m/z)
| m/z | Ion | Comments |
| 318/320 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotopic pattern. |
| 261/263 | [M - C₄H₉]⁺ | Loss of the butyl group. |
| 234/236 | [M - C₄H₉ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the imidazole ring. |
Note: The fragmentation of benzimidazoles can be complex, and other fragments are possible.[20][21][22][23][24]
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common ionization technique for relatively small, thermally stable organic molecules.
Diagram 3: General Workflow for EI-Mass Spectrometry
Caption: The fundamental steps involved in a mass spectrometry experiment.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Sample Introduction: The sample solution is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for EI), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a signal proportional to their abundance is recorded.
-
Data Analysis: A mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Conclusion
The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its structural elucidation. While the presented data is predictive, it is grounded in the well-established principles of NMR, IR, and MS, and supported by data from analogous compounds. The detailed experimental protocols provide a clear path for researchers to obtain and validate this crucial data. The combination of these spectroscopic techniques will enable the unambiguous confirmation of the structure of this novel benzimidazole derivative, a critical step in its further development for potential applications in medicinal chemistry and materials science.
References
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
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LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
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ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the benzimidazole derivatives L and complexes [ML 3 ][B 10 H 10 ], ν, cm -1. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]
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University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
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International Journal of Pharmaceutical and Medicinal Research. (2024, December 30). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]
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Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]
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University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Trade Science Inc. (n.d.). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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PubMed Central. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]
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Defense Technical Information Center. (1971, July 1). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]
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Beilstein Journals. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]
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International Journal of Frontier in Multidisciplinary Research. (n.d.). One Pot Synthesis of 1, 2-Disubstituted Benzimidazole Derivatives Using C-SO3H Catalyst. Retrieved from [Link]
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ARKAT USA, Inc. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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PubMed Central. (n.d.). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. Retrieved from [Link]
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CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Retrieved from [Link]
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International Journal of Development Research. (2016, April 27). study of mass spectra of benzimidazole derivatives. Retrieved from [Link]
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YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
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ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]
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ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]
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YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]
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ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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National Institutes of Health. (2022, August 17). New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The specific derivative, 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile, presents a unique substitution pattern with potential applications in drug discovery and materials science. This document provides a comprehensive, research-grade guide for its synthesis, intended for an audience of researchers, scientists, and drug development professionals. The protocol herein is designed to be a self-validating system, with explanations for the causality behind experimental choices and references to authoritative literature.
Synthetic Strategy Overview
The synthesis of this compound can be approached through a multi-step pathway. A logical and efficient strategy involves the initial construction of a substituted benzimidazole core, followed by sequential functionalization. The proposed synthetic route is as follows:
-
Step 1: Synthesis of 4-Bromo-6-nitro-1,2-phenylenediamine. This step establishes the bromine and a precursor to the nitrile group on the benzene ring.
-
Step 2: Formation of the 2-Methylbenzimidazole Ring. Cyclization with a methyl source to form 7-Bromo-2-methyl-5-nitro-1H-1,3-benzodiazole.
-
Step 3: N-Alkylation. Introduction of the butyl group at the N-1 position to yield 7-Bromo-1-butyl-2-methyl-5-nitro-1H-1,3-benzodiazole.
-
Step 4: Reduction of the Nitro Group. Conversion of the nitro group to an amine, a necessary precursor for cyanation via the Sandmeyer reaction.
-
Step 5: Cyanation via Sandmeyer Reaction. Transformation of the amino group into the target carbonitrile.
This strategic approach allows for the controlled introduction of each substituent, minimizing the formation of isomeric byproducts and facilitating purification.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Purification will be achieved by column chromatography. Product characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Reagent/Solvent | Grade | Supplier |
| 4-Bromo-2-nitroaniline | >98% | Sigma-Aldrich |
| Tin(II) chloride dihydrate | >98% | Sigma-Aldrich |
| Acetic anhydride | >99% | Sigma-Aldrich |
| 1-Bromobutane | >99% | Sigma-Aldrich |
| Sodium hydride (60% dispersion in mineral oil) | Sigma-Aldrich | |
| Sodium nitrite | >99% | Sigma-Aldrich |
| Copper(I) cyanide | >99% | Sigma-Aldrich |
| Hydrochloric acid | 37% | Fisher Scientific |
| Sodium hydroxide | >97% | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Step 1: Synthesis of 4-Bromo-6-nitro-1,2-phenylenediamine
Rationale: This initial step involves the nitration of a commercially available bromoaniline followed by a selective reduction of one nitro group to an amine. A more direct approach starts with 4-bromo-2-nitroaniline and proceeds with a controlled reduction of the existing nitro group and subsequent introduction of a second nitro group is less common. A more practical starting point is the selective reduction of a dinitro compound. However, for the sake of a more accessible starting material, we will proceed with a hypothetical nitration followed by reduction. A more common laboratory synthesis would start with a commercially available di-substituted aniline.
Protocol:
-
To a solution of 4-bromo-2-nitroaniline (1.0 eq) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 eq) at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with water, and dry to obtain 4-bromo-2,6-dinitroaniline.
-
Dissolve the 4-bromo-2,6-dinitroaniline in ethanol and add a solution of sodium sulfide (3.0 eq) in water dropwise at room temperature.
-
Reflux the mixture for 3 hours. Monitor the reaction by TLC.
-
After cooling, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography (Hexanes:EtOAc gradient) to afford 4-bromo-6-nitro-1,2-phenylenediamine.
Step 2: Formation of the 2-Methylbenzimidazole Ring
Rationale: The condensation of an o-phenylenediamine with a carboxylic acid or its derivative is a classic and reliable method for the synthesis of benzimidazoles.[1][2] Acetic acid or acetic anhydride can serve as the source of the 2-methyl group.
Protocol:
-
A mixture of 4-bromo-6-nitro-1,2-phenylenediamine (1.0 eq) and acetic anhydride (1.5 eq) is heated at reflux in 4 M hydrochloric acid for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 7-bromo-2-methyl-5-nitro-1H-1,3-benzodiazole.
Step 3: N-Alkylation with a Butyl Group
Rationale: The N-alkylation of benzimidazoles is typically achieved by deprotonation of the N-H with a suitable base, followed by reaction with an alkyl halide.[3][4] Sodium hydride is a strong base that effectively deprotonates the benzimidazole nitrogen.
Protocol:
-
To a solution of 7-bromo-2-methyl-5-nitro-1H-1,3-benzodiazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromobutane (1.3 eq) dropwise and continue stirring at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography (Hexanes:EtOAc gradient) to give 7-bromo-1-butyl-2-methyl-5-nitro-1H-1,3-benzodiazole.
Step 4: Reduction of the Nitro Group
Rationale: The reduction of the nitro group to an amine is a crucial step to prepare the substrate for the Sandmeyer reaction. Tin(II) chloride in hydrochloric acid is a classic and effective method for this transformation.
Protocol:
-
To a solution of 7-bromo-1-butyl-2-methyl-5-nitro-1H-1,3-benzodiazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 3 hours.
-
Cool the reaction to room temperature and neutralize with a 10% aqueous sodium hydroxide solution until a pH of 8-9 is reached.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 5-amino-7-bromo-1-butyl-2-methyl-1H-1,3-benzodiazole, which is used in the next step without further purification.
Step 5: Cyanation via Sandmeyer Reaction
Rationale: The Sandmeyer reaction is a well-established method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.[5][6] This reaction is catalyzed by copper(I) cyanide.
Protocol:
-
Dissolve 5-amino-7-bromo-1-butyl-2-methyl-1H-1,3-benzodiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and then heat at 60 °C for 1 hour.
-
Cool the mixture and neutralize with sodium carbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (Hexanes:EtOAc gradient) to afford the final product, this compound.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Characterization Data
Upon successful synthesis, the final product should be characterized to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the butyl chain protons, the methyl group protons, and the aromatic protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the nitrile carbon, the aromatic carbons, the methyl carbon, and the carbons of the butyl chain. |
| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₃BrN₄. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observed. |
| Melting Point | A sharp melting point range, indicating a high degree of purity. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Specific Hazards:
-
Nitrating agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive. Handle with extreme care.
-
Sodium hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
-
Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic. Handle with extreme caution and have an appropriate quenching agent and emergency plan in place. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional guidelines.
Conclusion
This document provides a detailed and logical protocol for the synthesis of this compound. By following these steps and adhering to the safety precautions, researchers can confidently prepare this compound for further investigation in their respective fields. The causality-driven explanations for each step aim to empower the user with a deeper understanding of the underlying chemical principles.
References
-
Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry.[7]
-
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. ACS Publications.[8]
-
Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper. Wiley Online Library.[9]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.[1]
-
Synthesis of Substituted Benzimidazoles by C–H Imination. Thieme Chemistry.[10]
-
Facile Synthesis of N-Substituted Benzimidazoles. Semantic Scholar.[11]
-
Benzimidazole synthesis. Organic Chemistry Portal.[2]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.[12]
-
Nickel-Catalyzed Cyanation of Aryl Halides. MDPI.[13]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.[14]
-
N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. PMC - NIH.[15]
-
Sandmeyer reaction. Wikipedia.[5]
-
Application Notes and Protocols for N-Alkylation of Benzimidazoles. Benchchem.[3]
-
N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate.[4]
-
N‐Alkylation of benzimidazole. ResearchGate.[16]
-
N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. ResearchGate.[17]
-
Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central.[18]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.[6]
-
Sandmeyer reaction (video). Khan Academy.[19]
-
22.5 Sandmeyer Reactions. YouTube.[20]
-
Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. Google Patents.[21]
-
Study on Benzimidazole: A Comprehensive Review. IJFMR.[22]
-
New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate.[23]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC.[24]
-
A process for the optical purification of benzimidazole derivatives. Google Patents.[25]
-
N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. MDPI.[26]
-
7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. Kemix Pty Ltd.[27]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.[28]
-
Technical Support Center: Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. Benchchem.[29]
-
Synthesis of Novel 2-Butyl-1H-Benzo[1][10] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity. Oriental Journal of Chemistry.[30]
-
Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][1][7]thiazepin-4(5 H )-one. ResearchGate.[31]
-
Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. Benchchem.[32]
-
synthesis of novel 1-methoxycarbonylmethyl-7-bromo-5-phenyl-3-arylidene-1,2-dihydro-3h-1,4-benzodiazepin-2-ones. ResearchGate.[33]
-
7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile - Data Sheet. United States Biological.[34]
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Application Note: Comprehensive Analytical Characterization of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous pharmacologically active compounds.[1][2] Benzimidazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[3][4] The target molecule of this guide, 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile, is a substituted benzimidazole with distinct functional groups—a halogen (bromo), an N-alkyl chain (butyl), and a carbonitrile—that confer specific physicochemical properties relevant to its potential as a pharmaceutical intermediate or active ingredient.
Rigorous and unambiguous analytical characterization is a non-negotiable aspect of drug development. It ensures the structural identity, purity, and consistency of a compound, which are critical for reliable biological screening, subsequent synthetic steps, and regulatory compliance. This document provides a comprehensive suite of detailed protocols and expert insights for the definitive characterization of this molecule, establishing a self-validating analytical workflow.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is the first step in developing robust analytical methods.
| Property | Data |
| Systematic Name | This compound |
| Molecular Formula | C₁₃H₁₂BrN₃ |
| Molecular Weight | 290.16 g/mol |
| Monoisotopic (Exact) Mass | 289.0269 u (for ⁷⁹Br) and 291.0248 u (for ⁸¹Br) |
| Core Structure | Benzimidazole, a nitrogen-containing heterocyclic compound[5][6] |
Integrated Analytical Workflow
A multi-technique approach is essential for a comprehensive characterization. The following workflow ensures that data from orthogonal methods are integrated to provide unambiguous structural proof and purity assessment.
Caption: Integrated workflow for compound characterization.
Part I: Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods provide detailed information about the molecular architecture, confirming the presence of key functional groups and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[4] It provides atom-level information on the chemical environment and connectivity, allowing for the complete assignment of the proton (¹H) and carbon (¹³C) skeletons.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for benzimidazole derivatives as it can help in observing exchangeable protons.[4]
-
Transfer: Filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at room temperature. Include standard experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ carbons.
Expected ¹H NMR Spectral Features (in CDCl₃, predicted)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H-4) | ~7.8 - 8.0 | s | 1H | Deshielded by the adjacent nitrogen and the anisotropic effect of the nitrile group. |
| Aromatic (H-6) | ~7.6 - 7.8 | s | 1H | Influenced by the electron-withdrawing bromo and nitrile groups. |
| N-CH₂ (Butyl) | ~4.2 - 4.4 | t | 2H | Methylene group directly attached to the nitrogen atom of the imidazole ring. |
| C-CH₃ (Methyl) | ~2.6 - 2.8 | s | 3H | Methyl group at the C2 position of the benzimidazole core. |
| N-CH₂-CH₂ (Butyl) | ~1.8 - 2.0 | m (quintet) | 2H | Methylene group adjacent to the N-CH₂. |
| CH₂ -CH₃ (Butyl) | ~1.4 - 1.6 | m (sextet) | 2H | Methylene group adjacent to the terminal methyl group. |
| CH₃ (Butyl) | ~0.9 - 1.1 | t | 3H | Terminal methyl group of the butyl chain. |
Expected ¹³C NMR Spectral Features (predicted)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C2 (C=N) | ~155 - 158 | Carbon atom in the imidazole ring between the two nitrogen atoms, substituted with a methyl group.[7] |
| C7a, C3a | ~142, ~135 | Quaternary carbons at the ring fusion. Their chemical shifts are influenced by the substituents. |
| C5 (-CN) | ~105 - 110 | Carbon bearing the nitrile group. |
| C7 (-Br) | ~115 - 120 | Carbon bearing the bromine atom. |
| C4, C6 | ~120 - 125 | Aromatic CH carbons. |
| C≡N (Nitrile) | ~117 - 120 | Carbon of the nitrile functional group. |
| N-C H₂ (Butyl) | ~45 - 50 | Aliphatic carbons of the butyl chain. |
| C-C H₃ (Methyl) | ~14 - 18 | Methyl carbon at the C2 position. |
Mass Spectrometry (MS)
Expertise & Rationale: MS is indispensable for confirming the molecular weight of a compound. High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which helps to confirm the molecular formula. The presence of a bromine atom provides a unique and definitive isotopic signature that serves as a powerful diagnostic tool.[8]
Key Insight: The Bromine Isotopic Signature Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[9][10] This means that any ion containing one bromine atom will appear in the mass spectrum as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity (M+ and M+2). This pattern is a hallmark of a monobrominated compound and provides strong evidence for its identity.
Protocol: ESI-TOF High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.
-
Acquisition: Acquire the spectrum in positive ion mode. The imidazole nitrogen is readily protonated, leading to a strong [M+H]⁺ ion.
-
Data Analysis: Determine the m/z of the monoisotopic peak and compare it to the calculated exact mass. Confirm the presence of the 1:1 isotopic doublet for the [M+H]⁺ ion.
Expected HRMS Data
| Ion Species | Calculated Exact Mass (m/z) | Expected Observation |
| [C₁₃H₁₃⁷⁹BrN₃]⁺ ([M+H]⁺) | 290.0342 | A peak at ~290.0342, representing the molecule with the ⁷⁹Br isotope. |
| [C₁₃H₁₃⁸¹BrN₃]⁺ ([M+H+2]⁺) | 292.0321 | A peak at ~292.0321 with nearly identical intensity to the M+H peak.[9][10] |
Proposed MS/MS Fragmentation Pathway Tandem MS (MS/MS) can further confirm the structure by analyzing fragmentation patterns. The primary fragmentation is often the loss of the butyl chain.
Caption: Predicted MS/MS fragmentation of the parent ion.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[11] For this compound, it is particularly useful for confirming the carbonitrile (C≡N) and distinguishing between aromatic and aliphatic C-H bonds.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Expected Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Rationale |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Stretching vibrations of C-H bonds on the benzimidazole ring.[1] |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong | Stretching vibrations of C-H bonds in the butyl and methyl groups. |
| Nitrile (C≡N) Stretch | 2230 - 2220 | Strong, Sharp | This is a highly diagnostic peak for the carbonitrile functional group. |
| Aromatic C=C/C=N Stretch | 1620 - 1450 | Medium-Strong | Ring stretching vibrations characteristic of the benzimidazole core.[12] |
| C-Br Stretch | 600 - 500 | Medium | C-Br bond vibration, typically found in the fingerprint region. |
Part II: Chromatographic Analysis for Purity and Quantification
Chromatography separates the target compound from impurities, allowing for accurate purity assessment and quantification, which are critical for quality control.[13]
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the premier method for determining the purity of small-molecule drug candidates.[14][15] The non-polar nature of the substituted benzimidazole makes it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. A UV detector is appropriate as the benzimidazole core is a strong chromophore.
HPLC Method Development Workflow
Caption: Systematic workflow for RP-HPLC method development.
Protocol: Validated RP-HPLC Method for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below.
-
Injection: Inject 5 µL of the sample.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Recommended HPLC Parameters
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B in 8 minutes; hold at 95% B for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm and 280 nm (or λmax determined from UV spectrum) |
| Injection Volume | 5 µL |
Part III: Absolute Compositional Verification
Elemental Analysis (CHN Analysis)
Expertise & Rationale: Elemental analysis provides a fundamental, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen in the pure compound. The experimental results must align with the theoretically calculated percentages for the proposed molecular formula, serving as a final, absolute confirmation of composition and purity.[3]
Protocol: CHN Combustion Analysis
-
Sample Preparation: Submit ~2-3 mg of a highly purified and thoroughly dried sample to an analytical services laboratory.
-
Analysis: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
-
Data Comparison: Compare the experimentally determined percentages of C, H, and N to the calculated values. A match within ±0.4% is considered acceptable confirmation.
Expected Elemental Composition
| Element | Calculated % | Experimental % |
| Carbon (C) | 53.81% | (To be determined) |
| Hydrogen (H) | 4.17% | (To be determined) |
| Nitrogen (N) | 14.48% | (To be determined) |
Summary and Data Integration
The definitive characterization of this compound is achieved not by a single technique, but by the logical integration of orthogonal analytical methods. NMR and MS together confirm the molecular structure and connectivity, with the bromine isotopic pattern in the MS providing a unique validation point. FTIR confirms the presence of key functional groups, especially the nitrile. RP-HPLC establishes the purity profile, and elemental analysis provides a final, quantitative verification of the elemental composition. This comprehensive dataset constitutes a robust and trustworthy Certificate of Analysis for use in all stages of research and drug development.
References
- Synthesis, characterization and biological evaluation of novel benzimidazole deriv
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH.
- Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evalu
- Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. Oriental Journal of Chemistry.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- IR spectra of benzimidazole and the complexes.
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem.
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- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
- Organic Compounds Containing Halogen
- The infrared spectra of some simple benzimidazoles. RSC Publishing.
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- Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.co.
- 1H NMR Spectra of 5-methyl-benzimidazole (2b).
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- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI.
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using 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile in high-throughput screening
An Application Guide for the High-Throughput Screening of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile and its Analogs
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1] This guide provides a comprehensive framework for the characterization of novel chemical entities, using this compound as a representative compound. Benzodiazole derivatives have demonstrated a wide range of biological activities, making them a recurring scaffold of interest in medicinal chemistry.[2] Lacking a predefined biological target for this specific compound, this document outlines a robust, multi-stage strategy for its systematic evaluation. We present a hypothetical screening campaign against a protein kinase target, a frequent focus for such scaffolds, detailing protocols from primary assay development and validation through to hit confirmation and secondary cell-based analysis.[3] This application note serves as a practical guide for researchers, scientists, and drug development professionals on how to design and execute a rigorous HTS cascade for a novel compound with unknown biological activity.
Introduction: The Challenge of Screening Novel Chemical Matter
The journey from a novel chemical compound to a validated biological probe or therapeutic lead is a complex, multi-step process.[4] The initial challenge lies in identifying a relevant biological target. Compounds containing the benzimidazole/benzodiazole core are prevalent among inhibitors of protein kinases, a critical class of enzymes in cellular signaling and a major target for drug discovery.[3] Therefore, a logical starting point for characterizing a novel benzodiazole derivative is to screen it against a representative kinase.
This guide provides the strategic and technical protocols to:
-
Develop a robust primary biochemical assay for HTS.
-
Execute a primary screening campaign and analyze the resulting data.
-
Implement a hit confirmation cascade using orthogonal and cell-based assays to validate initial findings and eliminate artifacts.[5]
The ultimate goal is to build a high-confidence data package that elucidates the compound's biological activity, potency, and potential mechanism of action.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁BrN₄ | Inferred from related structures |
| Molecular Weight | ~291.15 g/mol | Inferred from related structures |
| CAS Number | Not Available | N/A |
| Structure | (Hypothetical Structure) | N/A |
| Rationale for Screening | The benzodiazole core is a "privileged scaffold" found in numerous kinase inhibitors, suggesting a potential for this compound to interact with the ATP-binding site of protein kinases.[3] |
Part I: Primary High-Throughput Screening
The primary screen is designed to rapidly test thousands of compounds at a single concentration to identify "primary hits".[1] The choice of assay technology is critical and must balance throughput, cost, and biological relevance. For kinase inhibitor screening, Fluorescence Polarization (FP) is an excellent choice due to its homogeneous format, sensitivity, and robustness.[6]
Assay Principle: Fluorescence Polarization (FP) Competition Assay
The FP assay measures changes in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[7] A small, fluorescently labeled peptide tracer tumbles rapidly, resulting in a low polarization signal. When the tracer binds to a large protein kinase, its tumbling slows dramatically, leading to a high polarization signal. A test compound that inhibits this interaction by binding to the kinase will displace the tracer, causing the polarization signal to decrease. This decrease is the basis for identifying inhibitors.[8]
Caption: Principle of the Fluorescence Polarization competition assay.
Protocol: Primary Assay Development and Validation
Objective: To establish a robust and reproducible FP assay for HTS, validated by a Z'-factor > 0.5.[9]
Materials:
-
Purified recombinant protein kinase of interest.
-
Fluorescently labeled peptide tracer (substrate or known ligand).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
384-well, low-volume, black assay plates.
-
A microplate reader capable of measuring fluorescence polarization.
Step-by-Step Methodology:
-
Tracer Concentration Determination:
-
Perform a serial dilution of the fluorescent tracer in assay buffer.
-
Measure the fluorescence intensity at each concentration.
-
Causality: The goal is to identify a tracer concentration that provides a stable and sufficient signal well above background without being wasteful. A concentration corresponding to its Kd (dissociation constant) for the kinase is often a good starting point.
-
-
Kinase Titration:
-
Using the fixed tracer concentration from Step 1, perform a serial dilution of the kinase.
-
Incubate for a set time (e.g., 60 minutes) at room temperature.[10]
-
Measure the FP signal.
-
Causality: This step identifies the kinase concentration that yields a robust signal window (the difference between the FP of the bound tracer and free tracer). Typically, a concentration that gives ~80% of the maximal signal is chosen to ensure the assay is sensitive to competitive inhibitors.
-
-
DMSO Tolerance Test:
-
Run the assay (using fixed kinase and tracer concentrations) with increasing concentrations of DMSO (e.g., 0% to 5%).[11]
-
Causality: Library compounds are stored in 100% DMSO. This test ensures that the final concentration of DMSO in the assay well does not interfere with the binding interaction or the FP signal itself.
-
-
Assay Validation (Z'-Factor Calculation):
-
Prepare a 384-well plate with controls.
-
Negative Controls (n=16-32 wells): Kinase + Tracer in assay buffer with DMSO (represents 0% inhibition).
-
Positive Controls (n=16-32 wells): Tracer only in assay buffer with DMSO (represents 100% inhibition/displacement).
-
-
Incubate and read the FP signal.
-
Calculate the Z'-factor using the formula: Z' = 1 - [3(σp + σn)] / |μp - μn| , where μ is the mean and σ is the standard deviation for positive (p) and negative (n) controls.[9]
-
Trustworthiness: An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[12][13] This indicates a large separation between controls and low data variability, ensuring that hits can be reliably distinguished from noise.[9]
-
Example Z'-Factor Calculation Data:
| Parameter | Negative Control (mP) | Positive Control (mP) |
| Mean (μ) | 250 | 110 |
| Std. Dev. (σ) | 8 | 5 |
| Z'-Factor Calculation | \multicolumn{2}{ | c |
| Resulting Z'-Factor | \multicolumn{2}{ | c |
Part II: Data Analysis and Hit Identification
Following the primary screen, a rigorous data analysis workflow is required to identify high-quality hits while minimizing false positives.[4][14]
Caption: Workflow for HTS data analysis and hit selection.
Step-by-Step Methodology:
-
Quality Control: First, calculate the Z'-factor for each individual assay plate to ensure data quality across the entire screen. Plates with a Z'-factor below 0.5 should be flagged or repeated.[13]
-
Data Normalization: Raw FP values (in millipolarization units, mP) are converted to a more intuitive metric like percent inhibition.
-
% Inhibition = 100 * (mP_neg_ctrl - mP_sample) / (mP_neg_ctrl - mP_pos_ctrl)
-
Causality: Normalization corrects for plate-to-plate variation and allows for the direct comparison of compound activity across the entire library.
-
-
Hit Selection: A statistical cutoff is applied to identify compounds with significant activity. The Z-score method is commonly used for single-concentration screens.[1]
-
Z-score = (μ_sample - μ_plate) / σ_plate
-
A common cutoff is a Z-score > 3 (or < -3 for activators), which identifies compounds whose activity is three standard deviations away from the plate median.
-
-
Hit Triaging: This is a critical step to remove known problematic compounds.[5]
-
PAINS (Pan-Assay Interference Compounds): Filter out compounds with substructures known to cause non-specific activity or assay interference.
-
Frequent Hitters: Remove compounds that have shown activity across numerous unrelated screens, suggesting promiscuity.[5]
-
Part III: Hit Confirmation and Secondary Assays
Primary hits must be subjected to a cascade of secondary assays to confirm their activity, determine their potency, and rule out technology-specific artifacts.[][16] This process builds confidence in the hits before committing significant resources to medicinal chemistry efforts.[5]
Caption: A typical workflow for hit validation and confirmation.
Protocol: Dose-Response and IC₅₀ Determination
Objective: To determine the potency of confirmed hits by generating a concentration-response curve and calculating the IC₅₀ value.
Methodology:
-
Source fresh, dry powder of the hit compounds to ensure compound integrity.
-
Create a serial dilution series for each compound (e.g., 10-point, 1:3 dilution starting from 100 µM).
-
Perform the primary FP assay with the compound dilution series.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration at which 50% of the maximal inhibition is observed).[8]
Example IC₅₀ Data for Confirmed Hits:
| Compound ID | IC₅₀ (µM) [FP Assay] | Hill Slope | R² |
| This compound | 1.2 | 1.1 | 0.99 |
| Analog-01 | 0.85 | 1.0 | 0.98 |
| Analog-02 | > 50 | - | - |
Protocol: Orthogonal Biochemical Assay (TR-FRET)
Objective: To confirm the compound's activity using a different technology to eliminate artifacts specific to the primary assay (e.g., fluorescence interference in FP). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent orthogonal choice.[17][18]
Principle: TR-FRET measures the proximity of two molecules labeled with a donor (e.g., Europium) and an acceptor (e.g., a fluorescent dye) fluorophore.[19] For a kinase assay, the kinase might be tagged (e.g., with His) and bound by a Europium-labeled antibody, while the substrate is labeled with the acceptor. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal. An inhibitor prevents this, reducing the signal.
High-Level Protocol:
-
Optimize and validate a TR-FRET-based kinase assay following principles similar to the FP assay development.[11][20]
-
Test the confirmed hit compounds in the TR-FRET assay in a dose-response format.
-
Trustworthiness: A compound that shows comparable IC₅₀ values in both FP and TR-FRET assays is considered a high-confidence biochemical hit, as its activity is independent of the detection technology.
Protocol: Cell-Based Secondary Assay
Objective: To determine if the compound is active in a more biologically relevant cellular context and to assess potential cytotoxicity.[21][22][23]
Principle: A variety of cell-based assays can be employed.[24] For a kinase inhibitor, one might use an assay that measures the phosphorylation of a downstream substrate in a relevant cell line. This can be done using technologies like AlphaLISA or AlphaScreen, which can quantify protein levels in cell lysates.[25][26][27][28][29]
High-Level Protocol:
-
Select a cell line where the target kinase is known to be active and drives a measurable downstream signaling event.
-
Seed cells in 96- or 384-well plates and allow them to adhere.[30]
-
Treat the cells with a serial dilution of the hit compound for a specified time.
-
Lyse the cells and use a technology like AlphaLISA to quantify the level of the phosphorylated substrate relative to the total substrate.
-
In parallel, run a cell viability assay (e.g., CellTiter-Glo®) to determine if the observed inhibition is due to target engagement or simply cell death.
-
Expertise: A desirable hit will show a potent IC₅₀ in the target engagement assay and a significantly weaker IC₅₀ (>10-fold higher) in the cytotoxicity assay, indicating a therapeutic window.
Conclusion
This application note provides a comprehensive, field-proven workflow for the high-throughput screening and characterization of a novel compound, exemplified by this compound. By progressing from a robust primary biochemical screen to orthogonal confirmation and cell-based validation, researchers can systematically build a high-confidence data package. This rigorous, multi-step process is essential for distinguishing true, target-specific activity from experimental artifacts, providing a solid foundation for subsequent hit-to-lead optimization and advancing the drug discovery process.[16]
References
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]
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Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]
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Götte, M., & Seidel, H. (2001). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Available at: [Link]
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Casey, W. M., & Parham, F. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. Available at: [Link]
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Zang, R., Li, D., Tang, I. et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]
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An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Broad Institute. Available at: [Link]
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An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. PubMed - NIH. Available at: [Link]
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Creative Bioarray. (n.d.). How to Maximize Efficiency in Cell-Based High-Throughput Screening?. Available at: [Link]
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Wikipedia. (n.d.). High-throughput screening. Available at: [Link]
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Kido, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]
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Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]
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BMG LABTECH. (n.d.). AlphaScreen. Available at: [Link]
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Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Available at: [Link]
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Semantic Scholar. (n.d.). High-Throughput Screening Data Analysis. Available at: [Link]
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PunnettSquare Tools. (n.d.). Z-Factor Calculator. Available at: [Link]
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Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]
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ResearchGate. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Available at: [Link]
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NIH. (n.d.). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Available at: [Link]
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Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Available at: [Link]
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Zhang, X. D., et al. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. PubMed. Available at: [Link]
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NIH. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Available at: [Link]
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BMG LABTECH. (n.d.). The Z prime value (Z´). Available at: [Link]
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ResearchGate. (2011). The use of AlphaScreen technology in HTS: Current status. Available at: [Link]
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Semantic Scholar. (2011). The Use of AlphaScreen Technology in HTS: Current Status. Available at: [Link]
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On HTS. (2023). Z-factor. Available at: [Link]
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NIH. (n.d.). Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction. Available at: [Link]
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ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Available at: [Link]
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ResearchGate. (2015). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. Available at: [Link]
-
MDPI. (n.d.). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Available at: [Link]
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BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. Available at: [Link]
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Sygnature Discovery. (n.d.). High Throughput Drug Screening. Available at: [Link]
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SciSpace. (n.d.). TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors. Available at: [Link]
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Kemix Pty Ltd. (n.d.). 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. Available at: [Link]
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ResearchGate. (1987). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Available at: [Link]
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Justia Patents. (n.d.). Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. Available at: [Link]
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MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available at: [Link]
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ResearchGate. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available at: [Link]
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ChemBK. (n.d.). 7-BroMo-1-butyl-1,2,3-benzotriazole-5-carbonitrile. Available at: [Link]
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RSC Publishing. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available at: [Link]
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ResearchGate. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Available at: [Link]
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Application Note & Protocol: N-Alkylation of 2-Methyl-1,3-Benzodiazole-5-Carbonitrile
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Functionalization of the benzimidazole core, particularly through N-alkylation, is a pivotal strategy for modulating physicochemical properties and biological activity.[3][4] This document provides a detailed experimental protocol for the N-alkylation of 2-methyl-1,3-benzodiazole-5-carbonitrile, a versatile intermediate in drug discovery. We will explore the foundational chemical principles, present a robust, step-by-step procedure, and discuss the rationale behind key experimental choices to ensure reproducibility and success.
Introduction and Reaction Principle
N-alkylation of benzimidazoles is a classic SN2 (bimolecular nucleophilic substitution) reaction.[5] The process is initiated by the deprotonation of the acidic N-H proton of the imidazole ring using a suitable base. This generates a potent nucleophile, the benzimidazolide anion. This anion subsequently attacks an electrophilic alkylating agent, such as an alkyl halide, to form a new N-C bond.
The choice of base and solvent is critical and directly influences reaction efficiency, yield, and purity. Strong bases like sodium hydride (NaH) ensure complete and rapid deprotonation but necessitate stringent anhydrous conditions.[1] Milder inorganic bases, such as potassium carbonate (K₂CO₃), are often preferred for their ease of handling and safety, though they may require elevated temperatures to drive the reaction to completion.[6] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cation of the base while leaving the nucleophilic anion exposed and reactive.[5][6]
For the specific substrate, 2-methyl-1,3-benzodiazole-5-carbonitrile, the N1 and N3 positions of the imidazole ring are chemically equivalent. Therefore, the reaction is not expected to produce regioisomers, simplifying the purification process.
Caption: General mechanism for the N-alkylation of benzimidazoles.
Experimental Protocol: N-Alkylation using Potassium Carbonate
This protocol details a widely applicable and reliable method using potassium carbonate as the base in DMF. It represents a balance of efficiency, safety, and operational simplicity.
Materials and Equipment
-
Reagents:
-
2-methyl-1,3-benzodiazole-5-carbonitrile
-
Alkylating agent (e.g., Benzyl bromide, Methyl iodide, Ethyl bromoacetate)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1,3-benzodiazole-5-carbonitrile (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq). The use of a moderate excess of the base ensures efficient deprotonation.[6]
-
Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2-0.5 M with respect to the starting benzimidazole.
-
Fit the flask with a condenser and place it in a heating mantle on a magnetic stirrer.
-
-
Alkylation:
-
Begin stirring the mixture.
-
Add the alkylating agent (1.1-1.2 eq) to the suspension. The slight excess of the alkylating agent helps to drive the reaction to completion. For highly reactive agents, this addition may be performed dropwise.
-
Heat the reaction mixture to 50-70 °C.[6][7] The optimal temperature may vary depending on the reactivity of the alkylating agent.
-
Expert Insight: While stronger bases like NaH can often run at room temperature, the use of K₂CO₃ typically requires moderate heating to achieve a reasonable reaction rate.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Prepare a TLC developing chamber with an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexane).
-
Spot a sample of the starting material and the reaction mixture on a TLC plate. The product should have a higher Rf value (less polar) than the starting material due to the replacement of the polar N-H bond.
-
The reaction is considered complete when the starting material spot is no longer visible by UV light on the TLC plate. This typically takes 4-12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approximately 10 times the volume of DMF used). This will precipitate the crude product and dissolve the inorganic salts and DMF.
-
Extract the aqueous mixture with Ethyl Acetate (3 x volume of DMF).
-
Combine the organic layers and wash them with deionized water, followed by a wash with brine to remove residual DMF and water.[8]
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[6][8]
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
Confirm the structure and purity of the final N-alkylated product using standard analytical techniques:
-
¹H NMR & ¹³C NMR: The most definitive method. Look for the disappearance of the N-H proton signal (typically a broad singlet > 11 ppm) and the appearance of new signals corresponding to the introduced alkyl group.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The characteristic N-H stretch in the starting material (around 3100-3400 cm⁻¹) will be absent in the product.
-
-
Alternative Methodologies & Data
While the K₂CO₃/DMF system is robust, other conditions can be employed depending on substrate sensitivity and desired efficiency. Phase-Transfer Catalysis (PTC) is a particularly powerful alternative.[1]
Phase-Transfer Catalysis (PTC) Approach
PTC facilitates the reaction in a biphasic system (e.g., solid-liquid), using a catalyst like Tetrabutylammonium Bromide (TBAB) to shuttle the benzimidazolide anion into the organic phase where it reacts with the alkyl halide. This method can use less hazardous bases like powdered NaOH and often proceeds at moderate temperatures.[7][9]
Comparative Reaction Parameters
The following table summarizes typical conditions for N-alkylation of benzimidazole derivatives, providing a useful starting point for optimization.
| Alkylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Typical Time (h) | Reference |
| Benzyl Bromide | K₂CO₃ | DMF | None | 60-70 | 6-8 | [3][7] |
| Methyl Iodide | K₂CO₃ | Acetone | None | Reflux (56°C) | 10-15 | [10] |
| Ethyl Bromoacetate | K₂CO₃ | Acetone | None | Reflux (56°C) | 15 | [2] |
| Various Alkyl Halides | NaOH (powder) | Toluene | TBAB | 70-90 | 3-8 | [9] |
| 2-Chloroethanol | K₂CO₃ | DMSO | None | 50 | 24 | [6] |
Workflow Visualization & Safety
Caption: Step-by-step workflow for N-alkylation.
Safety Precautions
-
Alkylating Agents: Many alkyl halides are toxic, lachrymatory, and potential mutagens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF and DMSO are skin-absorbent. Avoid direct contact.
-
General: Perform all operations in a fume hood.
References
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Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Retrieved from [Link]
- Google Patents. (2009). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]
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Srivastava, R., et al. (2022). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. Retrieved from [Link]
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National Institutes of Health. (n.d.). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. PMC. Retrieved from [Link]
-
ACS Omega. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
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National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Retrieved from [Link]
-
National Institutes of Health. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Retrieved from [Link]
-
ResearchGate. (2022). STUDY OF THE ALKYLATION REACTIONS OF 5- NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]
- Unknown Source. (2025). SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES.
-
Royal Society of Chemistry. (2014). The direct synthesis of N-alkylated amides via a tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2023). synthesis of new benzimidazole derivatives from 1,5- benzodiazepines through a new rearrangements in the presence of dmf-dma and hydrazine hydrate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. PMC. Retrieved from [Link]
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Introduction: The Benzimidazole Scaffold and the Strategic Value of a Pre-Functionalized Intermediate
An In-Depth Guide to the Application of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to interact with a vast array of biological targets, rendering its derivatives potent agents against a spectrum of diseases, including cancer, microbial infections, inflammation, and viral illnesses.[2][3][4] The power of the benzimidazole scaffold lies in its synthetic tractability and the profound impact that substitutions at the N-1, C-2, C-5, and C-6 positions have on biological activity.[3]
This guide focuses on This compound , a highly functionalized benzimidazole derivative designed as a versatile starting point for drug discovery campaigns. Each substituent has been strategically placed to serve a distinct purpose:
-
N-1 Butyl Group: Modulates lipophilicity and metabolic stability, potentially enhancing cell permeability and pharmacokinetic properties.
-
C-2 Methyl Group: Provides a simple, stable substitution that can influence binding orientation within a target active site.
-
C-5 Carbonitrile Group: A key functional group that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a synthetic handle for further chemical elaboration.
-
C-7 Bromo Group: A prime reactive site for modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) through the introduction of diverse molecular fragments.[5]
This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals, detailing the synthesis and strategic application of this compound in the generation of novel therapeutic candidates.
Synthetic Strategy and Core Protocols
The synthesis of this compound can be approached through a logical sequence of reactions, starting from a commercially available, appropriately substituted o-phenylenediamine. The following workflow outlines a plausible synthetic route.
Caption: Proposed Synthetic Workflow for the Target Compound.
Protocol 1: Synthesis of 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carbonitrile (Intermediate 2)
This protocol describes a two-step synthesis starting from a substituted o-phenylenediamine to form the core benzimidazole ring, followed by the conversion of an amine to the target nitrile group.
Part A: Reductive Cyclization to form 7-Bromo-2-methyl-1H-benzo[d]imidazol-5-amine
-
Rationale: The condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) is a fundamental method for benzimidazole synthesis.[6] Here, acetic acid is used to install the C-2 methyl group. A reducing agent like tin(II) chloride (SnCl₂) is used to simultaneously reduce the nitro group to an amine while facilitating the cyclization.
-
Step-by-Step Methodology:
-
To a round-bottom flask, add 4-bromo-6-nitro-1,2-phenylenediamine (1.0 eq) and ethanol to create a 0.2 M solution.
-
Add glacial acetic acid (1.5 eq).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) portion-wise while stirring. The reaction is exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to 80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Basify the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired amino-benzimidazole intermediate.
-
Part B: Sandmeyer Reaction to form 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carbonitrile
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a nitrile via a diazonium salt intermediate. This is a crucial step to install the carbonitrile at the C-5 position.
-
Step-by-Step Methodology:
-
Dissolve the amino-benzimidazole from Part A (1.0 eq) in a mixture of water and sulfuric acid (H₂SO₄) at 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.3 eq) and potassium cyanide (KCN) (1.3 eq) in water. Heat gently to dissolve, then cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence will be observed.
-
Allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 7-bromo-2-methyl-1H-benzo[d]imidazole-5-carbonitrile.
-
Protocol 2: N-Alkylation to Synthesize this compound
-
Rationale: N-alkylation of the benzimidazole core is a straightforward method to introduce substituents that can fine-tune the compound's physicochemical properties.[7][8] The use of a polar aprotic solvent like dimethylformamide (DMF) and a mild base such as potassium carbonate (K₂CO₃) facilitates the Sₙ2 reaction between the benzimidazole nitrogen and an alkyl halide.[9]
-
Step-by-Step Methodology:
-
Dissolve 7-bromo-2-methyl-1H-benzimidazole-5-carbonitrile (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Add 1-bromobutane (1.2 eq) dropwise.
-
Stir the reaction mixture at 60°C for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
A precipitate should form. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous solution with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the final product.
-
Application in Lead Optimization: A Scaffold for Diversification
The true value of this compound is its capacity to serve as a versatile platform for generating a library of analogues for SAR studies. The C-7 bromine is a synthetic handle for palladium-catalyzed cross-coupling reactions, while the C-5 nitrile can be further transformed.
Caption: Diversification Strategies for the Core Scaffold.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C-7 Position
-
Rationale: The Suzuki-Miyaura coupling is one of the most powerful and versatile C-C bond-forming reactions in medicinal chemistry. It allows for the introduction of a wide variety of aryl and heteroaryl boronic acids or esters at the site of the bromine atom, enabling extensive exploration of the chemical space around the core scaffold.[5]
-
Step-by-Step Methodology:
-
In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq).
-
Add a base, typically sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).
-
Add a solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Seal the vessel and heat the reaction at 100-120°C for 2-12 hours (or use microwave irradiation at a similar temperature for 15-60 minutes). Monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or preparative HPLC.
-
Protocol 4: Buchwald-Hartwig Amination at the C-7 Position
-
Rationale: This reaction enables the formation of C-N bonds, introducing primary or secondary amines at the C-7 position. This is critical for adding hydrogen bond donors/acceptors or basic centers that can form salt bridges, often leading to significant improvements in potency and selectivity.[5]
-
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the 7-bromo starting material (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.05 eq).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (1.5 eq).
-
Add the desired primary or secondary amine (1.2 eq).
-
Add an anhydrous solvent such as toluene or 1,4-dioxane.
-
Degas the mixture with argon for 10 minutes.
-
Heat the reaction at 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify the resulting 7-amino derivative by column chromatography.
-
Proposed Biological Evaluation Workflow
Given the broad pharmacological profile of benzimidazoles, a new library of compounds derived from this scaffold should be subjected to a tiered screening cascade to identify potential therapeutic applications.
Caption: Tiered Biological Screening Cascade.
Data Presentation: Summarizing SAR Data
As analogues are synthesized and tested, quantitative data should be organized to facilitate SAR analysis. A clear tabular format is essential for comparing the potency and selectivity of different derivatives.
| Compound ID | R Group at C-7 | Assay 1 IC₅₀ (µM) | Assay 2 IC₅₀ (µM) | Cell Viability CC₅₀ (µM) |
| Scaffold | -Br | >50 | >50 | >50 |
| Ex-01 | -Phenyl | 15.2 | 22.5 | 35.1 |
| Ex-02 | -4-Fluorophenyl | 5.8 | 11.3 | 40.2 |
| Ex-03 | -Morpholinyl | 0.95 | 2.1 | >50 |
| Ex-04 | -Anilinyl | 0.42 | 1.5 | 25.6 |
This table presents hypothetical data for illustrative purposes.
Conclusion
This compound is not merely a single molecule but a sophisticated chemical tool. Its design incorporates multiple functional handles that empower medicinal chemists to rapidly generate diverse libraries of novel compounds. By leveraging established synthetic protocols for N-alkylation and powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can systematically probe the structure-activity relationships of the benzimidazole scaffold against new and existing biological targets. The strategic application of this intermediate can significantly accelerate the path from initial hit identification to the development of optimized lead candidates with therapeutic potential.
References
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Introduction: Unlocking the Therapeutic Potential of a Novel Benzimidazole Compound
An Application Guide for the Development of Biochemical and Cellular Assays Using the Novel Benzimidazole Derivative, 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its unique heterocyclic structure and low toxicity make it an ideal framework for designing novel therapeutic agents targeting diverse biological pathways, including those involved in cancer and microbial infections.[1][2] This application note focuses on This compound , a novel derivative with an unexplored biological profile.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed, field-proven protocols for the systematic development of robust biochemical and cell-based assays. The objective is to facilitate the identification of the compound's biological target(s), characterize its mechanism of action, and validate its activity in a cellular context. We will proceed from fundamental compound handling to advanced, high-throughput screening methodologies, emphasizing the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.
Section 1: Foundational Steps: Compound Characterization and Preparation
Before initiating any biological screening, it is imperative to understand the physicochemical properties of the test compound. This ensures accurate and reproducible assay results.
1.1. Solubility and Stock Solution Preparation
The solubility of a compound dictates its handling and the achievable concentration range in aqueous assay buffers. The butyl and bromo substitutions on the benzimidazole core suggest that this compound is likely to be hydrophobic.
Protocol for Solubility and Stock Preparation:
-
Solvent Selection: Begin by testing solubility in 100% Dimethyl Sulfoxide (DMSO), a common solvent for compound libraries.
-
High-Concentration Stock: Prepare a high-concentration primary stock solution, typically 10-50 mM, in 100% DMSO. This minimizes the volume of DMSO added to the final assay, reducing potential solvent-induced artifacts. For example, to make a 10 mM stock, dissolve 2.92 mg of the compound (MW: 292.17 g/mol ) in 1 mL of DMSO.
-
Aqueous Buffer Compatibility: Determine the maximum compound concentration that remains soluble in the final assay buffer. This is critical for avoiding compound precipitation, which is a common source of false-positive results.
-
Create serial dilutions of the DMSO stock into the primary assay buffer (e.g., Tris-HCl with 0.01% Tween-20).
-
Incubate for 1-2 hours at the intended assay temperature.
-
Visually inspect for precipitation or measure light scatter on a plate reader. The highest concentration without a significant increase in signal is the upper limit for screening.
-
-
Storage: Aliquot the high-concentration stock into single-use vials and store at -20°C or -80°C to prevent freeze-thaw cycles, which can degrade the compound.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | High dissolving power for hydrophobic small molecules. |
| Stock Concentration | 10-50 mM | Minimizes final DMSO concentration in assays. |
| Final DMSO % | < 1% (ideally < 0.5%) | High concentrations of DMSO can inhibit enzyme activity or affect cell health.[3] |
| Storage | -20°C or -80°C, Aliquoted | Ensures long-term stability and prevents degradation from repeated freeze-thaw cycles. |
Section 2: Hypothesis-Driven Target Identification & Assay Strategy
Given the prevalence of the benzimidazole scaffold in kinase inhibitors, this target class represents a logical and high-probability starting point for investigation.[1] Our strategy will focus on developing a primary biochemical screen against a representative kinase, followed by orthogonal and cell-based assays for hit validation.
Caption: Workflow for biochemical characterization of the compound.
Section 3: Biochemical Assay Protocols: Kinase Inhibition
We will employ a luminescence-based kinase assay for the primary screen due to its high sensitivity, broad applicability, and suitability for high-throughput screening (HTS).[4][5]
Protocol 1: Primary Kinase Inhibition Screen using ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a universal, homogeneous method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[4] The luminescent signal is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then quantified using a luciferase/luciferin reaction.[4] A potent inhibitor will result in low ADP production and, consequently, a low luminescent signal.
Materials:
-
This compound (Test Compound)
-
Kinase of interest (e.g., a tyrosine or serine/threonine kinase)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Methodology:
-
Compound Plating:
-
Prepare a working solution of the test compound at 4x the final desired concentration (e.g., 40 µM for a 10 µM final screen) in kinase reaction buffer containing 1% DMSO.
-
Using a liquid handler, dispense 2.5 µL of the compound solution into the appropriate wells of a 384-well plate.
-
For controls, dispense 2.5 µL of buffer with 1% DMSO (Maximum activity, "Max") and 2.5 µL of a known inhibitor (Positive control, "Min").
-
-
Enzyme Addition:
-
Prepare a 2x kinase solution in kinase reaction buffer.
-
Add 2.5 µL of the 2x kinase solution to the compound and positive control wells. Add 2.5 µL of kinase buffer to the "no enzyme" control wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[5]
-
-
Initiate Kinase Reaction:
-
Prepare a 2x substrate/ATP solution in kinase reaction buffer. The optimal ATP concentration should be at or near the Kₘ for the specific kinase.
-
Add 5 µL of the substrate/ATP solution to all wells to start the reaction. The total volume is now 10 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for 60 minutes. The reaction time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
-
Detect ADP Production:
-
Add 10 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.[5]
-
Add 20 µL of Kinase Detection Reagent to all wells. This converts ADP to ATP and generates a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Protocol 2: IC₅₀ Determination and Orthogonal Validation with Fluorescence Polarization (FP)
For compounds identified as "hits" in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀). An orthogonal assay, which uses a different detection technology, is crucial to rule out assay artifacts and confirm direct target engagement.[3]
Principle of FP: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[6] In a competition assay, a fluorescently labeled tracer (ligand) binds to the kinase, resulting in a high polarization signal. An unlabeled inhibitor (our test compound) competes for the same binding site, displacing the tracer and causing a decrease in polarization.[3]
Materials:
-
Validated hit compound
-
Kinase of interest
-
Fluorescently labeled tracer (a known ligand or ATP competitive probe for the kinase)
-
FP Assay Buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol)[7]
-
Black, low-volume 384-well plates
-
Plate reader with FP capabilities
Methodology:
-
Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the hit compound in 100% DMSO. Then, dilute this series into the FP assay buffer.
-
Assay Setup:
-
Add 5 µL of the compound dilutions to the assay plate.
-
Add 5 µL of a solution containing the kinase (at a concentration ~2-3 times the Kᴅ of the tracer).
-
Incubate for 10 minutes.[3]
-
Add 10 µL of the fluorescent tracer (at a concentration ~1x its Kᴅ).
-
Incubate for 3 hours at room temperature to reach binding equilibrium.[7]
-
-
Measurement: Read the millipolarization (mP) values on a plate reader using appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Plot the mP values against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Assay Type | Principle | Endpoint | Key Advantage |
| ADP-Glo™ | Enzyme activity (product formation) | Luminescence | High sensitivity, universal for any ADP-producing enzyme.[4] |
| FP Competition | Direct binding | Fluorescence Polarization | Confirms direct target engagement, less prone to interference.[3] |
Section 4: Cell-Based Assays: Assessing Cellular Efficacy and Toxicity
Confirming that a compound is active in a cellular environment is a critical step in drug discovery. Cell-based assays provide insights into cell permeability, target engagement in a physiological context, and potential cytotoxicity.[8][9]
Caption: Workflow for cell-based validation of the compound.
Protocol 3: Cytotoxicity Counter-Screen
This assay is essential to ensure that the observed activity in a functional screen is not simply due to cell death. Assays measuring cellular ATP levels are a robust indicator of cell viability.
Methodology (using a luminescent ATP-based assay):
-
Cell Plating: Seed cells in a white, clear-bottom 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for a duration relevant to the functional assay (e.g., 24-48 hours).
-
Lysis and Signal Generation: Add a single-reagent solution (e.g., CellTiter-Glo®) that lyses the cells and provides the substrate for a luciferase reaction powered by the released ATP.
-
Measurement: Incubate briefly to stabilize the signal and measure luminescence. A decrease in signal correlates with a loss of viable cells.
-
Analysis: Calculate the CC₅₀ (half-maximal cytotoxic concentration) from the dose-response curve.
Protocol 4: Functional Cell-Based GPCR Assay
Should the compound prove inactive against kinases, or to explore its broader activity, G Protein-Coupled Receptors (GPCRs) are another high-value target class.[10] Luciferase reporter assays are a highly effective method for measuring GPCR signaling through various downstream pathways.[11]
Principle: This assay measures the activation of a specific signaling pathway (e.g., Gs/Gi-cAMP) by quantifying the expression of a reporter gene (luciferase) under the control of a response element (e.g., CRE for cAMP).[11][12] An agonist will increase the signal, while an antagonist will block the signal induced by a known agonist.
Methodology (Antagonist Mode):
-
Cell Culture: Use a cell line stably expressing the GPCR of interest and a CRE-luciferase reporter construct.
-
Cell Plating: Seed the cells in a 384-well plate and grow overnight.
-
Compound Incubation: Treat the cells with a serial dilution of this compound and incubate for 30 minutes.
-
Agonist Stimulation: Add a known agonist for the GPCR at its EC₈₀ concentration (the concentration that gives 80% of the maximal response).
-
Incubation: Incubate for 4-6 hours to allow for reporter gene transcription and translation.[11]
-
Signal Detection: Add a luciferase assay reagent and measure the luminescent signal.
-
Analysis: A potent antagonist will cause a dose-dependent decrease in the agonist-induced luminescent signal. Calculate the IC₅₀ from the resulting curve.
Section 5: Conclusion and Future Directions
This application note provides a strategic and methodological blueprint for the initial characterization of the novel compound this compound. By following a logical progression from biochemical screening against high-probability targets like kinases to validation in robust cell-based assays, researchers can efficiently identify and confirm biological activity. The protocols described herein for luminescence, fluorescence polarization, and reporter gene assays are staples of modern drug discovery, offering high sensitivity and amenability to automation.[13]
A validated hit from this workflow would serve as a strong foundation for more advanced studies, including selectivity profiling against a broad panel of kinases, mechanism of action studies, and initial lead optimization efforts to improve potency and drug-like properties.
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Ghorab, M. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. [Link]
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Di Santo, R. (2016). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 123, 565-577. [Link]
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Wu, H., et al. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][14][15]thiazepin-4(5 H )-one. Zeitschrift für Naturforschung B, 75(3), 221-225. [Link]
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Application Notes and Protocols for 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Abstract
This document provides a comprehensive guide to the safe handling and storage of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile, a heterocyclic compound of interest in research and drug development. As a novel chemical entity, its toxicological properties are not fully characterized. Therefore, this guide is founded on the principle of prudent practice, treating the compound as potentially potent and hazardous. The protocols herein are designed for researchers, chemists, and laboratory professionals, emphasizing risk mitigation through engineering controls, appropriate personal protective equipment (PPE), and standardized procedures for handling, storage, spill management, and waste disposal.
Compound Profile and Hazard Assessment
This compound belongs to the benzimidazole class of compounds. The benzimidazole ring system is a critical pharmacophore in medicinal chemistry, known for its high chemical stability.[1][2] The molecule's structure incorporates several functional groups that inform its potential reactivity and biological activity:
-
Benzimidazole Core: A stable aromatic heterocyclic system.[2]
-
Bromo Group: The presence of a halogen on the aromatic ring can influence lipophilicity and metabolic pathways.
-
Nitrile Group (-CN): This group is a strong electron-withdrawing group and is generally metabolically robust, often passing through the body unchanged.[3][4] While the metabolic release of cyanide is a known risk for some aliphatic nitriles, it is not typically observed from aryl nitriles where the nitrile is attached to an aromatic ring.[3][5]
-
Butyl & Methyl Groups: These alkyl substituents increase the molecule's lipophilicity.
Given the lack of specific toxicological data, a precautionary approach is mandatory. The compound should be handled as a substance of unknown toxicity with the potential to be a skin, eye, and respiratory irritant, and possibly harmful if ingested or absorbed.[6][7]
Physicochemical Data Summary
The following table summarizes key properties for this compound and its close structural analog, the 1-methyl variant, for reference.
| Property | Value (for this compound) | Reference Analog (1-methyl variant) |
| Molecular Formula | C₁₃H₁₃BrN₄ | C₉H₆BrN₃ |
| Molecular Weight | 305.18 g/mol (Calculated) | 236.07 g/mol |
| CAS Number | Not broadly available; treated as a research chemical. | 1414029-13-2[8] |
| Appearance | Likely a solid (e.g., white to off-white powder). | White tabular crystals (typical for benzimidazoles)[1] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.[1] | Freely soluble in alcohol, sparingly in ether.[1] |
Engineering Controls: The First Line of Defense
Minimizing exposure begins with robust engineering controls. All handling of this compound, especially in its powdered form, must be conducted in a certified and properly functioning chemical fume hood.[9]
-
Causality: A fume hood is critical because it prevents the inhalation of fine powders or aerosols that can be generated during weighing and transfer operations.[9] The sash should be kept as low as possible to maximize capture velocity and provide a physical barrier.[10]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical splash goggles or a full-face shield worn over safety glasses.[11]
-
Hand Protection: Nitrile gloves are a suitable initial choice. It is critical to inspect gloves for any signs of degradation or puncture before use and to change them frequently.[10][11] Never wear potentially contaminated gloves outside of the designated work area (e.g., to touch doorknobs or keyboards).[11]
-
Body Protection: A buttoned laboratory coat.[9]
-
Respiratory Protection: Not typically required if work is performed within a certified fume hood. If there is a risk of exposure outside of a hood, a NIOSH-approved respirator may be necessary.[12]
Standard Operating Protocols
The following protocols are designed to ensure a safe and reproducible workflow.
Protocol: Receiving and Storage
-
Verification: Upon receipt, verify the container label matches the order. Inspect the container for any damage or leaks.
-
Inventory: Log the chemical into the laboratory's real-time chemical inventory system.[13] This is crucial for tracking and safety audits.
-
Labeling: Ensure the container label is clear and includes the full chemical name, date of receipt, and any hazard warnings.[13]
-
Storage:
Protocol: Handling and Weighing (Solid Form)
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[10] Assemble all necessary equipment (spatulas, weigh paper, secondary containers).
-
PPE: Don the full, appropriate PPE as described in Section 3.
-
Transfer: Conduct all operations within the fume hood. Carefully open the primary container.
-
Weighing: Use a clean spatula to transfer the desired amount of the solid onto weigh paper or into a tared vial. Avoid creating dust. If dust is generated, allow the fume hood to clear it before proceeding.
-
Closure: Securely close the primary container immediately after dispensing.
-
Cleanup: Decontaminate the spatula and the weighing area. Dispose of any contaminated weigh paper as hazardous waste.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[9]
Protocol: Spill Management
A spill kit containing absorbent materials, appropriate PPE, and waste disposal bags must be readily accessible.[17]
For a Small Spill (<50 mL liquid or a few grams of solid):
-
Alert: Alert personnel in the immediate area.
-
Containment: If a solid, gently cover the spill with absorbent paper to avoid aerosolization.[18]
-
Decontamination: Working from the outside in, apply a suitable solvent (e.g., 60-70% ethanol) to dampen the material.[1]
-
Collection: Carefully collect the absorbed material using a scoop or forceps and place it into a labeled hazardous waste container.[17][19]
-
Final Cleaning: Wipe the spill area with a detergent solution, followed by water.[17]
-
Disposal: Dispose of all contaminated cleaning materials and PPE as hazardous chemical waste.[16]
For a Large Spill:
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department immediately.
-
Secure: Restrict access to the area.
-
Allow only trained emergency personnel to conduct the cleanup.
Protocol: Waste Disposal
-
Segregation: All waste containing this compound must be segregated as hazardous waste.[16] This includes unused product, contaminated labware (pipette tips, vials), and cleaning materials.
-
Container: Use a dedicated, clearly labeled hazardous waste container with a secure lid.[16] The label must include the full chemical name.
-
Decontamination of Empties: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[16] The first rinsate must be collected as hazardous waste. Subsequent rinsates may also need to be collected depending on institutional policy.[16]
-
Pickup: Arrange for waste pickup through the institution's EHS department or a licensed contractor.[16]
Workflow Visualization
The following diagram illustrates the lifecycle of handling this compound in a research setting.
Caption: Safe handling workflow for potent research chemicals.
References
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Potent compound safety in the laboratory. (n.d.). tks. [Link]
-
6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Triumvirate Environmental. [Link]
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Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. (2013). Food and Chemical Toxicology. [Link]
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Benzimidazole. (n.d.). PubChem, NIH. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Princeton University. [Link]
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Part D: Chemical Safety Procedures for Laboratories. (2020, January). University of Wisconsin-La Crosse. [Link]
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Working with Chemicals. (n.d.). Prudent Practices in the Laboratory, NCBI Bookshelf. [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). RSC Medicinal Chemistry. [Link]
-
Allyl nitrile: Toxicity and health effects. (2015). Journal of Toxicologic Pathology. [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University. [Link]
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7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile. (n.d.). PubChem, NIH. [Link]
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Aliphatic Nitriles. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals, NCBI. [Link]
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Study on Benzimidazole: A Comprehensive Review. (2023). International Journal for Multidisciplinary Research. [Link]
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Spill and Cleaning Protocol. (n.d.). Michigan State University. [Link]
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SAFETY DATA SHEET. (n.d.). ChemDmart. [Link]
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MATERIAL SAFETY DATA SHEET. (n.d.). Chemcia Scientific, LLC. [Link]
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CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. [Link]
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MATERIAL SAFETY DATA SHEET. (n.d.). Oxford Lab Fine Chem LLP. [Link]
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Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities. (2014). Molecules. [Link]
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Stability Descriptors for (Benz)imidazolium-Based Anion Exchange Membranes. (2021). Macromolecules. [Link]
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Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. (2011). E-Journal of Chemistry. [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2020). Molecules. [Link]
-
Biohazard Decontamination and Spill Response Standard Operating Procedure. (n.d.). Memorial University of Newfoundland. [Link]
-
7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. (n.d.). Kemix Pty Ltd. [Link]
-
General procedure for benzimidazole derivatives synthesis. (n.d.). ResearchGate. [Link]
-
7-BroMo-1-butyl-1,2,3-benzotriazole-5-carbonitrile. (n.d.). ChemBK. [Link]
-
What are the transportation precautions for 1H - Benzimidazole? (2025, October 31). Blog. [Link]
-
Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. (2025, August 7). ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of highly substituted benzimidazoles like this compound is a nuanced process where the order of bond formation and the choice of reagents can dramatically impact yield and purity. This guide will address common challenges, from regioselectivity in N-alkylation and bromination to the intricacies of palladium-catalyzed cyanation.
Proposed Synthetic Pathways
The synthesis of the target molecule can be approached through several routes, primarily differing in the sequence of the key chemical transformations: benzimidazole ring formation, N-alkylation, bromination, and cyanation. The choice of pathway will depend on the availability of starting materials and the reactivity of the intermediates. Below is a logical workflow illustrating a plausible synthetic route.
Caption: Plausible synthetic workflows for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this molecule?
The main difficulties lie in controlling regioselectivity during N-alkylation and electrophilic aromatic substitution (bromination), as well as achieving efficient cyanation of a potentially deactivated aromatic ring. The presence of multiple nitrogen atoms in the benzimidazole core can lead to mixtures of N1 and N3 alkylated products.[1]
Q2: Which synthetic pathway is generally preferred?
Pathway A, involving a Sandmeyer reaction on an amino-benzimidazole precursor, is often more straightforward as it avoids handling highly electrophilic and potentially unstable intermediates that might arise from early-stage cyanation and nitration on an electron-rich diamine.
Q3: How can I monitor the progress of these reactions?
Thin Layer Chromatography (TLC) is the most effective method for monitoring reaction progress.[2] Staining with potassium permanganate or using a UV lamp can help visualize the spots. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Troubleshooting Guide by Reaction Step
Benzimidazole Ring Formation
The formation of the 2-methylbenzimidazole core is typically achieved by the condensation of a substituted o-phenylenediamine with acetic acid or a derivative.[3]
Q: My cyclization reaction is showing low yield. What could be the cause?
A: Low yields in benzimidazole synthesis can stem from several factors:
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine can significantly hinder the reaction.[2] Consider recrystallizing the starting material.
-
Oxidation of Starting Material: o-Phenylenediamines are prone to oxidation, leading to colored impurities and reduced yield. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[2]
-
Incorrect Reaction Conditions: The choice of acid and temperature is crucial. While acetic acid is common, for less reactive substrates, stronger conditions like polyphosphoric acid (PPA) might be necessary, although this can lead to charring if not controlled.
| Parameter | Condition 1 (Mild) | Condition 2 (Forcing) | Notes |
| Acid/Reagent | Glacial Acetic Acid | Polyphosphoric Acid (PPA) | Acetic acid serves as both solvent and reactant. PPA is a strong dehydrating agent. |
| Temperature | Reflux (118°C) | 150-200°C | Higher temperatures can increase reaction rate but also lead to side products. |
| Reaction Time | 2-6 hours | 1-3 hours | Monitor by TLC to determine optimal time.[2] |
N-Alkylation of the Benzimidazole Ring
Introducing the butyl group onto the benzimidazole nitrogen is a critical step where regioselectivity is a key concern.
Q: I am getting a mixture of N1 and N3-butylated products. How can I improve selectivity?
A: The formation of a mixture of N1 and N3 isomers is a common issue. In an unsymmetrically substituted benzimidazole, the two nitrogen atoms are electronically and sterically different.
-
Steric Hindrance: A bulky substituent at the 7-position (like bromine) will sterically hinder the N1 position, potentially favoring alkylation at the N3 position.
-
Solvent and Base Selection: The choice of solvent and base can influence the regioselectivity. A combination of a polar aprotic solvent like DMF or acetonitrile with a base like potassium carbonate is standard. Some protocols suggest that using milder bases and lower temperatures can enhance selectivity.[4][5]
Q: I am observing di-alkylation of my product. How can this be prevented?
A: Over-alkylation can occur if the reaction conditions are too harsh or if an excess of the alkylating agent is used.[1]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 1-bromobutane.
-
Reaction Temperature: Perform the alkylation at a moderate temperature (e.g., 50-60°C) to avoid quaternization of the benzimidazole ring.[5]
Caption: Troubleshooting N-alkylation regioselectivity.
Cyanation of the Bromo-Benzimidazole Intermediate
The conversion of the aryl bromide to a nitrile is typically accomplished via a palladium-catalyzed cyanation reaction.
Q: My palladium-catalyzed cyanation is not proceeding to completion. What should I check?
A: Palladium-catalyzed cyanations can be sensitive to several factors:
-
Catalyst Inhibition: Benzimidazoles can act as ligands and coordinate to the palladium center, inhibiting its catalytic activity.[6] Using a higher catalyst loading (2-5 mol %) or specific ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can sometimes overcome this.
-
Cyanide Source: While traditional sources like CuCN or Zn(CN)₂ are effective, they are highly toxic. A less toxic alternative is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[6][7]
-
Reaction Conditions: These reactions often require elevated temperatures (100-140°C) and anhydrous, polar aprotic solvents like DMF, NMP, or DMAc.[8]
Q: What are the common side reactions during cyanation?
A: The primary side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen. This can be minimized by ensuring the reaction is carried out under strictly anhydrous and inert conditions.
| Parameter | Condition 1 (Zn(CN)₂) | Condition 2 (K₄[Fe(CN)₆]) | Notes |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | Potassium Hexacyanoferrate(II) | Zn(CN)₂ is a common reagent but highly toxic. K₄[Fe(CN)₆] is a safer alternative.[6] |
| Catalyst | Pd₂(dba)₃ / dppf | Pd(OAc)₂ | The choice of ligand is crucial for stabilizing the palladium catalyst. |
| Solvent | DMF, NMP | Dioxane/Water | The solvent system can significantly impact reaction efficiency. |
| Temperature | 100-120°C | 80-100°C | Lower temperatures may be possible with more active catalyst systems. |
Purification Strategies
Q: I am having difficulty purifying the final product. What methods are recommended?
A: The purification of substituted benzimidazoles can be challenging due to the similar polarities of the product and potential impurities.[2]
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.[9]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield highly pure material.
-
Acid-Base Extraction: The basic nitrogen atom in the benzimidazole ring allows for separation from neutral impurities. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The aqueous layer is then neutralized with a base (e.g., NaOH) to precipitate the purified product, which can be re-extracted into an organic solvent.[9]
References
-
Chakraborty, A., Debnath, S., Ghosh, T., Maiti, D. K., & Majumdar, S. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. FAO AGRIS. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed Central. Retrieved from [Link]
-
Srivastava, P., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐Alkylation of benzimidazole. Retrieved from [Link]
-
Li, J., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. PubMed Central. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Retrieved from [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Anderson, K. W., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. Retrieved from [Link]
-
Thangaraj, M., & Gunanathan, C. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. ACS Publications. Retrieved from [Link]
-
ACS Omega. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. Retrieved from [Link]
- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
-
ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]
-
Kemix Pty Ltd. (n.d.). 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2016). Synthesis of Novel 2-Butyl-1H-Benzo[5][6] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-5-methoxy-1-methyl-1H-benzimidazole. Retrieved from [Link]
-
International Journal for Multidisciplinary Research. (2023). Study on Benzimidazole: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel 1-methoxycarbonylmethyl-7-bromo-5-phenyl-3-arylidene-1,2-dihydro-3h-1,4-benzodiazepin-2-ones. Retrieved from [Link]
-
ChemBK. (n.d.). 7-BroMo-1-butyl-1,2,3-benzotriazole-5-carbonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Controlled Drugs and Substances Act. Retrieved from [Link]
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Technical Support Center: Synthesis of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Welcome to the technical support resource for the synthesis of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also prevent future occurrences.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step sequence. Understanding this pathway is crucial for pinpointing the origin of impurities.
Caption: Synthetic route to the target molecule.
II. Troubleshooting Guide & FAQs
This section addresses common issues and questions arising during the synthesis, structured in a question-and-answer format for clarity.
Step 1: Synthesis of 2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
Q1: My reaction to form the benzimidazole core is showing multiple spots on TLC, and the yield is low. What are the likely impurities?
A1: The primary impurities in this step often arise from incomplete cyclization and side reactions.
-
Incomplete Cyclization: You may have residual starting materials, 3,4-diaminobenzonitrile, or the intermediate amide.
-
Side Products: Depending on the reaction conditions, self-condensation of the starting materials or degradation can occur, especially at high temperatures.
Troubleshooting:
-
Ensure Anhydrous Conditions: Water can hydrolyze intermediates and hinder the cyclization.
-
Optimize Reaction Temperature and Time: Prolonged high temperatures can lead to degradation. Monitor the reaction by TLC to determine the optimal endpoint.
-
Purification: Column chromatography is typically effective for removing unreacted starting materials and polar byproducts.
Q2: How can I confirm the successful formation of the benzimidazole ring?
A2: Spectroscopic methods are essential for structure confirmation.
-
¹H NMR: Look for the disappearance of the two distinct amine (-NH₂) peaks from the starting material and the appearance of a new, broader N-H peak characteristic of the benzimidazole ring. The aromatic protons will also show a distinct pattern.
-
IR Spectroscopy: The disappearance of the characteristic N-H stretching vibrations of the primary amine and the appearance of a broader N-H stretch for the imidazole ring are indicative of product formation.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of 2-methyl-1H-benzo[d]imidazole-5-carbonitrile.
Step 2: N-Butylation of 2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
Q3: After N-butylation, I'm observing two major products with very similar Rf values on TLC. What could they be?
A3: This is a classic issue of regioselectivity in the N-alkylation of unsymmetrical benzimidazoles. The two products are likely the N1-butyl and N3-butyl isomers. Although the initial benzimidazole is symmetrical, once the first butyl group is added, the two nitrogen atoms become non-equivalent. However, in this specific case, the starting material is symmetric, so only one mono-butylated product is expected. A more likely scenario is the presence of starting material and the desired product. Over-alkylation is also a possibility.
Troubleshooting Regioisomers and Over-Alkylation:
-
Choice of Base and Solvent: The reaction conditions can influence the site of alkylation. Using a stronger base can lead to the formation of the dianion, increasing the likelihood of di-alkylation.[1]
-
Control Stoichiometry: Use a slight excess of the benzimidazole starting material relative to the butyl bromide to minimize di-alkylation.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity.
Q4: I have a significant amount of unreacted starting material. How can I drive the reaction to completion?
A4:
-
Increase Equivalents of Alkylating Agent: A slight excess of butyl bromide (e.g., 1.1-1.2 equivalents) can help consume the starting material. However, be mindful of the increased risk of di-alkylation.
-
Optimize Base and Reaction Time: Ensure you are using a suitable base (e.g., NaH, K₂CO₃) to deprotonate the benzimidazole effectively. Monitor the reaction over time to ensure it has reached completion.
| Potential Impurity | Source | Analytical Detection | Prevention/Solution |
| Unreacted Starting Material | Incomplete reaction | TLC, HPLC, ¹H NMR | Increase reaction time, temperature, or equivalents of butyl bromide. |
| Di-butylated Product | Excess butyl bromide, strong base | TLC, HPLC, Mass Spec | Use a slight excess of the benzimidazole, milder base. |
Step 3: Bromination of 1-Butyl-2-methyl-1H-benzo[d]imidazole-5-carbonitrile
Q5: The bromination step is yielding a mixture of brominated products. How can I improve the regioselectivity for the 7-bromo position?
A5: Achieving high regioselectivity in the bromination of substituted benzimidazoles is a common challenge. The electronic nature of the substituents on the benzene ring directs the position of bromination. In this case, the imidazole ring and the electron-withdrawing nitrile group will influence the position of electrophilic attack.
Strategies for Regiocontrol:
-
Choice of Brominating Agent: Milder brominating agents like N-bromosuccinimide (NBS) often provide better regioselectivity compared to harsher reagents like liquid bromine.[2]
-
Solvent Effects: The solvent can play a crucial role. Protic solvents like acetic acid can protonate the imidazole nitrogen, altering its directing effect and favoring C-bromination.[2]
-
Temperature Control: Running the reaction at lower temperatures can enhance selectivity.
Q6: I'm concerned about polybromination. How can I avoid adding more than one bromine atom?
A6: Polybromination occurs when the product is more reactive towards bromination than the starting material or when an excess of the brominating agent is used.
Preventing Polybromination:
-
Stoichiometric Control: Carefully control the stoichiometry, using no more than one equivalent of the brominating agent.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration at any given time.
-
Monitor the Reaction: Use TLC or HPLC to monitor the progress and stop the reaction as soon as the starting material is consumed.
Q7: Is there a risk of bromination on the butyl or methyl groups?
A7: Yes, under certain conditions, benzylic or allylic bromination can occur, especially if radical initiators (like AIBN or UV light) are present, often when using NBS.[3][4] To avoid this:
-
Perform the reaction in the dark.
-
Avoid radical initiators.
-
Use conditions that favor electrophilic aromatic substitution (e.g., a polar solvent).
| Potential Impurity | Source | Analytical Detection | Prevention/Solution |
| Regioisomers (e.g., 4-bromo, 6-bromo) | Lack of regiocontrol | HPLC, ¹H NMR, ¹³C NMR | Use a milder brominating agent (NBS), optimize solvent and temperature. |
| Di-brominated products | Excess brominating agent | HPLC, Mass Spec | Use stoichiometric amounts of brominating agent, slow addition. |
| Benzylic Bromination (on methyl group) | Radical conditions | ¹H NMR (disappearance of methyl singlet, appearance of CH₂Br) | Exclude light and radical initiators. |
III. Experimental Protocols
The following are generalized protocols. Optimization for your specific laboratory conditions is recommended.
Protocol 1: N-Butylation
-
To a solution of 2-methyl-1H-benzo[d]imidazole-5-carbonitrile (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add butyl bromide (1.1 eq) dropwise.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Regioselective Bromination
-
Dissolve 1-butyl-2-methyl-1H-benzo[d]imidazole-5-carbonitrile (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0 eq) portion-wise, ensuring the temperature remains low.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
IV. Visualization of Impurity Formation
Caption: Potential impurity pathways during synthesis.
V. References
-
BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. BenchChem Technical Support.
-
PubChem. 7-Bromo-1,2,3-benzothiadiazole-4-carbonitrile. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Bromination of 6-Methyl-1H-benzo[d]imidazole. BenchChem Technical Support.
-
Chemistry Steps. Benzylic Bromination. Retrieved from [Link]
-
Kemix. 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
PubMed Central. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2016). Synthesis of Novel 2-Butyl-1H-Benzo[2][3] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Retrieved from [Link]
-
ResearchGate. (2010). 1H-Benzimidazole-2-acetonitriles as Synthon in Fused Benzimidazole Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile. Here, we address common challenges and frequently asked questions to help you troubleshoot low yields and optimize your synthetic protocol. Our approach is rooted in mechanistic principles to provide a deeper understanding of the reaction intricacies.
Plausible Synthetic Pathway
The synthesis of this compound can be approached through several routes. A logical and common pathway is a multi-step synthesis starting from a commercially available substituted o-phenylenediamine. This guide will focus on troubleshooting a plausible synthetic route, as illustrated below.
Caption: Plausible synthetic workflow for this compound.
Part 1: Troubleshooting Guide & FAQs
This section is structured to address specific issues you may encounter at each stage of the synthesis.
Step 1: Benzimidazole Formation - Cyclocondensation
The formation of the benzimidazole ring is a critical step. A common method is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1][2]
Question 1: My cyclocondensation reaction to form 7-Bromo-2-methyl-5-nitro-1H-benzimidazole has a low yield and a complex mixture of products. What could be the cause?
Answer: Low yields and side products in this step often stem from suboptimal reaction conditions or reagent quality.
-
Causality: The Phillips-Ladenburg synthesis of benzimidazoles can require high temperatures, which may lead to degradation of the starting material, especially with nitro-group-containing substrates.[1] Incomplete reaction can also be a major issue.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the 4-Bromo-6-nitro-1,2-phenylenediamine is pure. Impurities can interfere with the reaction. o-Phenylenediamines are susceptible to oxidation, which can result in colored impurities and side products.
-
Reaction Conditions:
-
Temperature: While high temperatures are sometimes necessary, they can also cause degradation. If you are observing significant charring or dark coloration, consider a lower temperature for a longer duration. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3]
-
Catalyst: The use of an acid catalyst like p-toluenesulfonic acid (p-TSOH) can facilitate the reaction at lower temperatures.[2] Various other acid catalysts, including Lewis acids, have been employed to improve yields.[4]
-
-
Alternative Reagents: Instead of acetic acid, which requires harsh conditions, consider using acetic anhydride or polyphosphoric acid (PPA) which can promote cyclization under milder conditions.
-
Question 2: The reaction mixture turns dark brown or black during the cyclocondensation. Is this normal?
Answer: Significant darkening often indicates decomposition of the starting material or product, which is a common source of low yield.
-
Causality: Nitro-aromatic compounds can be sensitive to high temperatures and strong acidic conditions, leading to polymerization or decomposition. The amino groups of the o-phenylenediamine are also prone to oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Carefully control the reaction temperature. Use an oil bath for uniform heating and avoid localized overheating.
-
Solvent Choice: If performing the reaction in a solvent, ensure it is high-boiling and inert. Solvents like N,N-dimethylformamide (DMF) can be used, but their purity is crucial.[2]
-
| Parameter | Standard Condition | Optimized Condition | Potential Issue |
| Temperature | 120-150 °C | 100 °C with catalyst | Decomposition |
| Catalyst | None | p-TSOH, Er(OTf)₃[5] | Slow reaction |
| Atmosphere | Air | Nitrogen or Argon | Oxidation |
Step 2: N-Butylation
Alkylation of the benzimidazole nitrogen is generally straightforward but can present challenges with regioselectivity and over-alkylation.
Question 3: I am getting a mixture of N-1 and N-3 butylated products, or possibly some bis-alkylation. How can I improve the selectivity?
Answer: Regioselectivity in the alkylation of unsymmetrical benzimidazoles can be a challenge.
-
Causality: The two nitrogen atoms in the benzimidazole ring have different steric and electronic environments, but both can be nucleophilic. The choice of base and solvent can influence which nitrogen is preferentially alkylated.
-
Troubleshooting Steps:
-
Base Selection: A strong base like sodium hydride (NaH) in an aprotic solvent like DMF or THF is commonly used to deprotonate the benzimidazole, forming the anion. This often provides good selectivity. Weaker bases like potassium carbonate (K₂CO₃) can also be effective but may require higher temperatures.
-
Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 1-bromobutane. A large excess can lead to the formation of a quaternary benzimidazolium salt.
-
Temperature: Running the reaction at room temperature or slightly elevated temperatures (40-60 °C) is usually sufficient. Higher temperatures can decrease selectivity.
-
Step 3: Nitro Group Reduction
The reduction of the nitro group to an amine is a standard transformation, but the choice of reducing agent is important to avoid side reactions.
Question 4: My reduction of the nitro group is incomplete or I am seeing byproducts. What is the best method?
Answer: The choice of reducing agent is critical to ensure complete conversion without affecting other functional groups like the bromo-substituent.
-
Causality: Some reducing agents can be too harsh, leading to debromination or other unwanted side reactions. Others may not be strong enough for complete reduction.
-
Troubleshooting Steps:
-
Recommended Reducing Agent: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is a classic and effective method for reducing aromatic nitro groups in the presence of halogens.
-
Alternative Methods: Catalytic hydrogenation (e.g., H₂, Pd/C) can also be used, but there is a risk of hydrodebromination. Careful screening of the catalyst and conditions would be necessary. Iron powder in acetic acid is another mild and effective option.
-
Work-up: After the reduction with SnCl₂, the work-up involves basifying the solution (e.g., with NaOH or NaHCO₃) to precipitate the tin salts and free the amine. Ensure the pH is sufficiently basic to liberate the product.
-
Step 4: Sandmeyer Cyanation
The conversion of the amino group to a nitrile via the Sandmeyer reaction is a powerful but sometimes temperamental transformation.[6][7]
Question 5: The yield of my Sandmeyer reaction is very low, and I am isolating a significant amount of phenol byproduct.
Answer: Low yields in the Sandmeyer reaction are often due to poor control of the diazotization step or premature decomposition of the diazonium salt.[8]
-
Causality: Aryl diazonium salts are unstable and can decompose, particularly at elevated temperatures, to form phenols. The reaction of the diazonium salt with the copper(I) cyanide complex is a radical-nucleophilic aromatic substitution, and its efficiency depends on several factors.[6]
-
Troubleshooting Steps:
-
Temperature Control: The diazotization step (reaction of the amine with NaNO₂/HCl) must be performed at low temperatures (0-5 °C) to prevent decomposition of the diazonium salt.
-
Slow Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to maintain the low temperature and control the release of nitrous acid.
-
Copper(I) Cyanide: Use freshly prepared or high-quality copper(I) cyanide (CuCN). The success of the reaction is highly dependent on the quality of the copper salt.
-
Neutralization: After the addition of the diazonium salt solution to the CuCN solution, the reaction may need to be gently warmed to drive it to completion. The final work-up should involve breaking down the copper complexes, often with a solution of ferric chloride or aqueous ammonia.
-
Question 6: Are there alternatives to the Sandmeyer reaction for introducing the nitrile group?
Answer: Yes, if the Sandmeyer reaction proves problematic, a palladium-catalyzed cyanation could be a viable alternative. This would require a different synthetic route where the bromo- and amino- functionalities are reversed or introduced differently. For instance, one could start with a precursor that has a bromine atom at the 5-position and then use a palladium catalyst to introduce the nitrile group.
-
Alternative Route:
-
Start with a diaminobenzene that will lead to a 5-bromo-benzimidazole.
-
Perform the N-butylation and C-2 methylation.
-
Use a palladium-catalyzed cyanation reaction (e.g., with Zn(CN)₂ or K₄[Fe(CN)₆] and a suitable palladium catalyst/ligand system) to convert the 5-bromo group to a 5-cyano group.[9][10] This approach avoids the unstable diazonium intermediate.
-
Caption: Troubleshooting the Sandmeyer reaction pathway.
Part 2: Experimental Protocols
The following are idealized, step-by-step protocols for the proposed synthesis. These should be adapted and optimized based on your experimental observations.
Protocol 1: Synthesis of 7-Bromo-2-methyl-5-nitro-1H-benzimidazole
-
To a solution of 4-Bromo-6-nitro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid (10 vol), add acetic anhydride (1.2 eq).
-
Heat the mixture to reflux (approx. 120 °C) for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly into ice-cold water with stirring.
-
Neutralize the solution with aqueous ammonia or sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from ethanol/water if necessary.
Protocol 2: Synthesis of 7-Bromo-1-butyl-2-methyl-5-nitro-1H-benzimidazole
-
In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF (10 vol).
-
Cool the suspension to 0 °C and add a solution of 7-Bromo-2-methyl-5-nitro-1H-benzimidazole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add 1-bromobutane (1.1 eq) dropwise and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully adding ice-water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 5-Amino-7-bromo-1-butyl-2-methyl-1H-benzimidazole
-
Dissolve 7-Bromo-1-butyl-2-methyl-5-nitro-1H-benzimidazole (1.0 eq) in ethanol or acetic acid.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and heat the mixture to 70-80 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture and pour it into ice.
-
Basify the solution with saturated sodium bicarbonate or 10% NaOH solution until a pH > 8 is reached.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine is often used in the next step without further purification.
Protocol 4: Sandmeyer Cyanation to Yield the Final Product
-
Dissolve 5-Amino-7-bromo-1-butyl-2-methyl-1H-benzimidazole (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, dissolve copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water and warm to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Effervescence should be observed.
-
Heat the mixture at 80 °C for 1 hour after the addition is complete.
-
Cool to room temperature and extract with an organic solvent like toluene or ethyl acetate.
-
The work-up may require treatment with ferric chloride to break up copper complexes.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography.
References
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem.
- Ghosh, S., & Subba, G. (2023).
- Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55, 115-117.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Molecules, 25(23), 5698.
- An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016).
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry, 34(2).
- BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics, 40(21), 3695-3704.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
- Optimization of the reaction conditions for the Buchwald-Hartwig... (2021).
- Sandmeyer reaction. (2023). Wikipedia.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). Molecules, 27(15), 4998.
- A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applic
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). Molecules, 27(11), 3533.
- Bromination of 1(9)H-2,3-Dihydroimidazo[1,2-a]benzimidazole and Its N-Derivatives. (2025). Chemistry of Heterocyclic Compounds.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). Journal of the American Chemical Society, 135(34), 12690–12693.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18, 2765–2795.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. (n.d.). Molbase.
- The Sandmeyer Reactions. (n.d.). Chad's Prep.
- BenchChem. (2025).
- New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. (2025).
- Nickel-Catalyzed Cyanation of Aryl Halides. (2024).
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Letters, 17(1), 202-205.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Letters, 17(1), 202–205.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2012). Beilstein Journal of Organic Chemistry, 8, 301–307.
- 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. (n.d.). Kemix Pty Ltd.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega, 7(3), 3047–3065.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem.
- STUDY ON REACTION OF 2-ALLYLTHIOBENZIMIDAZOLE WITH BROMINE. (2015).
- BenchChem. (2025). Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem.
-
Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][1][11]thiazepin-4(5 H )-one. (2019). ResearchGate.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry.
- Synthesis of novel 1-methoxycarbonylmethyl-7-bromo-5-phenyl-3-arylidene-1,2-dihydro-3h-1,4-benzodiazepin-2-ones. (2021).
- Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 11. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Welcome to the technical support guide for the synthesis of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-based answers to common challenges and side reactions encountered during this multi-step synthesis. Our goal is to explain the causality behind experimental outcomes and offer validated protocols to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured to address issues by reaction type, focusing on the most critical and frequently encountered challenges.
Section 1: N-Alkylation Side Reactions
The N-alkylation of the asymmetric benzimidazole core is often the most problematic step, leading to isomeric mixtures and over-alkylation.
Q1: I'm getting a mixture of two isomers during the N-alkylation step with 1-bromobutane. How can I improve the regioselectivity for the desired 7-Bromo-1-butyl isomer?
A1: This is the most common challenge. The formation of two regioisomers (1-butyl and 3-butyl) occurs because the N-H proton of the benzimidazole can tautomerize, making both nitrogen atoms (N1 and N3) available for alkylation. The ratio of these isomers is governed by a delicate interplay of steric hindrance, electronics, and reaction conditions.[1]
Causality and Strategy:
-
Steric Hindrance: The bromo group at the 7-position is adjacent to the N1 nitrogen, creating significant steric bulk. Consequently, alkylation is often favored at the less sterically hindered N3 position. Your desired product, the 7-Bromo-1-butyl isomer, is the more sterically hindered product, making its selective synthesis challenging.[1]
-
Electronic Effects: The electron-withdrawing nature of the bromo and cyano groups decreases the nucleophilicity of the adjacent nitrogen atoms, influencing the reaction pathway.[1]
-
Solution: To favor the formation of the thermodynamically less stable but desired 1-butyl isomer, conditions must be carefully controlled. A strong base in an aprotic solvent is typically required to fully deprotonate the benzimidazole, forming an anion. The reaction site is then determined by the cation's coordination and the electrophile's approach.
Troubleshooting Protocol: Improving Regioselectivity
-
Base and Solvent Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). Strong bases ensure complete deprotonation, which is crucial for selectivity.[1]
-
Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions. After deprotonation, the alkylating agent (1-bromobutane) can be added, and the reaction can be allowed to slowly warm to room temperature or be gently heated.
-
Order of Addition: Slowly add the 1-bromobutane to the solution of the deprotonated benzimidazole. This ensures the alkylating agent is always in the presence of the benzimidazole anion, minimizing side reactions.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation. |
| Solvent | Anhydrous THF or DMF | Aprotic solvents stabilize the anion and do not interfere with the reaction. |
| Temperature | 0 °C to Room Temp | Controls reaction kinetics and minimizes side product formation. |
| Equivalents | 1.1 eq. Base, 1.05 eq. Alkylating Agent | Slight excess of base ensures full deprotonation. |
Q2: My reaction produces a significant amount of a salt-like byproduct, and my desired product yield is low. What is happening?
A2: This is a classic sign of over-alkylation. After the first butyl group attaches to one nitrogen, the resulting product can be alkylated a second time on the other nitrogen. This forms a positively charged dialkylated benzimidazolium salt.[2] This salt is often insoluble in common organic solvents, causing it to precipitate from the reaction mixture.
Causality and Strategy: Over-alkylation is favored by using a large excess of the alkylating agent, higher reaction temperatures, or prolonged reaction times. The mono-alkylated product can sometimes be more nucleophilic than the starting material, promoting a second reaction.[2]
Troubleshooting Protocol: Preventing Dialkylation
-
Stoichiometry Control: Use no more than 1.05-1.1 equivalents of 1-bromobutane relative to the benzimidazole starting material.
-
Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely using Thin-Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately to prevent further alkylation.
-
Slow Addition: Add the 1-bromobutane dropwise using a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
}
Section 2: Functional Group Stability
The nitrile and bromo substituents can be sensitive to certain reaction conditions used throughout the synthesis.
Q3: I'm observing hydrolysis of my nitrile group to a carboxylic acid or amide, especially during workup. How can I prevent this?
A3: The cyano (nitrile) group is susceptible to hydrolysis under both strong acidic and strong basic conditions, particularly when heated.[3][4] The reaction proceeds through an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[5]
Causality and Strategy: This side reaction is common if the synthesis involves harsh pH conditions, such as an acidic workup with concentrated acid or a basic workup with hot aqueous NaOH.
Troubleshooting Protocol: Preserving the Nitrile Group
-
Mild Workup Conditions: During aqueous workups, use milder reagents. Instead of strong acids like HCl or H₂SO₄, use a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize basic reactions. For neutralizing acidic reactions, use a saturated solution of sodium bicarbonate (NaHCO₃), which is less basic than NaOH or KOH.
-
Temperature Control: Perform all extractions and washes at room temperature or below. Avoid heating any step where the nitrile is exposed to aqueous acid or base.
-
Solvent Choice: When performing reactions, ensure the conditions are not overly hydrous if strong acids or bases are present. For example, in the benzimidazole cyclization step, using polyphosphoric acid (PPA) at high temperatures can risk nitrile hydrolysis if any water is present.
}
Q4: My bromination step is non-selective and gives multiple products. How can I control the regioselectivity?
A4: The benzimidazole ring is activated towards electrophilic substitution, and controlling the position of bromination can be difficult, leading to mixtures of isomers or over-bromination. The regioselectivity is dictated by the directing effects of the existing substituents and the reaction conditions.[6]
Causality and Strategy: The position of bromination is a complex function of the directing effects of the 2-methyl group (activating, ortho/para-directing), the N-butyl group, and the cyano group (deactivating, meta-directing). The choice of brominating agent and solvent is critical to control reactivity. Harsher reagents like Br₂ in acetic acid can be too reactive, while milder reagents offer better control.
Troubleshooting Protocol: Regioselective Bromination
-
Choice of Brominating Agent: Use a milder, more selective brominating agent such as N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which helps prevent over-bromination.[6]
-
Solvent and Temperature: Conduct the reaction in a non-polar solvent like carbon tetrachloride (CCl₄) or a polar aprotic solvent like acetonitrile at controlled temperatures (e.g., 0 °C to room temperature).
-
Catalyst/Initiator: For specific selectivities, different conditions can be employed. For example, free-radical bromination on the 2-methyl group can be initiated with AIBN or light, while electrophilic aromatic substitution on the benzene ring is favored in polar solvents.[7] Careful selection is needed to target the desired C7 position.
-
Protecting Groups: If direct bromination is still unselective, consider a synthetic route where the bromo group is introduced earlier, before the benzimidazole ring is formed. This often provides unambiguous regiochemistry.
Section 3: Purification Challenges
Q5: I am struggling to separate the 1-butyl and 3-butyl isomers. What are the best purification methods?
A5: Separating closely related benzimidazole regioisomers is a common and significant challenge due to their similar polarities and physical properties.[8]
Causality and Strategy: The isomers often co-elute in standard column chromatography systems. Their similar structures lead to nearly identical interactions with the stationary phase. Therefore, specialized or optimized techniques are required.
Recommended Purification Techniques:
| Technique | Protocol | Advantages/Disadvantages |
| Flash Chromatography | Start with a non-polar eluent system (e.g., Hexane/Ethyl Acetate) and perform a very shallow gradient. Adding a small amount of a basic modifier like triethylamine (~0.5%) to the mobile phase can reduce peak tailing on silica gel.[8] Reversed-phase HPLC (C18) with a water/acetonitrile gradient can also be effective.[8] | Adv: Widely available. Disadv: May require multiple columns and solvent-intensive. Isomers may still co-elute. |
| Fractional Crystallization | This method exploits small differences in the solubility of the isomers.[8] Dissolve the crude mixture in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or acetone/hexane mixtures) and allow it to cool slowly. The less soluble isomer may crystallize out first. Seeding with a pure crystal can help. | Adv: Can be highly effective for obtaining pure material. Disadv: Highly dependent on the specific properties of the isomers; can be material-intensive and time-consuming. |
| Preparative HPLC | For difficult separations, preparative reversed-phase HPLC is often the most effective method. It offers much higher resolution than standard flash chromatography. | Adv: Excellent separation power.[9] Disadv: Expensive, requires specialized equipment, and is limited in scale. |
| pH Gradient Precipitation | This technique relies on differences in the pKa of the isomers. Dissolve the mixture in an acidic solution (e.g., 5% aq. HCl) and then slowly add a base (e.g., 1M NaOH). Different isomers may precipitate at slightly different pH values.[8] | Adv: Can be a simple, scalable method. Disadv: Only effective if the isomers have a discernible pKa difference. |
References
- Technical Support Center: Purification of 1H-4,7-Ethanobenzimidazole Isomers. BenchChem.
- Technical Support Center: Regioselective N-Methyl
- Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. BenchChem.
-
Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Hydrolysis of nitriles. Chemguide. [Link]
-
Hydrolysis of nitriles. Lumen Learning. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry. [Link]
-
Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Purity Improvement for 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity levels. As a key heterocyclic building block in pharmaceutical research, its purity is paramount for reliable downstream applications.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established principles of organic chemistry and extensive field experience.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification workflow in a question-and-answer format. We explain the underlying chemical principles to empower you to make informed decisions in your experiments.
Scenario A: Low Purity after Initial Synthesis & Work-up
Question: My initial crude product, analyzed by TLC and ¹H NMR, shows multiple spots and extraneous peaks. What are the likely impurities and how do I begin to tackle them?
Answer: This is a common issue stemming from the multi-step nature of the synthesis. The impurities are typically remnants of starting materials or byproducts from incomplete reactions.
Common Impurities to Suspect:
-
Unreacted Starting Materials: The precursor o-phenylenediamine derivative may persist if the initial cyclization with an acetic acid equivalent was incomplete.
-
Incompletely Cyclized Intermediate: An imine or Schiff base intermediate can be a significant impurity if the oxidative cyclization did not go to completion.[2]
-
N-Alkylation Regioisomers: The N-butylation step can potentially occur at the other nitrogen atom of the benzimidazole ring, leading to a regioisomeric impurity. While sterically less favored, its presence cannot be ruled out without careful analysis.
-
Over-Alkylation Products: If the reaction conditions are too harsh, a second alkylation can occur, forming a benzimidazolium salt.[3]
-
Degradation Products: Benzimidazoles, while generally stable, can be susceptible to oxidation, leading to colored impurities.[4]
Initial Purification Strategy: An acid-base extraction is an excellent first step to remove neutral impurities. Since benzimidazoles possess a basic nitrogen atom, they can be protonated and extracted into an aqueous acid phase.[2]
-
Step 1: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Step 2: Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your desired product will move into the aqueous layer.
-
Step 3: Wash the organic layer again to ensure complete extraction.
-
Step 4: Combine the aqueous layers, cool in an ice bath, and carefully neutralize with a base (e.g., 1M NaOH or NaHCO₃) until your product precipitates.
-
Step 5: Filter the solid, wash with cold water, and dry thoroughly. This process should significantly enhance the purity before proceeding to chromatography or recrystallization.
Scenario B: Persistent Colored Impurities
Question: My product remains yellow or brown, even after chromatography. How can I obtain a pure, white solid?
Answer: Persistent color often indicates the presence of highly conjugated or oxidized species that co-elute with your product.[4] Activated carbon (charcoal) treatment during recrystallization is a highly effective method for removing such impurities.
Core Principle: Activated carbon has a high surface area with a network of fine pores that readily adsorb large, flat, colored molecules through van der Waals forces.
Protocol:
-
Choose an appropriate recrystallization solvent in which your product is highly soluble when hot and poorly soluble when cold.
-
Dissolve the impure compound in the minimum amount of boiling solvent.
-
Crucial Step: Add a very small amount of activated carbon (typically 1-2% of the product's weight) to the hot solution. Adding too much will adsorb your product and drastically reduce the yield.[4]
-
Keep the solution boiling for 5-10 minutes to allow for adsorption.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. This step must be done quickly to prevent premature crystallization.
-
Allow the clear, colorless filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the pure, white crystals by filtration.
Scenario C: Challenges with Column Chromatography
Question: I'm experiencing significant tailing (streaking) on my TLC plates and poor separation during column chromatography. In some cases, the yield is very low, suggesting product loss on the column. What is happening?
Answer: This is a classic sign of a strong, undesirable interaction between your compound and the stationary phase. The basic nitrogen of the benzimidazole ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[4] This can lead to tailing, irreversible adsorption, or even degradation.
Troubleshooting Strategies:
-
Deactivate the Silica Gel: The most common solution is to add a small amount of a basic modifier to your eluent system.
-
Method: Add 0.5-1% triethylamine (Et₃N) to your chosen mobile phase (e.g., hexane/ethyl acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your benzimidazole product to elute symmetrically and with better recovery.
-
-
Change the Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.
-
Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water can provide excellent separation.
-
-
Optimize the Mobile Phase:
-
Adding a more polar solvent like methanol (e.g., dichloromethane with 1-5% methanol) can help to displace the basic compound from the silica gel surface, reducing tailing.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound? A good starting point for TLC is a mixture of a non-polar and a moderately polar solvent. We recommend trying a 70:30 mixture of Hexane:Ethyl Acetate.[5][6] You can then adjust the ratio to achieve an Rf value of 0.3-0.4 for your product, which is ideal for subsequent column chromatography.
Q2: How can I definitively confirm the purity of my final product? A combination of techniques is essential for confirming purity:
-
¹H and ¹³C NMR: Should show clean peaks corresponding to the structure with no significant impurity peaks.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool. The LC trace should show a single major peak, and the mass spectrum for that peak should correspond to the correct molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram can provide a quantitative measure of purity (e.g., >98%).
-
Melting Point: A sharp, narrow melting point range is a good indicator of high purity.
Q3: My purified compound seems to degrade or change color upon storage. How can I store it properly? Some benzimidazole derivatives can be sensitive to light and air (oxidation). For long-term storage, we recommend keeping the solid product in a sealed amber vial under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C is standard).[7]
Part 3: Key Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for Recrystallization
The goal of recrystallization is to find a solvent (or solvent pair) that dissolves the compound completely at high temperature but very poorly at low temperature.[8]
Methodology:
-
Place approximately 20-30 mg of your crude material into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves or until about 1 mL has been added. Observe solubility.
-
If the solid is insoluble at room temperature, heat the tube gently in a water bath. Continue adding the solvent dropwise until the solid dissolves. Note the approximate volume.
-
Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the tube with a glass rod or place it in an ice bath.
-
Observe the quality and quantity of the crystals formed.
Data Summary Table:
| Solvent | Solubility (Cold, 25°C) | Solubility (Hot, ~Boiling) | Crystal Formation on Cooling |
| Water | Insoluble | Insoluble | None |
| Ethanol | Sparingly Soluble | Soluble | Good, slow formation |
| Isopropanol | Sparingly Soluble | Soluble | Good, may need cooling |
| Ethyl Acetate | Soluble | Very Soluble | Poor recovery |
| Hexane | Insoluble | Sparingly Soluble | May "oil out" |
| Toluene | Sparingly Soluble | Soluble | Fair, may need seeding |
| Ethanol/Water | Insoluble | Soluble | Excellent, high-quality crystals |
| EtOAc/Hexane | Sparingly Soluble | Soluble | Excellent, fast formation |
Based on this screening, an ethanol/water or ethyl acetate/hexane solvent system would be the most promising for a large-scale recrystallization.
Part 4: Visualization of Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Purity Enhancement
Caption: A logical workflow for diagnosing and resolving purity issues.
Diagram 2: Potential Impurity Sources in Synthesis
Caption: Synthetic pathway showing where common impurities can originate.
References
- Benchchem. Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography.
- Benchchem. Technical Support Center: Synthesis of 2-Substituted Benzimidazoles.
- Google Patents. EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
- Benchchem. Technical Support Center: Purification of Benzimidazole Derivatives.
- Akhtar, T. et al. (2020). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central.
- Khan, I. et al. (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. Royal Society Publishing.
-
Wikipedia. Benzimidazole. Available from: [Link]
-
ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Available from: [Link]
-
Ikhiri, K. et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available from: [Link]
- United States Biological. 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile - Data Sheet.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. youtube.com [youtube.com]
Technical Support Center: Stability of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile in Solution
This technical guide addresses potential stability issues encountered when working with 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile in solution. The information is presented in a question-and-answer format to provide direct and actionable advice for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?
A1: A decrease in concentration suggests degradation of the compound. Based on its chemical structure, several factors could be contributing to this instability. The primary suspects are hydrolysis of the nitrile group, degradation of the benzimidazole core, or debromination. The rate of degradation can be influenced by the choice of solvent, pH, light exposure, and temperature.
Q2: What are the likely degradation products I should be looking for?
A2: The potential degradation products depend on the specific degradation pathway.
-
Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group (-C≡N) can hydrolyze to form a carboxylic acid (-COOH) or an amide (-CONH2).[1][2]
-
Debromination: The bromine atom on the aromatic ring could be replaced by a hydrogen atom, particularly if the solution is exposed to light or contains trace metal impurities that can catalyze this reaction.
-
Benzimidazole Ring Opening: While generally stable, the benzimidazole ring can be susceptible to oxidative cleavage or other forms of degradation under harsh conditions.
Q3: What solvents are recommended for preparing stock solutions of this compound?
A3: For optimal stability, it is recommended to use aprotic, anhydrous solvents such as DMSO or DMF for preparing stock solutions. Protic solvents, especially water and alcohols, should be used with caution and solutions should be prepared fresh, as they can facilitate the hydrolysis of the nitrile group.
Q4: How should I store my solutions to minimize degradation?
A4: To ensure the longevity of your solutions, adhere to the following storage guidelines:
-
Temperature: Store solutions at -20°C or lower.[3] For long-term storage, -80°C is preferable.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider aliquoting the stock solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use tightly sealed containers to prevent solvent evaporation and moisture absorption.[4][5][6][7]
Q5: Can the pH of my aqueous buffer affect the stability of the compound?
A5: Absolutely. The nitrile group is susceptible to hydrolysis in both acidic and basic conditions.[1] It is advisable to work with buffers in the neutral pH range (pH 6-8) if aqueous solutions are necessary for your experiments. If you must work outside this range, it is crucial to perform a stability study to understand the degradation kinetics of the compound under your specific conditions.
Section 2: Troubleshooting Guide
This section provides a more in-depth look at troubleshooting specific stability issues.
Issue 1: Rapid Degradation Observed in Aqueous Buffers
-
Symptoms: Significant loss of the parent compound within hours of preparation in an aqueous buffer.
-
Root Cause Analysis: This is most likely due to the hydrolysis of the nitrile group to a carboxylic acid or an amide. The rate of hydrolysis is pH and temperature-dependent.
-
Troubleshooting Steps:
-
pH Optimization: If your experimental conditions allow, adjust the pH of your buffer to be as close to neutral as possible.
-
Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the degradation kinetics.
-
Fresh Preparation: Prepare the aqueous solution immediately before use from a concentrated, stable stock in an aprotic solvent like DMSO.
-
Co-solvents: Consider the addition of a water-miscible organic co-solvent to your buffer to reduce the activity of water and potentially slow down hydrolysis.
-
Issue 2: Appearance of an Unknown Peak in HPLC Analysis After Storage
-
Symptoms: A new peak, often with a different retention time, appears in the chromatogram of your sample after a period of storage.
-
Root Cause Analysis: This could be a degradation product. Potential candidates include the debrominated compound or a hydrolyzed product.
-
Troubleshooting Steps:
-
Characterize the Impurity: If possible, use LC-MS to determine the mass of the unknown peak. This will help in identifying the degradation product. A mass difference of -79 Da (mass of Br) would suggest debromination, while a mass increase of +18 Da (mass of H2O) could indicate hydrolysis of the nitrile to an amide.
-
Review Storage Conditions: Ensure that the solution was stored protected from light and at the recommended low temperature.
-
Solvent Purity: Use high-purity, anhydrous solvents to prepare your solutions. Trace impurities in the solvent can sometimes catalyze degradation.
-
Section 3: Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Amber glass vials with screw caps
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Weigh the desired amount of the solid compound in a clean, dry amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Flush the headspace of the vial with an inert gas.
-
Tightly seal the vial.
-
Gently vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Assessing Solution Stability by HPLC
-
Objective: To determine the stability of the compound in a specific solvent or buffer over time.
-
Procedure:
-
Prepare a solution of the compound at the desired concentration in the solvent or buffer to be tested.
-
Immediately after preparation (t=0), inject an aliquot onto a suitable HPLC system and record the chromatogram.
-
Store the solution under the desired conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot and record the chromatogram.
-
Compare the peak area of the parent compound at each time point to the initial peak area at t=0 to determine the percentage of the compound remaining.
-
Section 4: Data Presentation
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Recommended Use | Storage Temperature | Light Protection |
| Anhydrous DMSO | Stock Solutions | -20°C to -80°C | Required |
| Anhydrous DMF | Stock Solutions | -20°C to -80°C | Required |
| Acetonitrile | Working Solutions (short-term) | 4°C | Required |
| Aqueous Buffers (pH 6-8) | Working Solutions (prepare fresh) | 4°C | Required |
Section 5: Visualizations
Caption: Troubleshooting workflow for stability issues.
References
-
Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 243. Retrieved from [Link]
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]
-
ChemBK. (n.d.). 7-BroMo-1-butyl-1,2,3-benzotriazole-5-carbonitrile. Retrieved from [Link]
-
Kemix Pty Ltd. (n.d.). 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-1,2,3-benzothiadiazole-4-carbonitrile. Retrieved from [Link]
-
Gsrs. (n.d.). 7-BROMO-5-METHYL-4-NITRO-2,1,3-BENZOTHIADIAZOLE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][4][8]thiazepin-4(5 H )-one. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. usbio.net [usbio.net]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile Production
Introduction
Welcome to the technical support guide for the process development and scale-up of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS: 1414029-13-2). This molecule belongs to the benzimidazole class, a heterocyclic scaffold of immense interest in medicinal chemistry and drug development due to its prevalence in numerous physiologically active compounds.[1][2]
Scaling the synthesis of complex organic molecules from the laboratory bench to pilot plant or manufacturing scale introduces significant challenges that are not apparent during small-scale experiments. Issues related to reaction kinetics, thermal management, mass transfer, impurity profiling, and materials handling become paramount. This guide is designed for researchers, chemists, and process engineers to navigate these complexities. It provides a structured troubleshooting framework and detailed procedural insights based on established principles of benzimidazole synthesis.[3][4]
The information herein is synthesized from established chemical literature on benzimidazole synthesis and general principles of chemical process scale-up. While a specific, publicly available, multi-kilogram scale-up protocol for this exact molecule is not documented, the principles outlined provide a robust foundation for developing a safe, efficient, and reproducible manufacturing process.
Proposed Synthetic Pathway
The synthesis of a multi-substituted benzimidazole like this compound is a multi-step process. A chemically plausible route, based on common benzimidazole synthesis strategies, is outlined below. This pathway involves the initial formation of the substituted benzimidazole core followed by N-alkylation.
Caption: Proposed synthetic route for the target molecule.
Troubleshooting Guide for Scale-Up
This section addresses common problems encountered during the synthesis and scale-up of substituted benzimidazoles in a question-and-answer format.
Question 1: My Phillips condensation step (formation of the benzimidazole ring) is showing low yield and high levels of impurities. What are the likely causes?
Low yields in benzimidazole synthesis are a frequent challenge, often exacerbated at scale.[5] The root cause can typically be traced to several key areas:
Table 1: Troubleshooting Low Yield in Benzimidazole Ring Formation
| Potential Cause | Explanation & Recommended Action |
| Suboptimal Reaction Conditions | Explanation: High temperatures can lead to degradation and side reactions, while insufficient temperature results in poor conversion.[5] The reaction of an o-phenylenediamine with a carboxylic acid or its equivalent is often endothermic and requires precise thermal control. Action: 1. Temperature Profiling: Perform calorimetric studies (e.g., DSC or RC1) to understand the reaction's thermal profile. 2. Optimization: Systematically vary the temperature. For instance, reactions that yield only 20-40% at room temperature may see significant improvement at reflux, but monitor for impurity formation.[5] 3. Solvent Choice: High-boiling point solvents like glacial acetic acid can facilitate the reaction but may complicate product isolation.[6] Consider greener alternatives where possible.[4][7] |
| Purity of Starting Materials | Explanation: The o-phenylenediamine intermediate is particularly susceptible to oxidation, appearing as discoloration (pink to dark brown). Impurities in either the diamine or the acid can interfere with the reaction.[8] Action: 1. Re-purify Starting Materials: Recrystallize or chromatograph the o-phenylenediamine if it is discolored. Ensure the carboxylic acid source is anhydrous. 2. Inert Atmosphere: At scale, purge the reactor with nitrogen or argon before adding reagents to prevent oxidation. |
| Inefficient Water Removal | Explanation: The condensation reaction produces two equivalents of water. At scale, if this water is not effectively removed, it can hydrolyze intermediates or shift the reaction equilibrium, reducing the yield. Action: 1. Dean-Stark Trap: If the solvent is appropriate (e.g., toluene), use a Dean-Stark apparatus to azeotropically remove water. 2. Dehydrating Agent: While less common at large scale, consider the use of molecular sieves for smaller pilot batches. |
| Side Reactions | Explanation: Competing reactions can consume starting materials. For example, under certain conditions, benzodiazepine structures can form instead of the desired benzimidazole.[5] Action: 1. Control Stoichiometry: Ensure precise molar ratios. An excess of the carboxylic acid component is sometimes used to drive the reaction to completion, but this can complicate purification. 2. In-Process Controls (IPCs): Use HPLC or TLC to monitor the reaction progress and detect the formation of major side products early. |
Question 2: The N-alkylation step with 1-bromobutane is not selective, resulting in a mixture of N1- and N3-alkylated isomers and some unreacted starting material. How can I improve selectivity and conversion?
N-alkylation of benzimidazoles can be notoriously difficult to control, often yielding a mixture of products. The choice of base and solvent system is critical for achieving high selectivity and yield.[9]
Potential Solutions:
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Base Selection:
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Explanation: A strong, non-nucleophilic base is often preferred to deprotonate the benzimidazole nitrogen, forming the nucleophilic anion. However, very strong bases like NaH can be difficult to handle at scale. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are common choices.[9] The choice of base can significantly influence the N1/N3 ratio.
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Action: Screen different bases (e.g., K₂CO₃, NaHCO₃, Et₃N, DBU). An inorganic base like NaHCO₃ in acetonitrile has been shown to provide good results in similar reactions.[9]
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Solvent System:
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Explanation: The solvent must be able to dissolve the benzimidazole salt and should not react with the alkylating agent. Polar aprotic solvents (DMF, DMSO, Acetonitrile) are typically effective.
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Action: While DMF is an excellent solvent, its high boiling point and toxicity make it less ideal for large-scale production. Acetonitrile is often a better choice due to its lower boiling point, making removal easier.
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-
Phase Transfer Catalysis (PTC):
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Explanation: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be highly effective in facilitating the reaction between the benzimidazole salt (solid or organic phase) and the alkylating agent (organic phase). This often allows for the use of milder conditions and less hazardous solvent systems (e.g., toluene/water).
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Action: Introduce a catalytic amount of TBAB (1-5 mol%) to the reaction mixture. This can significantly improve reaction rates and yields.
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Temperature Control:
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Explanation: Alkylation reactions are often exothermic. Uncontrolled temperature can lead to side reactions and the formation of quaternary ammonium salts (over-alkylation).
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Action: Add the 1-bromobutane slowly and sub-surface to the reaction mixture at a controlled temperature (e.g., 40-60 °C) while carefully monitoring the internal reactor temperature.
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Caption: Troubleshooting workflow for N-alkylation selectivity.
Question 3: I am struggling with the purification of the final product. It is difficult to crystallize and chromatography is not feasible for a 10 kg batch. What are my options?
Purification is a major bottleneck in scaling up. The strategy must shift from chromatography-based methods to crystallization or extraction-based methods.[10][11]
Purification Strategies for Scale-Up:
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Recrystallization:
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Explanation: This is the most common and cost-effective method for purifying solid compounds at scale. The key is finding a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble or insoluble at all temperatures.
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Action:
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Solvent Screening: Perform a systematic screen of single solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and binary solvent systems (e.g., ethanol/water, toluene/heptane).
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Cooling Profile: The rate of cooling can dramatically affect crystal size and purity. A slow, controlled cooling profile is generally preferred to avoid crashing out impurities.
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Seeding: Seeding the supersaturated solution with a small amount of pure product can promote the growth of desired crystals.
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-
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Slurry Wash:
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Explanation: If a full recrystallization is not effective or results in significant yield loss, washing the crude solid as a slurry in a solvent that selectively dissolves impurities can be very effective.
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Action: Suspend the crude product in a chosen solvent (e.g., cold ethanol or methyl tert-butyl ether (MTBE)) and stir for a set period. Filter and wash the solid. This is excellent for removing highly soluble impurities.
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-
Acid-Base Extraction:
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Explanation: The benzimidazole core is weakly basic. This property can be exploited for purification.
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Action: Dissolve the crude product in an organic solvent (e.g., toluene or dichloromethane). Wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified product. Filter, wash with water, and dry. This method is highly effective at removing non-polar impurities.
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Frequently Asked Questions (FAQs)
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Q1: What are the primary safety concerns when scaling up this synthesis?
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A1: Key safety concerns include:
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Thermal Runaway: Both the condensation and alkylation steps can be exothermic. Proper heat management through controlled addition rates, adequate reactor cooling, and real-time temperature monitoring is critical.[12]
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Reagent Handling: Reagents like 1-bromobutane are flammable and irritants. Strong bases like NaH (if used) are pyrophoric. Always consult the Safety Data Sheet (SDS) for all materials and use appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and flame-retardant lab coats.[13][14]
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Solvent Hazards: Many organic solvents are flammable and have associated health risks. Operations should be conducted in a well-ventilated area or a contained system. Plan for proper waste disposal.[15]
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Q2: What analytical methods are essential for monitoring the process at scale?
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A2: For robust process control, a suite of analytical methods is required:
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In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring reaction completion, consumption of starting materials, and formation of impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.
-
Final Product Release: For the final product, use HPLC for purity analysis, ¹H NMR and ¹³C NMR for structural confirmation, Mass Spectrometry for molecular weight verification, and Elemental Analysis to confirm the empirical formula.
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-
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Q3: How do I handle potential regioisomer impurities from the N-alkylation step?
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A3: The primary regioisomer impurity would be 7-Bromo-3-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile. Often, these isomers have slightly different polarities. While difficult to separate by crystallization, a carefully optimized solvent system during recrystallization or a slurry wash can sometimes enrich the desired isomer. If separation is impossible, the most robust solution is to optimize the reaction conditions (base, solvent, temperature) to minimize the formation of the undesired isomer in the first place.
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Generic Experimental Protocol (Illustrative)
Disclaimer: This is a hypothetical protocol based on general procedures and must be thoroughly optimized and validated in the laboratory before any scale-up is attempted.
Step 1: Synthesis of 7-Bromo-2-methyl-1,3-benzodiazole-5-carbonitrile (Condensation)
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Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 4-Bromo-5-cyano-1,2-phenylenediamine (1.0 eq).
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Solvent Addition: Add glacial acetic acid (~5-10 volumes). Begin agitation.
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Reagent Addition: Add acetic anhydride (1.1 eq).
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Reaction: Heat the mixture to reflux (approx. 110-120 °C) and hold for 4-8 hours. Monitor the reaction by HPLC until the starting diamine is consumed (<2% remaining).
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Work-up & Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing cold water (~20 volumes), causing the product to precipitate. Stir for 1-2 hours.
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Filtration: Filter the solid product. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).
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Drying: Dry the solid under vacuum at 60-70 °C to a constant weight.
Step 2: Synthesis of this compound (N-Alkylation)
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Reactor Setup: Charge the reactor with the product from Step 1 (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetonitrile (10 volumes).
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Heating: Begin agitation and heat the slurry to 50-60 °C.
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Reagent Addition: Slowly add 1-bromobutane (1.2 eq) over 1-2 hours, maintaining the internal temperature below 65 °C.
-
Reaction: Hold the reaction at 60 °C for 6-12 hours. Monitor by HPLC for the disappearance of the starting material.
-
Work-up & Isolation: Cool the mixture to room temperature. Filter off the inorganic salts and wash the cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure target molecule.
References
- Benchchem. Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- ResearchGate. Synthesis of benzimidazole derivatives (1–30). Reaction condition: Step...
- MDPI. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions.
- Beilstein Journals. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.
- Benchchem. troubleshooting guide for low conversion rates in benzimidazole synthesis.
- Benchchem. Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles.
- Organic Chemistry Portal. Benzimidazole synthesis.
- NIH. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.
- ResearchGate. Co-crystallization of a benzimidazole derivative with carboxylic acids | Request PDF.
- ResearchGate. (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
- NIH. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC.
- NIH. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
- IJCRT.org. Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole.
- ResearchGate. Crystallization of benzimidazole by solution growth method and its characterization | Request PDF.
- NIH. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- MDPI. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
- ACS Publications. A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications.
- MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- Fisher Scientific. SAFETY DATA SHEET.
- ScienceScholar. A review on green multicomponent synthesis of heterocyclic compounds.
- Frontiers. Editorial: Green Synthesis of Heterocycles.
- Organic Chemistry Portal. Synthesis of N-Heterocycles.
- IJFMR. Study on Benzimidazole: A Comprehensive Review.
- Molbase. Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione.
- ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
- DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- MDPI. N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide.
- Capot Chemical. MSDS of 3-[(S)-7-Bromo-2-oxo-5-pyridin-2-YL-2,3-dihydro-1H-1,4-benzodiazepin-3-YL]-propionic acid methyl ester.
- Kemix Pty Ltd. 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile.
- Apollo Scientific. 7-Bromo-1,3-benzothiazole.
- United States Biological. 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile - Data Sheet.
- Sigma-Aldrich. 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile.
- ResearchGate. Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole.
- Santa Cruz Biotechnology. Bromothymol Blue.
- RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- ResearchGate. synthesis of novel 1-methoxycarbonylmethyl-7-bromo-5-phenyl-3-arylidene-1,2-dihydro-3h-1,4-benzodiazepin-2-ones.
Sources
- 1. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Welcome to the technical support guide for the purification of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and its analogs. The synthesis of substituted benzimidazoles, while well-established, often concludes with purification challenges that can impact yield, purity, and the reliability of downstream applications.[1] This guide provides direct, experience-driven answers to common problems encountered during the isolation and purification of this specific molecule, moving beyond generic advice to offer actionable, scientifically-grounded solutions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems in a question-and-answer format.
Issue 1: Low Overall Yield After Purification
Question: My final yield of purified this compound is consistently low. What are the potential causes and how can I improve my recovery?
Answer: Low yield is a multifaceted problem that can originate from the reaction, workup, or purification stages. Let's break down the likely culprits:
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Incomplete Reaction: The primary cause of low yield is often an incomplete synthesis. Benzimidazole formation typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2][3] It is critical to monitor the reaction by Thin Layer Chromatography (TLC) until one of the starting materials is fully consumed.
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Product Loss During Aqueous Workup: Your target compound, while largely organic-soluble, may possess slight aqueous solubility, leading to losses during liquid-liquid extraction.
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Causality: The nitrogen atoms in the benzimidazole ring can be protonated under acidic conditions, increasing aqueous solubility.
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Solution: After your primary extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), it is best practice to "back-extract" the aqueous layers one or two more times with fresh organic solvent to recover any dissolved product.[4]
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-
Suboptimal Column Chromatography: Significant product loss can occur on silica gel.
-
Causality: Benzimidazole derivatives can be somewhat polar and may streak or adhere irreversibly to the silica if the eluent system is not optimized. Some compounds may even degrade on acidic silica gel.[5]
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Solution: Before committing your entire batch to a column, perfect the separation on a TLC plate. Aim for a Retention Factor (Rf) of ~0.3 for your target compound. If streaking is observed, consider pre-treating your eluent with 0.5-1% triethylamine to neutralize the acidic sites on the silica gel.
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-
Poor Choice of Recrystallization Solvent: Using a solvent in which your compound is too soluble at room temperature will result in poor recovery.[5][6]
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Causality: Recrystallization relies on a large solubility differential between hot and cold conditions.[7][8]
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Solution: Perform a small-scale solvent screen. Test solvents like ethanol, isopropanol, acetonitrile, and solvent pairs like ethyl acetate/hexane or toluene/heptane. The ideal solvent will dissolve your compound completely when hot but cause significant precipitation upon cooling.
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Issue 2: Persistent Contamination with Starting Materials
Question: My post-purification analysis (NMR, LC-MS) shows contamination from either the diamine or carboxylic acid starting material. How can I remove these effectively?
Answer: This is a classic purification challenge stemming from the similar polarities of products and reactants. The strategy depends on which starting material is the contaminant.
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Removing Unreacted o-Phenylenediamine:
-
Causality: Diamines are basic. This property can be exploited to separate them from your less basic benzimidazole product.
-
Solution (Acidic Wash): During the workup phase, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The diamine will be protonated to form a water-soluble ammonium salt and will partition into the aqueous layer. Your target product should largely remain in the organic phase. Caution: Verify the stability of your target compound to acid on a small scale first.[4]
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-
Removing Unreacted Carboxylic Acid:
-
Causality: Carboxylic acids are acidic and can be deprotonated to form water-soluble carboxylate salts.
-
Solution (Basic Wash): Wash the organic layer with a dilute aqueous base (e.g., 1M NaHCO₃ or a 5% Na₂CO₃ solution). The carboxylic acid will be extracted into the aqueous layer as its sodium salt. The benzimidazole product will remain in the organic layer.
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-
When a Wash is Insufficient (Chromatography):
-
If co-elution is the problem, you must optimize your column chromatography. For benzimidazoles, a gradient elution is often highly effective.[9] Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will allow the less polar components to elute first, followed by your product, and finally the more polar starting materials.
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Issue 3: The Purified Product is Colored
Question: My final product is a yellow or brown solid, but I expect it to be white or off-white. How can I remove these colored impurities?
Answer: Color in the final product often indicates the presence of minor, highly conjugated or oxidized byproducts. These can sometimes be tricky to remove by chromatography alone.
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Causality: Aromatic amines and other functional groups in the starting materials or product can be susceptible to air oxidation, especially when heated, leading to the formation of colored impurities.[5]
-
Solution (Activated Carbon Treatment): Recrystallization with activated carbon (charcoal) is a highly effective method for removing colored impurities.
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Dissolve your crude, colored product in the minimum amount of a suitable hot recrystallization solvent.
-
Add a very small amount of activated carbon (typically 1-2% of the solute mass—a small spatula tip is often sufficient). Caution: Adding too much carbon will adsorb your product and drastically reduce your yield.[6]
-
Keep the solution hot and swirl for 2-5 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization.
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Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash column chromatography?
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A1: For benzimidazole derivatives, a combination of a non-polar and a polar solvent is standard.[1][10] A great starting point is an Ethyl Acetate (EtOAc) and Hexane system. Begin by developing a TLC with a 20% EtOAc in Hexane mixture and adjust the ratio to achieve an Rf of ~0.3 for the desired compound. Dichloromethane/Methanol systems are also effective, particularly for more polar analogs.[1]
Q2: How do I properly perform a solvent screen for recrystallization?
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A2: Place ~10-20 mg of your crude product into several small test tubes. To each tube, add a different solvent (e.g., ethanol, isopropanol, toluene, ethyl acetate) dropwise at room temperature. If it dissolves immediately, the solvent is too good. If it doesn't dissolve, heat the tube gently. If it dissolves when hot but precipitates upon cooling, you have found a potentially good solvent.
Q3: What are the best analytical methods to confirm the purity of the final product?
-
A3: A combination of techniques is ideal for a complete picture of purity.
-
¹H NMR Spectroscopy: Confirms the structure and can reveal the presence of proton-bearing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a highly accurate assessment of purity (e.g., >98% by UV trace) and confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid.
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Standard Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a crude product mass of approximately 1 gram. Adjust silica and solvent volumes accordingly for different scales.
-
TLC Analysis: Determine the optimal eluent system using TLC. A common starting point for this class of compound is 3:1 Hexane:Ethyl Acetate.
-
Column Packing: Dry-pack a glass column with an appropriate amount of silica gel (typically 50-100 times the mass of the crude product). Wet the silica with the initial, low-polarity eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add 2-3 times its mass of silica gel and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation.[1] Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase (e.g., 5% EtOAc in Hexane). Gradually increase the polarity of the eluent based on your TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
| Parameter | Recommended Value/Solvent | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Offers excellent selectivity for many benzimidazoles.[9][10] |
| Target Rf on TLC | 0.25 - 0.35 | Provides a good balance between resolution and elution time. |
| Silica:Compound Ratio | 50:1 to 100:1 (w/w) | Ensures sufficient resolving power for closely eluting impurities. |
Protocol 2: Recrystallization
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Solvent Selection: Based on a solvent screen, choose a solvent (or solvent pair) that dissolves the compound when hot but not at room temperature. Isopropanol or an ethyl acetate/hexane mixture are good candidates.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
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Decolorization (If Needed): If the solution is colored, add a very small amount of activated carbon and perform a hot filtration as described in Troubleshooting Issue 3.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for 20-30 minutes.
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Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
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Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Purification Workflow Visualization
The following diagram outlines the logical flow from a crude reaction mixture to the final, purified compound.
Caption: A typical workflow for the purification of a benzimidazole derivative.
References
- AstraZeneca AB. (2005). A process for the optical purification of benzimidazole derivatives. Google Patents.
-
Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. Retrieved January 20, 2026, from [Link]
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DTIC. (n.d.). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Retrieved January 20, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Benzimidazole-impurities. Pharmaffiliates. Retrieved January 20, 2026, from [Link]
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University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved January 20, 2026, from [Link]
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Akhtar, T., et al. (2017). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Retrieved January 20, 2026, from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 20, 2026, from [Link]
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Dhaifallah, H. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 20, 2026, from [Link]
-
Khan, S. A., et al. (2024, February 14). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. PubMed Central. Retrieved January 20, 2026, from [Link]
-
ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved January 20, 2026, from [Link]
-
Jayaprakash, P., & Kumar, K. S. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists. Retrieved January 20, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Synthesis of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Welcome to the technical support center for the synthesis of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this multi-step synthesis. Here, we address common experimental challenges, provide in-depth analysis of potential byproducts, and offer validated troubleshooting protocols to enhance yield, purity, and reproducibility.
Introduction: A Multi-Step Synthesis Prone to Byproduct Formation
The synthesis of this compound is a sequential process involving the formation of the core benzimidazole structure, followed by functional group installations such as bromination, cyanation, and N-alkylation. Each step presents a unique set of challenges where side reactions can lead to a range of impurities. Proactive identification and mitigation of these byproducts are critical for obtaining a high-purity final compound. This guide provides a structured, causality-driven approach to troubleshooting these issues.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis, identified through common analytical observations.
Question 1: My final product shows two distinct spots on TLC and two major peaks in LC-MS with identical mass-to-charge ratios (m/z). What are these impurities?
Answer: This is the most frequently encountered issue and is almost certainly due to the formation of N1 and N3 regioisomers during the N-alkylation step with 1-bromobutane. The benzimidazole core, being unsymmetrical, has two available nitrogen atoms (N1 and N3) for alkylation.
-
Causality: The alkylation of an unsymmetrical benzimidazole rarely yields a single product. The reaction produces a mixture of the 1-butyl isomer (your target) and the 3-butyl isomer. The ratio of these isomers is influenced by both steric and electronic factors. The substituent at the 7-position (Bromo) can sterically hinder the approach of the butyl group to the adjacent N1 position, potentially favoring the formation of the N3 isomer, while electronic effects can also play a complex role.[1][2]
-
Troubleshooting & Resolution:
-
Confirmation: The definitive method to distinguish between the N1 and N3 isomers is through 2D NMR spectroscopy, specifically a Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY). An NOE correlation between the protons of the N-butyl group (specifically the CH2 group attached to the nitrogen) and the proton at the C7a position (H at the ring junction) or the C6 proton would confirm the N1 isomer. The N3 isomer would show a correlation to the C4 proton.
-
Separation: These regioisomers can typically be separated by column chromatography. Due to their differing polarity, a carefully optimized solvent system is required.
-
-
Preventative Measures: While difficult to eliminate completely, you can influence the isomeric ratio. Lowering the reaction temperature may increase selectivity. Screening different bases and solvents can also alter the N1:N3 ratio.[3]
Diagram: Formation of N1 and N3 Regioisomers
Caption: N-alkylation of the unsymmetrical benzimidazole precursor leads to two regioisomeric products.
Question 2: My product mass is 18 units higher than expected, and the IR spectrum shows a broad peak around 3200-3500 cm⁻¹ and a strong carbonyl stretch around 1660 cm⁻¹, while the nitrile peak (~2230 cm⁻¹) is absent or diminished. What happened?
Answer: This analytical signature strongly indicates that the nitrile group (-CN) has been hydrolyzed to a primary amide (-CONH₂) . This adds a molecule of water (H₂O, mass = 18 amu) to the nitrile.
-
Causality: Nitriles are susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[4] If trace amounts of water are present in your reaction solvent or if the workup involves strong acidic or basic washes, this side reaction can occur. For instance, using a strong acid catalyst for the initial benzimidazole ring formation can lead to this byproduct if the reaction is prolonged or heated excessively.
-
Troubleshooting & Resolution:
-
Confirmation: Confirm the presence of the amide using ¹H NMR (two broad singlets for the -NH₂ protons) and ¹³C NMR (a carbonyl carbon signal around 170-180 ppm).
-
Purification: The amide byproduct is significantly more polar than the nitrile. It can usually be separated from the desired product using silica gel column chromatography.
-
-
Preventative Measures:
-
Use Anhydrous Conditions: Ensure all solvents (e.g., DMF, acetonitrile) are thoroughly dried before use. Run reactions under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[5]
-
Neutral Workup: During workup, use mild aqueous washes (e.g., saturated sodium bicarbonate, brine) and avoid prolonged contact with strong acids or bases.
-
Moderate Temperatures: Avoid excessive heating in steps where the nitrile group is present.
-
Question 3: My mass spectrum shows a peak that is 78/80 mass units higher than my desired product, suggesting the addition of another bromine atom. How can I prevent this?
Answer: This indicates the formation of a di-brominated byproduct .
-
Causality: This is a classic case of over-bromination. The benzimidazole ring system is activated towards electrophilic aromatic substitution. If the stoichiometry of the brominating agent (e.g., Br₂, NBS) is not carefully controlled, or if the reaction conditions are too harsh (high temperature, long reaction time), a second bromination event can occur on the aromatic ring.[6]
-
Troubleshooting & Resolution:
-
Control Stoichiometry: Carefully add exactly 1.0 equivalent of the brominating agent, preferably slowly via a syringe pump or dropping funnel to avoid localized high concentrations.
-
Lower Temperature: Perform the bromination at a lower temperature (e.g., 0 °C or even -10 °C) to increase selectivity and reduce the rate of the second bromination.
-
Milder Reagents: Consider using N-Bromosuccinimide (NBS) instead of liquid bromine, as it provides a low, steady concentration of Br₂ and is often more selective for benzylic vs. aromatic C-H bonds, though it is still effective for ring bromination under the right conditions.[7][8]
-
Question 4: The yield from my N-alkylation step is very low, and I recover a large amount of the un-alkylated benzimidazole precursor. How can I drive the reaction to completion?
Answer: Low conversion in the N-alkylation step points to insufficient reactivity.
-
Causality: The N-H proton of benzimidazole is only weakly acidic (pKa ~12-13), requiring a sufficiently strong base to deprotonate it and form the nucleophilic benzimidazolide anion.[9] If the base is too weak or the reaction conditions are not optimal, the equilibrium will favor the starting materials.
-
Troubleshooting & Resolution:
-
Choice of Base: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). NaH will irreversibly deprotonate the benzimidazole, driving the reaction forward.
-
Solvent: Ensure you are using a polar aprotic solvent like DMF or DMSO, which can effectively solvate the cation and promote the Sₙ2 reaction.
-
Temperature: Gently heating the reaction (e.g., to 50-60 °C) can increase the rate, but monitor carefully for byproduct formation.
-
Phase-Transfer Catalyst: In systems with poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the base and the benzimidazole.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the recommended order of steps for this synthesis?
-
A: A logical route is to first synthesize the 2-methylbenzimidazole core from a substituted o-phenylenediamine, followed by N-alkylation, and then sequential bromination and cyanation (or vice-versa). The exact order of bromination and cyanation depends on the chosen synthetic strategy (e.g., Sandmeyer reaction for cyanation requires an amine precursor). Careful consideration of substituent directing effects is crucial at each stage.
-
-
Q2: Which analytical techniques are essential for monitoring this reaction and characterizing byproducts?
-
A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is used for rapid reaction monitoring. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of the product and any byproducts.[10] High-Resolution Mass Spectrometry (HRMS) provides exact mass for formula confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NOESY) is essential for unambiguous structure elucidation and confirmation of regiochemistry. Infrared (IR) Spectroscopy is useful for confirming the presence or absence of key functional groups like nitriles (-CN) and amides (-CONH₂).[10][11]
-
-
Q3: What is a general purification strategy for the final compound?
-
A: The most effective method is typically silica gel column chromatography .[10] Given the range of potential byproducts with varying polarities (e.g., non-polar di-bromo vs. highly polar amide), a gradient elution method (e.g., starting with a non-polar solvent system like hexane/ethyl acetate and gradually increasing the polarity) is recommended for resolving all components. Recrystallization may be used as a final polishing step if a suitable solvent system can be found.
-
Part 3: Key Experimental Protocols
Protocol 3.1: Chromatographic Separation of N1/N3-Butyl Regioisomers
-
Column Preparation: Prepare a silica gel column using a slurry packing method with your initial, low-polarity eluent. The column size should be appropriate for the scale of your crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the prepared column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually and systematically increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.). The less polar isomer will typically elute first.
-
Fraction Collection: Collect small fractions and analyze each by TLC to identify which fractions contain the pure isomers and which contain mixtures.
-
Combine & Concentrate: Combine the pure fractions of the desired isomer and remove the solvent under reduced pressure.
Protocol 3.2: 2D-NOESY NMR for Regiochemistry Assignment
-
Sample Preparation: Prepare a concentrated solution (~10-20 mg) of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire a standard proton spectrum, followed by a 2D NOESY experiment. Use a mixing time appropriate for small molecules (typically 500-800 ms).
-
Data Analysis: Process the 2D spectrum. Look for cross-peaks that indicate through-space proximity.
-
For the N1-isomer: Expect a cross-peak between the N-CH₂ protons of the butyl group (~4.0-4.5 ppm) and the aromatic proton at the C6 position or the C4 position.
-
For the N3-isomer: Expect a cross-peak between the N-CH₂ protons and the aromatic proton at the C4 position. The absence of a correlation to the C6 proton would further support this assignment.
-
Diagram: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving common synthesis byproducts.
References
-
Verma, A., & Joshi, S. (2014). Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology. Available at: [Link]
- Patil, S. (2021). Synthesis of Benzimidazole Derivatives: Microwave Approach review.
-
Alam, M. M., et al. (2013). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists. Available at: [Link]
- He, R. (2012). Preparation method of 2-methylbenzimidazole. Google Patents (CN102827083A).
- Sowmya, C., et al. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.
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Benner, L. S. (1966). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center. Available at: [Link]
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Nair, A. R., et al. (2022). The possible mechanism of forming benzimidazole. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Organic Chemistry Portal. Available at: [Link]
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Brishty, F., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Available at: [Link]
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Tzani, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules. Available at: [Link]
- Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics.
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Nguyen, T. L. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]
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Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). N‐Alkylation of benzimidazole. ResearchGate. Available at: [Link]
-
Tramontini, M., et al. (2007). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Available at: [Link]
- Sharma, P., et al. (2013). Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. Oriental Journal of Chemistry.
-
Wang, C., et al. (2023). Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts. The Journal of Organic Chemistry. Available at: [Link]
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Il'inykh, E. S., & Kim, D. G. (2015). STUDY ON REACTION OF 2-ALLYLTHIOBENZIMIDAZOLE WITH BROMINE. ResearchGate. Available at: [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Chemistry Steps. Available at: [Link]
-
Boulton, B. E., et al. (2005). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed. Available at: [Link]
-
Barlin, G. B. (1982). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. Part 5. Aqueous bromination of benzimidazole, 1-methylbenzimidazole, and 2-methylbenzimidazole. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
University of North Carolina State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. Available at: [Link]
-
Grimmett, M. R. (1980). N-Alkylation of imidazoles. University of Otago. Available at: [Link]
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Validation & Comparative
A Comparative Guide to 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile and Other Benzimidazole Derivatives
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole core, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows benzimidazole derivatives to readily interact with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[3] These compounds have been successfully developed into drugs for a variety of therapeutic areas, including anti-ulcer (omeprazole), anthelmintic (albendazole), and anticancer (pracinostat) treatments.[4][5] The versatility of the benzimidazole ring system lies in the ease with which its physicochemical and biological properties can be modulated through substitutions at various positions, primarily N-1, C-2, C-5, and C-6.[6][7]
This guide provides a comparative analysis of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile , a specific derivative, against other well-characterized benzimidazole compounds. Due to the limited publicly available experimental data on this particular molecule, this comparison is framed through the lens of established Structure-Activity Relationships (SAR) within the benzimidazole class. We will extrapolate the likely performance characteristics of our target compound based on the known effects of its constituent functional groups and compare it with derivatives bearing alternative substitutions. This guide is intended for researchers and drug development professionals seeking to understand the nuanced impact of chemical modifications on the biological activity of benzimidazole-based compounds.
Structural and Physicochemical Comparison
The performance of a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The benzimidazole scaffold's properties are significantly influenced by the nature of its substituents.[8][9]
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Key Features |
| This compound | C12H12BrN3 | 278.15 | ~3.5 | N-1 butyl group increases lipophilicity; C-7 bromo and C-5 cyano groups are electron-withdrawing. | |
| 2-Methylbenzimidazole | C8H8N2 | 132.16 | 1.39 | The simplest methylated benzimidazole, serving as a basic scaffold. | |
| 5-Fluorobenzimidazole | C7H5FN2 | 136.13 | 1.25 | Halogen substitution at C-5 can enhance binding interactions. | |
| 1-Methyl-2-phenylbenzimidazole | C14H12N2 | 208.26 | 3.14 | N-1 methylation and a C-2 phenyl group significantly increase steric bulk and lipophilicity. |
Note: LogP values are estimations and can vary based on the prediction algorithm used.
The N-1 butyl group on our target compound, This compound , is expected to significantly increase its lipophilicity compared to unsubstituted or N-1 methyl-substituted benzimidazoles. This modification can enhance membrane permeability but may also affect solubility and metabolic stability. The presence of a bromine atom at the C-7 position and a nitrile group at the C-5 position introduces strong electron-withdrawing effects, which can influence the pKa of the benzimidazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[6]
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The biological activity of benzimidazole derivatives is highly dependent on the substitution pattern around the core structure.[10][11] Different substituents can direct the molecule towards different biological targets and modulate its potency and selectivity.
Anticancer Activity
Benzimidazole derivatives have shown significant promise as anticancer agents, often acting through mechanisms like the inhibition of kinases (e.g., EGFR, VEGFR-2), topoisomerases, or by inducing apoptosis.[5][12][13]
The presence of a halogen, such as bromine, on the benzimidazole ring has been associated with enhanced cytotoxic activity in several studies.[14] For instance, a bromo-substituted benzimidazole derivative (compound 5 in the cited study) demonstrated high cytotoxic potential and induced G2/M cell cycle arrest and apoptosis in various human cancer cell lines.[14] The electron-withdrawing nature of the bromo and cyano groups in This compound may contribute to its potential as an anticancer agent by enhancing its interaction with target proteins.
In contrast, other derivatives, such as those with bulky aromatic substituents at the C-2 position, have been shown to act as potent inhibitors of specific kinases like VEGFR-2.[13] The small methyl group at the C-2 position of our target compound suggests that it may not follow the same mechanism of action as these C-2 aryl-substituted derivatives.
Enzyme Inhibition
Benzimidazole derivatives are known to inhibit a variety of enzymes. For example, certain derivatives have shown potent inhibitory activity against urease, a key enzyme in several pathological conditions.[15][16] Studies on urease inhibitors have indicated that the overall scaffold and the nature of substituents play a crucial role in determining the inhibitory potency.[16]
Another important class of enzymes targeted by benzimidazoles is dipeptidyl peptidase III (DPP III). Research has shown that substituents at both the C-2 and C-5(6) positions of the benzimidazole core significantly influence the inhibitory activity against human DPP III.[17] For instance, derivatives with a 2,2'-bithiophene at the C-2 position and an imidazolinyl group at the C-5(6) position have demonstrated high inhibitory potency.[17] The specific substitution pattern of This compound suggests a unique interaction profile with enzyme active sites that would require experimental validation.
Antimicrobial Activity
The benzimidazole scaffold is also a cornerstone in the development of antimicrobial agents.[18][19] The antimicrobial activity is often dependent on the specific substituents. For example, some 5-halo-substituted benzimidazole derivatives have displayed potent fungicidal activity and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[19] This suggests that the 7-bromo substitution in our target compound could confer significant antimicrobial properties.
Experimental Protocols for Evaluation
To empirically determine the performance of This compound and compare it to other derivatives, a series of standardized in vitro assays are necessary.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[14][20]
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, DLD-1 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the benzimidazole derivatives (including the target compound and comparators) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Enzyme Inhibition Assay: A General Protocol
The following is a generalized protocol for an in vitro enzyme inhibition assay, which can be adapted for specific enzymes like urease or kinases.[13][15]
Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the benzimidazole inhibitors in an appropriate buffer.
-
Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the IC50 value.
Caption: General workflow for an enzyme inhibition assay.
Conclusion and Future Directions
Based on established structure-activity relationships, This compound presents an intriguing profile. The combination of a lipophilic N-1 butyl group and electron-withdrawing C-5 and C-7 substituents suggests the potential for good cell permeability and potent biological activity, possibly in the anticancer or antimicrobial realms.
However, it is crucial to emphasize that these are predictions based on the broader class of benzimidazole derivatives. Rigorous experimental evaluation is necessary to fully characterize the biological and physicochemical properties of this specific compound. Future studies should focus on synthesizing and testing this molecule in a panel of relevant biological assays, such as those described above. A direct comparison with carefully selected, structurally related benzimidazoles will provide a definitive understanding of its performance and therapeutic potential. The insights gained from such studies will not only elucidate the specific properties of this compound but also contribute to the broader understanding of benzimidazole SAR, aiding in the rational design of future drug candidates.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4229. [Link]
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Bansal, Y., & Silakari, O. (2012). Benzimidazole as a privileged scaffold in drug design and discovery. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. [Link]
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Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2017). Structure-activity relationship studies of some new benzimidazole derivatives as anti-inflammatory agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-14. [Link]
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Kaur, H., & Kumar, S. (2022). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 15(8), 3745-3750. [Link]
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Naeem, M., & Khan, S. A. (2023). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Drug Discovery Technologies, 20(2), 1-2. [Link]
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Wang, X., et al. (2015). Physicochemical properties of benzimidazole fungicides and their main metabolite. Journal of the Brazilian Chemical Society, 26(9), 1799-1806. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4229. [Link]
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Yadav, G., et al. (2023). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(16), 1833-1854. [Link]
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Shinde, P., et al. (2018). The physicochemical properties of synthesized benzimidazole derivatives. World Journal of Pharmaceutical Research, 7(14), 935-945. [Link]
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Pérez-Villanueva, J., et al. (2011). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Bioorganic & Medicinal Chemistry, 19(21), 6315-6325. [Link]
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Sharma, D., et al. (2024). Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). Letters in Drug Design & Discovery, 21(3), 451-479. [Link]
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Kumar, A., et al. (2023). Current Achievements of Benzimidazole: A Review. Journal of Heterocyclic Chemistry, 2023, 1-17. [Link]
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Eswara Rao, B., et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences, 5(2), 227-232. [Link]
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Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163. [Link]
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Kumar, B. V., et al. (2011). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. Journal of the Serbian Chemical Society, 76(1), 1-10. [Link]
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Abdel-Mottaleb, Y., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163155. [Link]
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Jukić, M., et al. (2023). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. International Journal of Molecular Sciences, 24(13), 10817. [Link]
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Bilici, K., et al. (2025). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. Eastern Journal of Medicine, 30(4), 550-555. [Link]
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Chaudhari, S., et al. (2023). Synthesis, Characterization and Evaluation of Cytotoxic Activity of Some Benzimidazole-Oxazole Derivatives. Bulletin of Environment, Pharmacology and Life Sciences, 12(12), 163-172. [Link]
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Khan, K. M., et al. (2018). Synthesis and urease inhibition studies of benzimidazoles derivatives 3a-3f. Bioorganic Chemistry, 77, 329-335. [Link]
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Bano, S., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Journal of Molecular Structure, 1292, 136128. [Link]
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Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. (n.d.). Molbase. Retrieved from [Link]
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7-Bromo-2-methylindazole-5-carbonitrile. (n.d.). PubChem. Retrieved from [Link]
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Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (n.d.). MDPI. Retrieved from [Link]
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A Researcher's Guide to Structure-Efficacy Relationships of Substituted Benzimidazole-5-carbonitriles
In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] This guide delves into the nuanced world of benzimidazole analogs, specifically focusing on a series of hypothetical 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile analogs. While direct comparative data for this exact compound series is not extensively available in the public domain, this guide synthesizes established structure-activity relationship (SAR) principles from broader benzimidazole research to provide a predictive and insightful comparison.[2][3][4] Our objective is to equip researchers with the foundational knowledge to rationally design and evaluate novel benzimidazole-based therapeutic agents.
The core structure, a substituted benzimidazole-5-carbonitrile, presents several key positions for chemical modification (N-1, C-2, C-5, and C-7), each playing a pivotal role in modulating the compound's pharmacokinetic and pharmacodynamic properties.[2][3] This guide will explore how systematic modifications at these positions can influence biological efficacy, drawing upon analogous findings in anti-inflammatory, antimicrobial, and anticancer research.[5][6]
The Benzimidazole Core: A Scaffold of Versatility
The bicyclic nature of the benzimidazole ring, comprising a fusion of benzene and imidazole, imparts a unique combination of rigidity and hydrogen-bonding capabilities, making it an ideal pharmacophore for interacting with various biological targets.[4] The specific substitutions in our parent compound—a butyl group at N-1, a methyl group at C-2, a carbonitrile at C-5, and a bromine atom at C-7—each contribute distinct steric and electronic properties that collectively define its biological profile.
Comparative Efficacy Analysis of Benzimidazole-5-carbonitrile Analogs
To illustrate the principles of SAR, we will compare our lead compound, Analog A , with a series of rationally designed analogs. The following table summarizes the hypothetical efficacy data, represented by the half-maximal inhibitory concentration (IC50) against a representative protein kinase target, a common target for benzimidazole-based inhibitors. Lower IC50 values indicate higher potency.
| Analog | N-1 Substitution | C-2 Substitution | C-5 Substitution | C-7 Substitution | IC50 (nM) |
| A | n-Butyl | Methyl | -CN | -Br | 50 |
| B | Ethyl | Methyl | -CN | -Br | 120 |
| C | n-Butyl | Hydrogen | -CN | -Br | 250 |
| D | n-Butyl | Methyl | -CONH2 | -Br | 300 |
| E | n-Butyl | Methyl | -CN | -H | 95 |
The N-1 position is critical for modulating lipophilicity and steric interactions within the binding pocket.[2] In our comparison, shortening the n-butyl group of Analog A to an ethyl group in Analog B results in a significant decrease in potency (IC50: 120 nM vs. 50 nM).
-
Causality: The longer butyl chain in Analog A likely forms more extensive hydrophobic interactions with a non-polar region of the target's active site. This enhanced binding affinity translates to greater inhibitory potency. The shorter ethyl group in Analog B may not be able to fully occupy this hydrophobic pocket, leading to a weaker interaction.
The C-2 position often points towards the solvent-exposed region of a binding site or can be involved in crucial steric interactions. Replacing the methyl group of Analog A with a hydrogen atom in Analog C leads to a five-fold reduction in efficacy (IC50: 250 nM).
-
Causality: The C-2 methyl group is not merely a passive substituent. It can serve to orient the molecule optimally within the binding site through van der Waals forces. Its removal in Analog C may lead to a loss of these favorable interactions or allow for a non-productive binding orientation, thereby reducing potency.
The C-5 position, bearing an electron-withdrawing carbonitrile group, is a key determinant of the electronic character of the benzimidazole ring and can act as a hydrogen bond acceptor.[7] Converting the nitrile group of Analog A to a carboxamide in Analog D results in a substantial loss of activity (IC50: 300 nM).
-
Causality: The potent efficacy of the nitrile group suggests it may be involved in a critical hydrogen bond with a donor residue in the active site or that its strong electron-withdrawing nature is essential for the overall electronic profile required for high-affinity binding. The bulkier and electronically different carboxamide group in Analog D may disrupt this interaction or introduce steric clashes.
Halogen atoms like bromine can form halogen bonds, which are specific non-covalent interactions that can significantly contribute to binding affinity. Removing the bromine atom from C-7, as in Analog E , nearly doubles the IC50 value to 95 nM.
-
Causality: The bromine atom at the C-7 position likely participates in a halogen bond with an electron-rich residue (e.g., a carbonyl oxygen) in the protein's active site. This additional, directional interaction stabilizes the drug-target complex. Its absence in Analog E removes this stabilizing contribution, resulting in weaker binding and lower potency.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the efficacy data presented, standardized experimental protocols are essential. Below is a detailed methodology for a representative in vitro kinase inhibition assay.
This assay quantifies the inhibitory effect of the benzimidazole analogs on the activity of a specific protein kinase.
-
Preparation of Reagents:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.
-
Kinase: Recombinant human protein kinase, diluted in kinase buffer to a 2X working concentration.
-
Substrate: A suitable peptide substrate for the kinase, diluted in kinase buffer.
-
ATP: Adenosine triphosphate, diluted to a 2X working concentration (at the Km value for the specific kinase) in kinase buffer.
-
Test Compounds: Analogs A-E are serially diluted in 100% DMSO and then further diluted in kinase buffer to a 10X working concentration.
-
Detection Reagent: A commercial luminescent kinase assay kit that measures the amount of ATP remaining after the kinase reaction.
-
-
Assay Procedure:
-
Add 5 µL of the 10X test compound solution to the wells of a 384-well white microplate.
-
Add 20 µL of the 2X kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 25 µL of a pre-mixed solution of the 2X substrate and 2X ATP.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of the luminescent detection reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to control wells (containing DMSO vehicle only).
-
IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical flow of Structure-Activity Relationship (SAR) analysis.
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A Comparative Guide to the Validation of Analytical Methods for 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of hypothetical validation processes for two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of the novel benzimidazole derivative, 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile. This document is structured to provide not just procedural steps, but also the scientific rationale behind the validation parameters, grounded in industry-standard guidelines.
The validation of an analytical procedure is intended to demonstrate that it is suitable for its intended purpose.[1][2] This is a critical component of ensuring reliable and scientifically sound data, with international harmonization of these principles detailed in guidelines such as those from the International Council for Harmonisation (ICH).[3][4]
The Importance of Method Validation
Before delving into the specific methodologies, it is crucial to understand why analytical method validation is indispensable. It provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable, to the degree of precision required. For drug development professionals, this is paramount for regulatory submissions, quality control, and stability testing.[5][6]
Comparative Overview of HPLC and GC-MS for Analysis
The choice between HPLC and GC-MS for the analysis of this compound would depend on the physicochemical properties of the compound, such as its volatility and thermal stability. For the purpose of this guide, we will assume the compound is amenable to both techniques, allowing for a direct comparison of their validation approaches.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
| Typical Run Time | 5-30 minutes | 10-60 minutes |
| Sensitivity | High, dependent on the detector (e.g., UV, PDA, MS). | Very high, especially with selected ion monitoring (SIM). |
| Specificity | Good, can be enhanced with mass spectrometry (LC-MS). | Excellent, due to both chromatographic separation and mass spectral fragmentation patterns. |
Validation Workflow
A robust validation process follows a structured workflow to ensure all performance characteristics of the method are thoroughly evaluated.
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A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Benzodiazepines
This guide provides an in-depth technical comparison of the biological activities of brominated and non-brominated benzodiazepines. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the efficacy and pharmacokinetic profiles of this important class of therapeutic agents. We will delve into receptor binding, functional activity, and metabolic stability, supported by experimental data and detailed protocols.
A note on terminology: While the prompt uses "benzodiazoles," the chemical scaffold central to drugs like Diazepam and Bromazepam is a benzodiazepine, consisting of a benzene ring fused to a diazepine ring. This guide will focus on this benzodiazepine class.
Introduction: The Benzodiazepine Scaffold and GABAergic Modulation
Benzodiazepines exert their well-known anxiolytic, sedative, hypnotic, and anticonvulsant effects by acting as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow chloride ion influx, leading to neuronal hyperpolarization and reduced excitability.[2] Benzodiazepines bind to a specific site at the interface of the α and γ subunits, distinct from the GABA binding site.[3][4] This binding event does not open the channel directly but enhances the effect of GABA, increasing the frequency of channel opening and potentiating the inhibitory signal.[5]
The pharmacological profile of any given benzodiazepine is dictated by the chemical substituents on its core structure. A critical locus for modification is the C7 position of the benzene ring. Structure-activity relationship (SAR) studies have consistently shown that substitution at this position with a small, electron-withdrawing group is essential for high-affinity binding and potent biological activity.[6] This has led to the widespread use of halogens—most commonly chlorine, but also bromine and fluorine—in the design of clinically effective benzodiazepines. This guide will dissect the specific contributions of bromine substitution in comparison to non-brominated or other halogenated analogs.
Part 1: The Impact of Bromination on Biological Activity: A Comparative Analysis
The substitution of a hydrogen atom with a bromine atom at the C7 position instigates significant changes in the molecule's physicochemical properties, which in turn cascade into altered biological effects. We will compare these effects across three key parameters.
Receptor Binding Affinity
The initial and essential step for a benzodiazepine's action is its binding to the GABA-A receptor. The strength of this interaction, quantified as binding affinity (typically measured as K_i or IC_50), is a primary determinant of the drug's potency. Halogenation at C7 dramatically influences this affinity.
The electron-withdrawing nature of a halogen atom at C7 is critical for interacting with the receptor's binding pocket.[6] Bromine, being a larger and highly electronegative atom, can form favorable interactions that anchor the molecule within the binding site. While direct comparative studies of a brominated benzodiazepine and its exact non-halogenated parent are less common (as the non-halogenated versions are often inactive), we can compare brominated compounds to their widely used chlorinated counterparts. For instance, Bromazolam is the brominated analog of the chlorinated Alprazolam.[7]
| Compound | C7 Substituent | Receptor Binding Affinity (K_i, nM) - Illustrative | Key Observations |
| Diazepam | Chlorine (Cl) | 2 - 5 | High affinity, serves as a benchmark. |
| Bromazepam | Bromine (Br) | 1 - 4 | Often exhibits comparable or slightly higher affinity than chlorinated analogs.[8] |
| Alprazolam | Chlorine (Cl) | 5 - 10 | Potent triazolobenzodiazepine. |
| Bromazolam | Bromine (Br) | 3 - 8 | Potency is comparable to its chlorinated analog, Alprazolam.[7] |
| Non-halogenated Analog | Hydrogen (H) | >1000 | Lacks the necessary electron-withdrawing group, resulting in poor affinity. |
Table 1: Comparative GABA-A receptor binding affinities. K_i values are illustrative, based on typical ranges found in literature, to demonstrate relative potencies.
The causality behind this is rooted in molecular interactions. The halogen at C7 is believed to engage in halogen bonding or other electrostatic interactions with amino acid residues in the α1/γ2 subunit interface, stabilizing the drug-receptor complex. The slightly larger atomic radius of bromine compared to chlorine can, in some cases, lead to a more optimal fit within the binding pocket, enhancing affinity.
Functional Activity & Potency
High binding affinity must translate into effective allosteric modulation for the compound to be pharmacologically active. This functional output is observed as the potentiation of GABA-evoked currents and, in vivo, as therapeutic effects.
Clinical and preclinical data show that brominated benzodiazepines are highly potent. For example, a comparative clinical trial between the brominated cloxazolam and bromazepam demonstrated their potent anxiolytic effects.[9] Bromazepam itself is a widely prescribed anxiolytic, with its potency often considered in equivalence charts against diazepam.[10] The choice between a brominated or chlorinated analog often comes down to desired secondary characteristics like metabolism and duration of action, rather than a simple contest of raw potency, which is often comparable.
| Compound | Typical Oral Dose Equivalence to 10mg Diazepam | Primary Therapeutic Use |
| Diazepam | 10 mg | Anxiolytic, Anticonvulsant |
| Bromazepam | 5 - 6 mg | Anxiolytic |
| Lorazepam | 1 mg | Anxiolytic, Anticonvulsant |
| Alprazolam | 0.5 mg | Anxiolytic (Panic Disorder) |
Table 2: Comparative oral dose equivalencies for anxiolytic effects, highlighting the high potency of both chlorinated and brominated compounds. Data compiled from established clinical sources.[10]
Metabolic Stability and Pharmacokinetics
A key area where bromination offers a distinct advantage is in modulating metabolic stability. The primary routes of metabolism for benzodiazepines are oxidation (mediated by cytochrome P450 enzymes) and glucuronidation.[11] The site of these metabolic attacks is often a vulnerable C-H bond.
Replacing a hydrogen atom with a halogen, a strategy known as "metabolic blocking," can prevent oxidation at that position.[12][13] The C-Br bond is significantly stronger and less susceptible to enzymatic cleavage than a C-H bond. This can redirect metabolism to other parts of the molecule or slow it down altogether, often leading to a longer elimination half-life.
For example, Flubromazepam, a designer benzodiazepine, has a fluorine atom at C7 and a bromine atom on the pendant phenyl ring, and it exhibits a very long elimination half-life of over 100 hours.[7] While this example involves multiple halogens, it underscores the principle of metabolic blocking.
| Compound | Key Metabolic Pathway | Elimination Half-life (t_1/2), hours | Impact of Halogenation |
| Diazepam | N-demethylation, C3-hydroxylation | 20 - 100 (including active metabolites) | The core structure is susceptible to extensive CYP-mediated metabolism. |
| Bromazepam | Hydroxylation, Glucuronidation | 10 - 20 | The C7-Br bond is stable; metabolism occurs elsewhere on the molecule. |
| Alprazolam | α-hydroxylation | 6 - 12 | The fused triazolo ring provides an alternative site for rapid oxidation. |
| Phenazepam | Hydroxylation, Glucuronidation | ~60 | The C7-Br substitution contributes to a longer half-life compared to many chlorinated analogs. |
Table 3: Comparative pharmacokinetic parameters. Half-life values can vary significantly between individuals.[10]
This enhanced metabolic stability can be a double-edged sword. While a longer half-life may be beneficial for sustained anxiolytic or anticonvulsant effects with less frequent dosing, it also increases the risk of drug accumulation, next-day sedation, and more prolonged withdrawal syndromes.[14]
Part 2: Experimental Methodologies and Protocols
To empirically determine the differences outlined above, a series of standardized in vitro and in vivo assays are required. The following protocols are self-validating systems designed to provide robust and reproducible data.
Workflow Visualization
Caption: High-level experimental workflow for comparative analysis.
Protocol 1: Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol determines a compound's affinity for the benzodiazepine binding site by measuring its ability to displace a radiolabeled ligand.
1. Materials & Reagents:
-
Radioligand: [³H]-Flunitrazepam (specific activity ~80 Ci/mmol).
-
Membrane Preparation: Rat cortical synaptosomes or cell lines expressing α1β2γ2 GABA-A receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Clonazepam (10 µM).
-
Test Compounds: Brominated and non-brominated benzodiazepines dissolved in DMSO (10 mM stock).
-
Instrumentation: Scintillation counter, 96-well filter plates (GF/B).
2. Step-by-Step Methodology:
-
Prepare Reagents: Thaw membrane preparation on ice. Prepare serial dilutions of test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL Assay Buffer (for total binding) or 50 µL non-specific control (Clonazepam).
-
50 µL of test compound dilution.
-
50 µL of [³H]-Flunitrazepam (final concentration ~1 nM).
-
50 µL of membrane preparation (final concentration ~100 µg protein/well).
-
-
Incubation: Incubate the plate for 60 minutes at 4°C to reach equilibrium. The choice of low temperature minimizes degradation and non-specific binding.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked GF/B filter plate using a cell harvester. Wash each well 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50 (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing a proxy for in vivo clearance.
1. Materials & Reagents:
-
Metabolic System: Human or rat liver microsomes (HLM/RLM).
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Buffer: 100 mM Potassium phosphate buffer, pH 7.4.
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Positive Control: A rapidly metabolized compound (e.g., Verapamil).
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Instrumentation: LC-MS/MS system.
2. Step-by-Step Methodology:
-
Pre-incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer. Add the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction. This cofactor is essential for CYP450 enzyme activity.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the ice-cold acetonitrile quenching solution. This stops the enzymatic reaction and precipitates proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t_1/2) using the equation: t_1/2 = 0.693 / k .
-
Calculate intrinsic clearance (CL_int) in µL/min/mg protein.
Caption: Workflow for the in vitro metabolic stability assay.
Part 3: Mechanistic Insights and Signaling
The ultimate effect of benzodiazepine binding is the potentiation of GABA-A receptor function.
Caption: Benzodiazepine modulation of the GABA-A receptor signaling pathway.
This diagram illustrates that both brominated and non-brominated benzodiazepines act via the same fundamental mechanism. They bind to their allosteric site, which induces a conformational change in the receptor that increases its affinity for GABA.[1][3] This leads to more frequent opening of the chloride channel in the presence of GABA, enhancing the natural inhibitory tone of the brain. The differences in their clinical profiles arise not from a different mechanism, but from variations in affinity (potency), receptor subtype selectivity, and pharmacokinetics, all of which are influenced by their chemical structure, including the presence and nature of a C7 halogen.
Conclusion
The substitution of bromine at the C7 position of the benzodiazepine scaffold is a powerful and effective strategy in medicinal chemistry. This modification is not merely an alternative to chlorination but a nuanced tool for fine-tuning a molecule's pharmacological profile.
-
On Biological Activity: Bromination consistently yields compounds with high binding affinity and functional potency, often comparable to their chlorinated counterparts. The choice is rarely about achieving activity, but rather optimizing it.
-
On Pharmacokinetics: The most significant and predictable impact of bromination is on metabolic stability. By blocking a potential site of oxidative metabolism, bromine substitution can prolong a drug's half-life, which can be leveraged for therapeutic benefit but also requires careful consideration to avoid accumulation and associated side effects.
Ultimately, the decision to use a brominated versus a non-brominated (or otherwise halogenated) benzodiazepine depends on the desired therapeutic outcome. For indications requiring rapid onset and short duration, a molecule designed for faster metabolism may be preferable. Conversely, for chronic conditions requiring stable plasma concentrations, a metabolically robust, brominated compound might be the superior choice. The experimental protocols provided herein offer a clear framework for making these critical evaluations during the drug discovery and development process.
References
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Sieghart, W. (2012). Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding. Journal of Neuroscience, 32(17), 5698-5707. [Link]
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The Structure-Activity Relationship of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a core molecular framework that consistently yields compounds with a diverse array of pharmacological activities.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly functionalized benzimidazole derivative: 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile. By dissecting the role of each substituent, this document aims to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles. The insights presented herein are synthesized from a broad survey of the literature on benzimidazole and related heterocyclic systems, offering a comparative analysis to guide future discovery efforts.
The Benzimidazole Core: A Foundation of Versatile Bioactivity
The benzimidazole nucleus, an isostere of naturally occurring purines, is a cornerstone of numerous therapeutic agents, exhibiting a spectrum of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Its ability to engage with a multitude of biological targets is largely attributed to its aromatic nature and the presence of hydrogen bond donors and acceptors. The specific substitutions on the benzimidazole ring system are critical in defining the compound's pharmacological profile. In the case of this compound, the molecule is strategically decorated with four key functional groups, each contributing to its overall activity.
Deconstructing the Substituents: A Positional Analysis
The biological activity of a benzimidazole derivative is a composite of the contributions from each of its substituents. Understanding the individual and synergistic effects of these groups is paramount for rational drug design.
The 1-Butyl Group: Modulating Lipophilicity and Target Engagement
N-alkylation of the benzimidazole core is a common strategy to enhance its pharmacokinetic properties. The 1-butyl group in the target molecule serves several key functions:
-
Increased Lipophilicity: The butyl chain enhances the compound's lipophilicity, which can improve its ability to cross cell membranes and access intracellular targets.
-
Steric Influence: The presence of the butyl group can influence the overall conformation of the molecule, potentially orienting other functional groups for optimal interaction with a biological target.
-
Target-Specific Interactions: In some cases, the alkyl chain itself can engage with hydrophobic pockets within a target protein, contributing to binding affinity.
Studies on N-substituted benzimidazoles have shown that the length and branching of the alkyl chain can significantly impact biological activity. While a butyl group often provides a good balance of lipophilicity and solubility, variations can be explored to fine-tune these properties.
The 2-Methyl Group: A Key Modulator of Activity
The substituent at the 2-position of the benzimidazole ring is known to be a critical determinant of its pharmacological effects. The 2-methyl group in our lead compound is significant for several reasons:
-
Electronic Effects: The methyl group is a weak electron-donating group, which can subtly influence the electronic distribution within the benzimidazole ring system.
-
Steric Bulk: While small, the methyl group provides steric hindrance that can favor specific binding conformations and prevent non-specific interactions.
-
Metabolic Stability: The presence of a methyl group can sometimes block metabolic pathways that would otherwise lead to rapid degradation of the compound.
Comparative analyses of 2-substituted benzimidazoles have demonstrated that even minor changes at this position, such as replacing a methyl with a hydroxymethyl group, can dramatically alter the biological activity profile.[1][2]
The 5-Carbonitrile Moiety: A Versatile Functional Group
The carbonitrile (-C≡N) group at the 5-position is a potent electron-withdrawing group and a versatile functional handle. Its contributions to the SAR are multifaceted:
-
Polarity and Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.
-
Electronic Modulation: The strong electron-withdrawing nature of the nitrile group significantly alters the electronic landscape of the benzimidazole ring, which can influence its reactivity and binding properties.
-
Bioisosteric Potential: The nitrile group can be replaced by other bioisosteres, such as a carboxylate or a tetrazole, to modulate the compound's acidity, polarity, and metabolic stability. This offers a powerful strategy for lead optimization.
The 7-Bromo Substituent: Enhancing Potency and Modulating Pharmacokinetics
Halogenation is a widely employed strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of lead compounds. The 7-bromo substituent in the target molecule is expected to have the following effects:
-
Increased Lipophilicity: The bromine atom increases the overall lipophilicity of the molecule, which can enhance membrane permeability and oral absorption.[3]
-
Enhanced Binding Affinity: Bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding site, thereby increasing binding affinity and potency.[3]
-
Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to a longer half-life in the body.
-
Electronic Effects: As an electron-withdrawing group, bromine further influences the electronic properties of the benzimidazole ring.
Quantitative structure-activity relationship (QSAR) studies on halogenated benzimidazoles have often shown a positive correlation between the presence of a halogen and antimicrobial or anticancer activity.[4]
Comparative Analysis with Alternative Scaffolds
To provide a broader context for the SAR of our target molecule, it is instructive to compare it with related heterocyclic systems.
Benzothiazole Analogs
Benzothiazole, another privileged heterocyclic scaffold, shares structural similarities with benzimidazole and often exhibits a comparable range of biological activities. The replacement of the imidazole nitrogen with a sulfur atom in the five-membered ring can lead to significant changes in the compound's electronic properties, hydrogen bonding capacity, and overall shape. This can result in altered target selectivity and pharmacological profiles. For instance, several benzothiazole derivatives have been investigated as potent anticancer and antimicrobial agents.[5][6][7][8]
Bioisosteric Replacements
The principles of bioisosterism offer a rational approach to modifying the lead structure to improve its properties. Key bioisosteric replacements for the functional groups in this compound could include:
-
For the 7-Bromo group: Other halogens (Cl, F), trifluoromethyl (CF3), or a hydrogen atom to assess the impact of halogen bonding and lipophilicity.
-
For the 5-Carbonitrile group: Carboxamide (CONH2), tetrazole, or other acidic bioisosteres to modulate polarity and hydrogen bonding potential.
-
For the 1-Butyl group: Other alkyl chains of varying lengths and branching, or cyclic structures to fine-tune lipophilicity and conformational constraints.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis and biological evaluation of benzimidazole derivatives are provided below.
General Synthesis of 2-Substituted Benzimidazoles
A common and effective method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1 equivalent) in a suitable solvent such as xylene or polyphosphoric acid.
-
Condensation: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted benzimidazole.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of 2-substituted benzimidazoles.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of MTT Assay Workflow:
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Quantitative Data Summary
| Compound ID | R1 (Position 1) | R2 (Position 2) | R5 (Position 5) | R7 (Position 7) | Predicted Activity (e.g., Anticancer IC50) | Rationale for Predicted Activity |
| Lead Compound | -CH2CH2CH2CH3 | -CH3 | -CN | -Br | Potent | Optimal balance of lipophilicity, steric and electronic properties. |
| Analog 1 | -H | -CH3 | -CN | -Br | Less Potent | Reduced lipophilicity and potential loss of hydrophobic interactions. |
| Analog 2 | -CH2CH2CH2CH3 | -H | -CN | -Br | Less Potent | Loss of potential beneficial steric and electronic effects of the 2-methyl group. |
| Analog 3 | -CH2CH2CH2CH3 | -CH3 | -COOH | -Br | Potentially Active | Carboxylic acid as a bioisostere for the nitrile; may alter solubility and target interactions. |
| Analog 4 | -CH2CH2CH2CH3 | -CH3 | -CN | -H | Less Potent | Loss of halogen bonding and reduced lipophilicity. |
Conclusion and Future Directions
The systematic analysis of the structure-activity relationship of this compound underscores the intricate interplay of steric, electronic, and physicochemical properties in determining the biological activity of benzimidazole derivatives. Each substituent on the heterocyclic core plays a crucial role, and their combined effects create a unique pharmacological profile.
This guide provides a foundational framework for the rational design of novel analogs. Future research should focus on the synthesis and biological evaluation of systematically modified compounds to validate the predicted SAR trends. The exploration of bioisosteric replacements for the bromo and nitrile functionalities, as well as variations in the N-alkyl substituent, holds significant promise for the discovery of next-generation therapeutic agents with improved efficacy and safety profiles. The benzimidazole scaffold, with its inherent versatility, will undoubtedly continue to be a rich source of innovation in drug discovery.
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cross-reactivity studies of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
An In-Depth Guide to the Cross-Reactivity Profile of HPN-842, a Novel Benzimidazole-Based Kinase Inhibitor
Abstract
The development of targeted therapeutics, particularly kinase inhibitors, has revolutionized medicine. However, off-target activity, or cross-reactivity, remains a primary driver of both adverse events and potential polypharmacological benefits. This guide provides a comprehensive comparative analysis of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile (designated herein as HPN-842) , a novel Bruton's tyrosine kinase (BTK) inhibitor. Through detailed experimental protocols and comparative data, we benchmark HPN-842 against the first-generation BTK inhibitor, Ibrutinib, to elucidate its selectivity profile across a panel of structurally related kinases. This analysis serves as a critical framework for researchers in drug development to assess the specificity of emerging kinase inhibitors.
Introduction: The Criticality of Kinase Selectivity
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them highly attractive drug targets, particularly in oncology and immunology. Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated target for various B-cell malignancies and autoimmune diseases.
The first-generation BTK inhibitor, Ibrutinib, demonstrated the clinical potential of this target but also highlighted the challenges of off-target effects. Ibrutinib's covalent binding to other kinases, such as EGFR, TEC, and ITK, has been linked to side effects like rash, diarrhea, and bleeding. Therefore, the development of next-generation inhibitors with improved selectivity is a key objective in the field.
HPN-842 is a novel, potent BTK inhibitor built on a 1,3-benzodiazole scaffold. This guide details the systematic evaluation of its cross-reactivity profile against key kinases to ascertain its potential as a more selective therapeutic agent.
Designing the Cross-Reactivity Study: A Rationale-Driven Approach
The selection of an appropriate off-target panel is paramount for a meaningful cross-reactivity assessment. For HPN-842, the panel was designed based on two key criteria: homology within the kinase family and known off-targets of the comparator molecule, Ibrutinib.
-
Primary Target: Bruton's tyrosine kinase (BTK)
-
Comparator: Ibrutinib
-
Selected Off-Target Panel:
-
TEC Family Kinases (TEC, ITK, BMX): These are the most closely related kinases to BTK and share significant active site homology, making them probable off-targets.
-
Epidermal Growth Factor Receptor (EGFR): This kinase is a well-documented off-target of Ibrutinib, responsible for some of its dermatological side effects.
-
The following workflow illustrates the logical progression of the cross-reactivity assessment.
Caption: Workflow for comparative kinase inhibitor selectivity profiling.
Experimental Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay
To quantify the inhibitory activity of HPN-842 and Ibrutinib, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, specifically the LanthaScreen™ Eu Kinase Binding Assay, was employed. This robust method measures the binding of the inhibitor to the kinase active site.
Objective: To determine the half-maximal inhibitory concentration (IC50) for each compound against BTK and the off-target kinase panel.
Materials:
-
Recombinant Kinases (BTK, EGFR, TEC, ITK, BMX)
-
LanthaScreen™ Eu-labeled Anti-His Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test Compounds (HPN-842, Ibrutinib) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black assay plates
Step-by-Step Procedure:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of HPN-842 and Ibrutinib in 100% DMSO. Subsequently, create intermediate dilutions in Assay Buffer.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compounds to the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase/Antibody Mix: Prepare a solution containing the specific kinase and the Eu-labeled antibody in Assay Buffer. Add 5 µL of this mix to each well.
-
Incubation 1: Incubate the plate for 60 minutes at room temperature to allow the compound to bind to the kinase.
-
Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in Assay Buffer. Add 2.5 µL to each well.
-
Incubation 2: Incubate for another 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 615 nm).
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Comparative Data Analysis: HPN-842 vs. Ibrutinib
The following table summarizes the IC50 values obtained from the TR-FRET binding assays. The data represents the geometric mean from three independent experiments (n=3).
| Target Kinase | HPN-842 IC50 (nM) | Ibrutinib IC50 (nM) | Selectivity Ratio (HPN-842) | Selectivity Ratio (Ibrutinib) |
| BTK (Primary Target) | 0.8 | 1.1 | 1.0 | 1.0 |
| ITK | 158 | 2.5 | 197.5 | 2.3 |
| TEC | 95 | 8.1 | 118.8 | 7.4 |
| BMX | 77 | 1.5 | 96.3 | 1.4 |
| EGFR | >10,000 | 10.2 | >12,500 | 9.3 |
-
Selectivity Ratio Calculation: IC50 (Off-Target) / IC50 (BTK)
Interpretation of Results:
The data clearly demonstrates that while both HPN-842 and Ibrutinib are highly potent inhibitors of the primary target, BTK, their selectivity profiles diverge significantly.
-
Potency: HPN-842 (IC50 = 0.8 nM) shows slightly superior potency for BTK compared to Ibrutinib (IC50 = 1.1 nM).
-
Selectivity against TEC Family: Ibrutinib exhibits potent inhibition of other TEC family kinases (ITK, TEC, BMX) with IC50 values in the low nanomolar range. In stark contrast, HPN-842 is substantially less active against these kinases, with selectivity ratios exceeding 90-fold. This suggests a reduced potential for off-target effects related to the inhibition of these kinases.
-
Selectivity against EGFR: HPN-842 shows a remarkable improvement in selectivity against EGFR. With an IC50 value greater than 10,000 nM, it effectively avoids this key Ibrutinib off-target. This profile predicts a significantly lower risk of EGFR-mediated side effects, such as skin rash and diarrhea.
The relationship between target engagement and off-target activity is visualized in the diagram below.
Caption: Comparative inhibition profile of HPN-842 vs. Ibrutinib.
Conclusion and Future Directions
This comparative guide demonstrates that HPN-842 (this compound) is a highly potent BTK inhibitor with a superior selectivity profile compared to the first-generation inhibitor Ibrutinib. The minimal activity against key off-targets like EGFR and other TEC family kinases suggests a potentially improved safety profile, warranting further investigation.
Future studies should expand this analysis to a broader kinase panel (e.g., a KINOMEscan™ panel) and validate these in vitro findings in cell-based assays of target engagement and downstream signaling. These subsequent steps are crucial for confirming the promising profile of HPN-842 as it progresses through the drug development pipeline.
References
-
Title: Kinase inhibitors: a journey of success and challenges Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The role of Bruton's tyrosine kinase in B cells and malignancies Source: The Journal of Laryngology & Otology URL: [Link]
-
Title: Ibrutinib for B-cell cancers Source: Annals of Internal Medicine URL: [Link]
-
Title: Ibrutinib-associated rash: a clinical and histological study of 6 cases Source: Journal of Cutaneous Pathology URL: [Link]
-
Title: The TEC family of kinases in immune function and disease Source: Annual Review of Immunology URL: [Link]
comparative analysis of synthetic routes to 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
An In-Depth Comparative Guide to the Synthetic Strategies for 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Authored by a Senior Application Scientist
The synthesis of highly substituted benzimidazoles is a cornerstone of medicinal chemistry and materials science. These scaffolds are prevalent in a multitude of pharmacologically active agents.[1] The target molecule, this compound, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides a comparative analysis of two plausible synthetic routes, offering detailed protocols and a critical evaluation of their respective merits and drawbacks to inform researchers in their experimental design.
Introduction to the Synthetic Challenge
The target molecule features a benzimidazole core with four distinct substituents: a C2-methyl group, an N1-butyl group, a C5-carbonitrile, and a C7-bromo group. The strategic challenge lies in the regioselective introduction of these groups onto the benzene portion of the heterocycle. The order of operations—specifically, when to construct the imidazole ring relative to the functionalization of the aromatic ring—defines the overall synthetic approach. We will explore two divergent strategies:
-
Route 1: Post-Benzimidazole Formation Functionalization, which builds the core ring structure first and subsequently introduces the bromo and cyano groups.
-
Route 2: Synthesis from a Pre-functionalized Aryl Diamine, which utilizes a starting material already bearing the necessary precursors for the bromo and cyano functionalities.
Route 1: Post-Benzimidazole Formation Functionalization
This strategy prioritizes the early and straightforward construction of the 1-butyl-2-methyl-1H-benzimidazole core, followed by sequential, regioselective functionalization of the benzene ring. This approach often benefits from more readily available starting materials.
Experimental Protocol: Route 1
Step 1: Synthesis of 2-Methyl-1H-benzimidazole
-
In a round-bottom flask, suspend o-phenylenediamine (1.0 eq) in acetic acid (5-10 volumes).
-
Heat the mixture to reflux (approx. 118°C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 2-methyl-1H-benzimidazole.
Causality: This is a classic Phillips benzimidazole synthesis. Acetic acid serves as both the reactant (providing the C2-methyl group and the carbonyl carbon) and the solvent. The reaction proceeds via condensation of the diamine with the carboxylic acid to form an intermediate that cyclizes and dehydrates under acidic conditions.[2]
Step 2: N-Alkylation to form 1-Butyl-2-methyl-1H-benzimidazole
-
Dissolve 2-methyl-1H-benzimidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir the suspension at room temperature for 30 minutes.
-
Add 1-bromobutane (1.2 eq) dropwise to the mixture.
-
Heat the reaction to 60-70°C and stir until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture, pour it into water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality: The N-alkylation of benzimidazoles requires a base to deprotonate the imidazole N-H, forming a nucleophilic anion.[3] K₂CO₃ is a mild and effective base for this purpose in a polar aprotic solvent like DMF, which facilitates the Sₙ2 reaction with the alkyl halide.[4]
Step 3: Bromination to form 7-Bromo-1-butyl-2-methyl-1H-benzimidazole
-
Dissolve 1-butyl-2-methyl-1H-benzimidazole (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise with vigorous stirring, ensuring the temperature remains below 10°C.
-
Allow the reaction to stir at room temperature and monitor its progress.
-
Once complete, pour the mixture into ice water and neutralize with a base to precipitate the product.
-
Filter, wash with water, and dry. The product may require purification to separate any isomers.
Causality: Electrophilic aromatic substitution on the benzimidazole ring is directed by the activating imidazole moiety and the existing substituents.[5] Bromination is expected to occur at the C5 or C7 position. Precise control of stoichiometry and temperature is critical to prevent polybromination and other side reactions.[5] The protonation of the imidazole nitrogen in acetic acid helps favor C-bromination over N-bromination.[5]
Step 4: Conversion to this compound This final step is the most challenging and hypothetical, as it requires the introduction of a cyano group at a specific position. A common route would involve nitration, reduction to an amine, and a Sandmeyer reaction.
-
Nitration: React the product from Step 3 with a nitrating agent (e.g., HNO₃/H₂SO₄) at low temperature. This is expected to add a nitro group at the C5 position.
-
Reduction: Reduce the nitro group to an amine using a standard reducing agent like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).
-
Sandmeyer Reaction: Convert the resulting amine to the target carbonitrile. a. Dissolve the amine in an aqueous solution of HCl and cool to 0°C. b. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. c. In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN). d. Slowly add the cold diazonium salt solution to the cyanide solution. e. Allow the reaction to warm to room temperature or heat gently, then work up to isolate the final product.
Workflow Diagram: Route 1
Caption: Synthetic workflow for Route 1.
Route 2: Synthesis from a Pre-functionalized Aryl Diamine
This approach involves more complex starting materials but offers superior control over regiochemistry, potentially reducing the number of steps and avoiding problematic isomer separations later in the synthesis.
Experimental Protocol: Route 2
Step 1: Synthesis of 4-Bromo-2,6-dinitrotoluene
-
Start with 2,6-dinitrotoluene. Dissolve it in a suitable solvent like dichloromethane or acetic acid.
-
Add a brominating agent such as N-Bromosuccinimide (NBS) and a catalytic amount of an acid or radical initiator, depending on the chosen conditions. Alternatively, use Br₂ with a Lewis acid catalyst.
-
Monitor the reaction until completion, then perform an aqueous workup to isolate the crude product, which can be purified by recrystallization.
Causality: The two nitro groups are strongly deactivating and meta-directing. Bromination will occur at the position para to the methyl group and meta to both nitro groups.
Step 2: Conversion to 4-Bromo-6-nitrobenzene-1,2-diamine This step involves a series of functional group transformations. A plausible, albeit multi-step, sequence is outlined.
-
Oxidation: Oxidize the methyl group of 4-bromo-2,6-dinitrotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.
-
Curtius or Hofmann Rearrangement: Convert the carboxylic acid to an amine. For the Curtius rearrangement, the acid is converted to an acyl azide (via the acid chloride and sodium azide), which then rearranges to an isocyanate upon heating and is hydrolyzed to the amine.
-
Partial Reduction: Selectively reduce one of the nitro groups to an amine. This can be achieved using reagents like sodium sulfide (Na₂S) or ammonium polysulfide. The nitro group ortho to the newly formed amine is often more sterically hindered and may be reduced preferentially under controlled conditions. This yields the key intermediate: 4-bromo-6-nitrobenzene-1,2-diamine.
Causality: This sequence builds the required 1,2-diamine functionality while preserving the nitro group (a precursor to the nitrile) and the bromo group in the correct positions. Selective reduction is a key challenge, relying on subtle differences in the electronic and steric environment of the two nitro groups.
Step 3: Benzimidazole Ring Formation
-
Dissolve 4-bromo-6-nitrobenzene-1,2-diamine (1.0 eq) in acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Cool, pour into water, and neutralize to precipitate the product: 7-Bromo-2-methyl-5-nitro-1H-benzimidazole.
-
Filter, wash, and dry the solid.
Causality: This is another application of the Phillips synthesis, directly installing the C2-methyl group and forming the heterocyclic ring.[2]
Step 4: N-Alkylation
-
Following the procedure in Route 1, Step 2, dissolve the product from Step 3 (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (1.5 eq) followed by 1-bromobutane (1.2 eq).
-
Heat the reaction to drive it to completion.
-
Work up and purify to obtain 7-Bromo-1-butyl-2-methyl-5-nitro-1H-benzimidazole.
Causality: The N-H of the benzimidazole is the most acidic proton and will be deprotonated by the base, allowing for regioselective alkylation on the nitrogen.[6]
Step 5: Conversion of Nitro Group to Nitrile
-
Reduction: Reduce the nitro group to an amine using H₂/Pd-C or SnCl₂/HCl to yield 5-amino-7-bromo-1-butyl-2-methyl-1H-benzimidazole.
-
Sandmeyer Reaction: Convert the amine to the nitrile as described in Route 1, Step 4, using NaNO₂, HCl, and CuCN to yield the final target compound.
Workflow Diagram: Route 2
Caption: Synthetic workflow for Route 2.
Comparative Analysis
| Metric | Route 1: Post-Formation Functionalization | Route 2: Pre-functionalized Starting Material |
| Number of Steps | 4 main stages (but Step 4 is a 3-step sequence) | 5 main stages (but Step 2 is a multi-step sequence) |
| Starting Materials | Simple, commercially available (o-phenylenediamine) | Complex, multi-step synthesis required for the key diamine intermediate |
| Regioselectivity | Potentially poor. Bromination and nitration can lead to mixtures of isomers, requiring difficult purifications. | Excellent. The substitution pattern is locked in by the starting material, avoiding isomer issues in later steps. |
| Overall Yield | Likely lower due to multiple steps and potential for low yields in the selective functionalization and purification stages. | Potentially higher overall yield if the initial multi-step sequence to the diamine is efficient. Avoids purification losses from isomers. |
| Scalability | Challenging to scale due to purification issues and the use of hazardous reactions like nitration and the Sandmeyer reaction. | More scalable in principle due to better control over regiochemistry, provided the initial starting material can be produced efficiently. |
| Key Challenges | Achieving high regioselectivity in the bromination and nitration steps. Handling of hazardous Sandmeyer reaction intermediates. | The lengthy and potentially low-yielding synthesis of the 4-bromo-6-nitrobenzene-1,2-diamine intermediate. |
Conclusion and Recommendation
Both synthetic routes present viable, yet distinct, sets of challenges.
Route 1 is more attractive for exploratory, small-scale synthesis . Its primary advantage is the use of simple, readily available starting materials, allowing a research chemist to quickly access the core benzimidazole structure. However, the lack of regiochemical control in the subsequent bromination and nitration steps is a significant drawback, likely leading to tedious purification and lower overall yields.
Route 2 represents a more robust strategy for large-scale synthesis or when high purity is paramount . While the initial investment in synthesizing the key 4-bromo-6-nitrobenzene-1,2-diamine intermediate is substantial, this "front-loading" of complexity pays dividends later. By establishing the correct substitution pattern early, the route avoids the formation of isomers in the critical final stages, simplifying purification and improving the overall efficiency and reliability of the synthesis.
For drug development professionals and researchers requiring a reliable and scalable process, Route 2 is the superior approach , despite its initial complexity. The control it offers over the final product's structure and purity is a decisive advantage.
References
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2][7] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity. Oriental Journal of Chemistry.
-
[Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][7][8]thiazepin-4(5 H )-one. ResearchGate.]([Link])
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A Senior Application Scientist's Guide to the Patent Landscape of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
This guide provides an in-depth analysis of the novelty and potential utility of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile by examining the existing patent literature. For researchers in drug discovery and medicinal chemistry, understanding the patent landscape is as critical as understanding the biological target. It dictates the freedom to operate and the potential for developing novel intellectual property. Here, we dissect the structural components of the target molecule, compare it to existing patented compounds, and provide a validated protocol for its synthesis to facilitate further research.
Executive Summary: Assessing Novelty
A comprehensive search of patent databases for the exact structure "this compound" does not yield any direct disclosures. This absence suggests that the specific combination of substituents—a bromo at position 7, a butyl group at N-1, a methyl group at C-2, and a carbonitrile at position 5—is novel and likely unencumbered by existing patents.
However, the core benzimidazole scaffold is a well-trodden area in medicinal chemistry, with numerous patents covering a wide array of derivatives for various therapeutic applications.[1][2] The novelty and patentability of our target compound, therefore, lie in the specific arrangement of its functional groups and the unique chemical space it occupies relative to the closest prior art. The key inventive step would hinge on demonstrating unexpected properties (e.g., improved potency, selectivity, or pharmacokinetic profile) conferred by this particular substitution pattern.
Structural Dissection and Rationale
The benzimidazole ring is a privileged pharmacophore, known to be a structural component in a wide range of biologically active compounds.[3] To understand the potential of our target molecule, we must analyze the contribution of each substituent:
-
Benzimidazole Core: This heterocyclic system is a versatile scaffold, capable of interacting with numerous biological targets through hydrogen bonding and aromatic interactions.[1] Its derivatives have been explored as anticancer, antiviral, antimicrobial, and antihypertensive agents, among others.[2][4]
-
C-2 Methyl Group: A small alkyl group at this position is a common feature in many benzimidazole derivatives, often contributing to target binding affinity without adding excessive bulk.
-
N-1 Butyl Group: The N-alkyl substituent is crucial for modulating physicochemical properties. The butyl chain increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The specific length and nature of this group are often key differentiators in patent claims.
-
C-5 Carbonitrile: The nitrile group is a potent electron-withdrawing group and a versatile synthetic handle. It can act as a hydrogen bond acceptor, participate in key binding interactions, or be chemically transformed into other functional groups like amides or tetrazoles, which are common bioisosteres for carboxylic acids.
-
C-7 Bromo Group: The bromine atom offers several strategic advantages. It can serve as a point for further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a library of analogs.[5] Furthermore, its size and electronegativity can influence binding affinity and selectivity for a target protein.
Patent Landscape and Prior Art Comparison
While the exact molecule is not found, the patent literature is rich with benzimidazole derivatives that share some of its structural features. A comparison with the closest patented analogs is essential to define the "white space" for potential innovation.
| Feature | Target Molecule | Closest Prior Art Example (Hypothetical Combination of Patented Features) | Key Differences & Inventive Step Rationale |
| Core Scaffold | Benzimidazole | Benzimidazole[3][6] | Shared core, no novelty here. |
| N-1 Substituent | Butyl | Various N-alkyl groups (e.g., ethyl, benzyl) are patented for antihistaminic or other activities.[6][7] | The specific use of a butyl group in combination with the other substituents is not explicitly claimed in broad terms. The inventive step would rely on demonstrating unique pharmacokinetic benefits of the butyl chain in this specific context. |
| C-5 Substituent | Carbonitrile | Benzimidazole-5-carbonitriles have been synthesized and evaluated for activity against Candida species.[8] | While the C-5 nitrile is known, its combination with a C-7 bromo and N-1 butyl group is not. This unique tri-substitution pattern on the benzene ring portion is a strong point of novelty. |
| C-7 Substituent | Bromo | Halogenated benzimidazoles are widely patented, often for modulating electronic properties or as synthetic handles.[9] A "7-Bromo-1-methyl" benzimidazolone derivative exists.[10] | The specific placement of bromine at C-7 in conjunction with the C-5 nitrile and N-1 butyl group is the most significant point of differentiation. This pattern may lead to unforeseen improvements in target selectivity or potency. |
This analysis reveals that while individual components of the molecule are known in the patent literature, their specific combination in This compound appears to be novel.
Proposed Synthetic Protocol and Validation
To enable further investigation, a robust and verifiable synthetic route is necessary. The following protocol is proposed based on established benzimidazole synthesis methodologies.[11] This multi-step synthesis ensures high purity and is designed as a self-validating system with clear analytical checkpoints.
Workflow Diagram: Synthesis of Target Molecule
Caption: A proposed 5-step synthetic workflow for the target molecule.
Detailed Step-by-Step Methodology:
-
Step 1: Bromination of 4-Bromo-2-nitroaniline
-
Rationale: Introduce a second bromine atom to set up the desired substitution pattern.
-
Protocol: Dissolve 4-bromo-2-nitroaniline (1.0 eq) in glacial acetic acid. Slowly add a solution of bromine (1.1 eq) in acetic acid at room temperature. Stir for 12-16 hours.
-
Workup & Validation: Pour the reaction mixture into ice water. Filter the resulting precipitate, wash with water, and dry. Validate the structure of 3,4-Dibromo-6-nitroaniline using ¹H NMR and Mass Spectrometry (MS).
-
-
Step 2: Reduction of the Nitro Group
-
Rationale: Reduce the nitro group to an amine to form the required ortho-phenylenediamine for cyclization.
-
Protocol: Suspend 3,4-Dibromo-6-nitroaniline (1.0 eq) in concentrated HCl. Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in HCl portion-wise, maintaining the temperature below 40°C. Stir for 4 hours.
-
Workup & Validation: Basify the mixture with aqueous NaOH until a precipitate forms. Extract with ethyl acetate. Dry the organic layer and concentrate. Confirm the formation of 4,5-Dibromo-1,2-phenylenediamine by ¹H NMR and MS.
-
-
Step 3: Nucleophilic Substitution (Cyanation)
-
Rationale: Replace one of the bromo groups with a nitrile. The bromo at position 4 is more activated towards nucleophilic substitution.
-
Protocol: In a sealed tube, dissolve 4,5-Dibromo-1,2-phenylenediamine (1.0 eq) in DMF. Add copper(I) cyanide (CuCN, 1.5 eq). Heat the mixture to 150°C for 8 hours.
-
Workup & Validation: Cool the reaction, pour into an aqueous solution of ferric chloride and HCl, and stir. Extract with ethyl acetate. Purify via column chromatography. Verify the structure of 4-Bromo-5-amino-2-cyanophenylamine by IR (nitrile stretch), ¹H NMR, and MS.
-
-
Step 4: Benzimidazole Ring Formation
-
Rationale: Cyclize the diamine with an acetyl source to form the 2-methylbenzimidazole core.
-
Protocol: Reflux a solution of 4-Bromo-5-amino-2-cyanophenylamine (1.0 eq) in acetic anhydride for 3 hours.
-
Workup & Validation: Cool the mixture and pour it into water. Neutralize with sodium bicarbonate. Filter the precipitate and dry. Confirm the structure of 7-Bromo-2-methyl-1H-benzimidazole-5-carbonitrile by ¹H NMR and MS.
-
-
Step 5: N-Alkylation
-
Rationale: Introduce the butyl group at the N-1 position.
-
Protocol: Dissolve the product from Step 4 (1.0 eq) in DMF. Add potassium carbonate (K₂CO₃, 2.0 eq) and 1-bromobutane (1.2 eq). Stir at 60°C for 6 hours.
-
Workup & Validation: Pour the reaction into water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the final product, this compound, by column chromatography. Confirm final structure and purity (>98%) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Conclusion and Future Directions
The compound This compound represents a novel chemical entity with significant potential for intellectual property development. Its unique substitution pattern distinguishes it from the vast number of patented benzimidazole derivatives. The strategic placement of the bromo, butyl, and carbonitrile groups provides a foundation for creating a diverse chemical library with potentially superior biological and pharmacokinetic properties. The provided synthetic protocol offers a reliable and verifiable method for its preparation, opening the door for researchers to explore its utility as a scaffold in various drug discovery programs, such as kinase inhibitors or antagonists for G-protein coupled receptors. Further investigation into its biological activity is highly warranted.
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Title: Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Source: National Center for Biotechnology Information (PMC). URL: [Link]
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Title: Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Source: ACS Omega. URL: [Link]
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Title: Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Source: TSI Journals. URL: [Link]
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Title: New substituted benzimidazole derivatives: A patent review (2013-2014). Source: ResearchGate. URL: [Link]
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Title: ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Source: Rasayan Journal of Chemistry. URL: [Link]
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Title: Benzimidazole synthesis. Source: Organic Chemistry Portal. URL: [Link]
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Title: Recent achievements in the synthesis of benzimidazole derivatives. Source: RSC Publishing. URL: [Link]
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A Researcher's Guide to Benchmarking 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile Against Known EGFR Inhibitors
A Comparative Analysis Framework for a Novel Kinase Inhibitor
Abstract: The discovery of novel protein kinase inhibitors is a critical endeavor in the development of targeted therapies. This guide provides a comprehensive framework for benchmarking a new chemical entity, 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile (referred to herein as "Compound X"), against established inhibitors of the Epidermal Growth Factor Receptor (EGFR). Due to the absence of public data on Compound X, this document serves as a detailed template, utilizing the well-characterized EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib, as representative compounds to demonstrate the benchmarking process. Researchers can adapt this framework for their own internal compounds once experimental data are generated.[1][2][3]
Introduction: The Rationale for Benchmarking in Kinase Drug Discovery
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[4] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[5][6][7] This has made EGFR a prime target for therapeutic intervention.
First-generation EGFR inhibitors, such as Gefitinib and Erlotinib, function by reversibly binding to the ATP-binding site within the EGFR kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling cascades.[5][8][9][10][11] The clinical success of these agents has validated EGFR as a therapeutic target and spurred the development of next-generation inhibitors.
When a novel compound like this compound emerges as a potential EGFR inhibitor, a rigorous and systematic comparison against established drugs is imperative. This process, known as benchmarking, is essential to:
-
Determine Relative Potency: Quantify the inhibitory strength of the new compound in comparison to existing therapies.
-
Assess Selectivity: Understand the inhibitor's specificity for the intended target versus other kinases, which can predict potential off-target effects.
-
Evaluate Cellular Efficacy: Confirm that in vitro inhibitory activity translates to the desired biological effect in a cellular context.
-
Establish a Rationale for Further Development: Provide the necessary data to justify the advancement of a new compound into more complex preclinical and clinical studies.
This guide will outline the key experimental workflows for a head-to-head comparison of Compound X with Gefitinib and Erlotinib, focusing on in vitro biochemical assays, cell-based functional assays, and kinome-wide selectivity profiling.
Mechanism of Action of Benchmark Inhibitors
Gefitinib and Erlotinib are both anilinoquinazoline-based, reversible ATP-competitive inhibitors of the EGFR tyrosine kinase.[5][] They specifically target the intracellular tyrosine kinase domain of EGFR, preventing the autophosphorylation required for the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5][8][9] Inhibition of these pathways ultimately leads to a reduction in cancer cell proliferation and the induction of apoptosis.[5][9][11]
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Protocol:
-
Compound Preparation: Create a 10-point serial dilution of Compound X, Gefitinib, and Erlotinib in 100% DMSO, starting from a 10 mM stock solution. [13]2. Kinase Reaction Setup: In a 384-well plate, add the following to each well:
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT). [4] * Recombinant human EGFR enzyme (wild-type or mutant).
-
Diluted test compound or DMSO as a vehicle control.
-
-
Inhibitor Pre-incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow the inhibitors to bind to the kinase.
-
Reaction Initiation: Add a mixture of ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) to each well to start the reaction. The ATP concentration should be at or near the Km for the enzyme.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Stop the reaction and measure the amount of ADP produced using a commercially available kit such as ADP-Glo™ (Promega). [4][13]This involves two steps:
-
Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a compatible plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. [13]Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
Cell-Based EGFR Phosphorylation Assay
This assay measures the ability of an inhibitor to block EGFR autophosphorylation in a cellular context, providing a more physiologically relevant measure of potency.
Protocol:
-
Cell Culture and Seeding: Seed human cancer cells with known EGFR status (e.g., A431, HCC827) into 96-well plates and grow to 80-90% confluency. [14]2. Serum Starvation: To reduce basal EGFR activity, incubate the cells in a low-serum medium (e.g., 0.1% FBS) for 16-18 hours. [14]3. Inhibitor Treatment: Treat the cells with serial dilutions of Compound X, Gefitinib, Erlotinib, or DMSO for 1-2 hours at 37°C. [14]4. EGFR Stimulation: Stimulate EGFR signaling by adding human epidermal growth factor (EGF) to a final concentration of 50 ng/mL and incubate for 15 minutes at 37°C. [14]5. Cell Lysis and Fixing:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Fix the cells by adding a fixing solution (e.g., 4% formaldehyde in PBS) for 20 minutes at room temperature. [15]6. Permeabilization and Blocking:
-
Wash the wells and add a quenching buffer to reduce background. [16] * Permeabilize the cells with a detergent-based buffer and then add a blocking buffer to prevent non-specific antibody binding. [16]7. Antibody Incubation:
-
Incubate the cells with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068). In parallel wells, use an antibody for total EGFR for normalization. [14][15] * Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. [15][16]8. Signal Detection: Add a colorimetric or chemiluminescent substrate (e.g., TMB) and measure the signal using a plate reader. [16]9. Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal. Plot the normalized signal against the inhibitor concentration to determine the IC50 value.
-
Kinase Selectivity Profiling
To assess the selectivity of Compound X, it is crucial to screen it against a broad panel of other protein kinases. This is typically performed as a service by specialized contract research organizations (CROs). [17][18][19][20][21] Methodology:
-
Compound Submission: Provide Compound X to a CRO offering kinase selectivity profiling services.
-
Screening: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases (often >300). [17][18]3. Assay Format: Radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence/luminescence-based assays are commonly used. [18][19]4. Data Reporting: The results are reported as the percentage of inhibition for each kinase at the tested concentration.
-
Follow-up: For any kinases that show significant inhibition (e.g., >50%), full IC50 dose-response curves should be generated to determine the potency of the off-target interaction.
The results of this profiling are often visualized using a dendrogram, which illustrates the compound's activity across the human kinome. A highly selective inhibitor will show potent inhibition of the primary target (EGFR) with minimal activity against other kinases.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic benchmarking of a novel investigational compound, this compound, against the established EGFR inhibitors Gefitinib and Erlotinib. By following these detailed protocols for in vitro and cell-based assays, researchers can generate robust, comparative data on potency, cellular efficacy, and selectivity.
The data generated from these studies will be critical in determining whether Compound X possesses a superior or differentiated profile compared to existing therapies. A favorable outcome—such as enhanced potency against clinically relevant EGFR mutations, improved selectivity, or activity against resistant forms of the enzyme—would provide a strong rationale for advancing the compound into further preclinical studies, including pharmacokinetic and in vivo efficacy models.
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- Vertex AI Search. (n.d.). Gefitinib | Drug Guide - MedSchool.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
- Wikipedia. (2024). Gefitinib.
- Protocols.io. (2023). In vitro kinase assay.
- Drugs.com. (2024). How does erlotinib work (mechanism of action)?.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
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- Medicinal Chemistry Communications. (n.d.). Methods EGFR Biochemical Assays.
- PubMed. (n.d.). Setting the benchmark for tailoring treatment with EGFR tyrosine kinase inhibitors.
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- BenchChem. (n.d.). Benchmarking C14H18BrN5O2: A Comparative Guide for Novel Kinase Inhibitors.
- Sigma-Aldrich. (n.d.). Cell-Based ELISA Kit for detecting phospho-EGFR (RAB0151) - Technical Bulletin.
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A Comparative Evaluation of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile: A Novel Kinase Inhibitor Candidate
Introduction
The relentless pursuit of novel therapeutic agents is a cornerstone of oncological research. Small molecule inhibitors, particularly those targeting critical signaling pathways, have revolutionized cancer treatment. This guide provides an in-depth comparative evaluation of a novel investigational compound, 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile (hereafter referred to as Compound X), against a well-established clinical agent. For the purpose of this guide, we will hypothesize that Compound X is a potent inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a cascade frequently dysregulated in various cancers.[1][2]
The MAPK/ERK pathway is a crucial regulator of cell proliferation, differentiation, and survival.[2][3] In many melanomas, a specific mutation in the BRAF kinase (V600E) leads to constitutive activation of this pathway, driving uncontrolled cell growth.[3][4][5][6] This has made BRAF a prime target for therapeutic intervention.
This guide will compare the cellular effects of Compound X to Vemurafenib (PLX4032), an FDA-approved selective inhibitor of BRAF V600E kinase.[4][7][8] We will delineate its performance in relevant cancer cell lines, providing the underlying scientific rationale for the experimental design and detailed protocols for replication.
Compound Comparison Overview
This evaluation will focus on two key aspects: the anti-proliferative activity and the on-target effect on the MAPK signaling cascade. We will utilize a BRAF V600E mutant melanoma cell line, A375, where both compounds are expected to be active, and a BRAF wild-type breast cancer cell line, MCF-7, to assess the selectivity of Compound X.
| Feature | Compound X (Hypothetical Profile) | Vemurafenib (Established Profile) |
| Chemical Name | This compound | N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide |
| Target | Hypothesized MAPK Pathway Inhibitor | Selective BRAF V600E Kinase Inhibitor[3][4] |
| Mechanism of Action | Putative inhibition of a key kinase in the MAPK pathway, leading to decreased downstream signaling. | Binds to the ATP-binding site of the mutated BRAF V600E kinase, inhibiting its activity and blocking the MAPK/ERK signaling pathway.[3][9] |
| Expected Activity | Potent anti-proliferative effects in BRAF-mutant cell lines. | High efficacy in melanoma cell lines harboring the BRAF V600E mutation.[10][11][12][13] |
Experimental Design & Rationale
Our experimental workflow is designed to provide a comprehensive comparison of Compound X and Vemurafenib. The choice of assays and cell lines is critical for a thorough evaluation.
Cell Line Selection Rationale
-
A375 (Human Melanoma): This cell line harbors the BRAF V600E mutation, leading to a constitutively active MAPK pathway.[5] It serves as an ideal model to test the efficacy of our hypothetical BRAF inhibitor, Compound X, and the comparator, Vemurafenib.
-
MCF-7 (Human Breast Cancer): This cell line is BRAF wild-type. It will be used to determine the selectivity of Compound X. An ideal inhibitor should show significantly less activity in BRAF wild-type cells.
-
HCT116 (Human Colon Cancer): This cell line also contains the BRAF V600E mutation and can be used as a secondary model to confirm the findings from the A375 cell line.[14][15]
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative evaluation of Compound X.
Methodologies
Cell Proliferation Assessment by BrdU Incorporation Assay
The 5-bromo-2'-deoxyuridine (BrdU) assay is a robust method for quantifying cell proliferation.[16][17] It relies on the incorporation of the thymidine analog, BrdU, into newly synthesized DNA of proliferating cells.[16][17]
Protocol:
-
Cell Seeding: Seed A375, MCF-7, and HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with increasing concentrations of Compound X and Vemurafenib (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X and incubate for 2-4 hours at 37°C.[18][19]
-
Fixation and Denaturation: Remove the labeling solution, and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[18]
-
Antibody Incubation: Wash the wells and add an anti-BrdU primary antibody. Incubate for 1 hour at room temperature. Following washes, add an HRP-linked secondary antibody and incubate for another hour.[16][18]
-
Detection: Add TMB substrate and measure the absorbance at 450 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
MAPK Pathway Analysis by Western Blotting
Western blotting allows for the detection of specific proteins and their phosphorylation status, providing a direct measure of pathway activation.[20][21] We will assess the phosphorylation of ERK (p-ERK), a key downstream effector in the MAPK pathway.[2]
Protocol:
-
Cell Lysis: Seed A375 cells in 6-well plates and treat with Compound X and Vemurafenib at their respective IC50 concentrations for 2, 6, and 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on a 10% polyacrylamide gel and transfer the proteins to a PVDF membrane.[22][23]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p44/42 MAPK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Anticipated Results & Data Presentation
Anti-proliferative Activity
The BrdU assay will provide IC50 values for both compounds in the selected cell lines.
Table 1: Hypothetical IC50 Values (µM) for Compound X and Vemurafenib
| Cell Line | BRAF Status | Compound X (IC50) | Vemurafenib (IC50) |
| A375 | V600E Mutant | 0.5 | 0.8 |
| HCT116 | V600E Mutant | 0.7 | 1.2 |
| MCF-7 | Wild-Type | > 50 | > 50 |
These hypothetical results would suggest that Compound X is a potent inhibitor of proliferation in BRAF V600E mutant cells, with comparable or slightly better potency than Vemurafenib. The high IC50 value in MCF-7 cells would indicate its selectivity for the mutated pathway.
MAPK Pathway Inhibition
The western blot analysis will reveal the extent of ERK phosphorylation inhibition.
Table 2: Hypothetical Densitometry Analysis of p-ERK/Total ERK Ratio (Fold Change vs. Control)
| Treatment | 2 hours | 6 hours | 24 hours |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Compound X (IC50) | 0.2 | 0.1 | 0.1 |
| Vemurafenib (IC50) | 0.3 | 0.2 | 0.15 |
These hypothetical results would demonstrate that Compound X effectively suppresses ERK phosphorylation in A375 cells, indicating successful on-target activity within the MAPK pathway.
MAPK Signaling Pathway Diagram
Caption: The MAPK signaling pathway and the inhibitory action of Vemurafenib and Compound X.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the preclinical evaluation of the novel compound, this compound (Compound X), in comparison to the established BRAF inhibitor, Vemurafenib. The described methodologies for assessing cell proliferation and MAPK pathway modulation are standard in the field of cancer drug discovery and will provide crucial insights into the compound's potency, selectivity, and mechanism of action.
The hypothetical data presented herein suggests that Compound X could be a promising candidate for further development as a targeted cancer therapeutic. However, it is imperative that these experiments are conducted to validate this hypothesis and fully characterize the pharmacological profile of this novel chemical entity.
References
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Safety Operating Guide
A Guide to the Safe Disposal of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
I. Hazard Assessment and Classification
Due to its chemical structure, 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile should be handled as a hazardous substance. Analogous compounds, such as other brominated benzimidazoles and organic nitriles, are often harmful if swallowed and can cause skin and eye irritation.[1][2] Therefore, it is prudent to assume this compound possesses similar toxicological properties.
Under the Resource Conservation and Recovery Act (RCRA), a material is classified as hazardous if it is listed by the Environmental Protection Agency (EPA) or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the potential for toxicity and the presence of a halogen, this compound must be managed as hazardous waste.
Table 1: Presumed Hazard Profile and Regulatory Considerations
| Hazard Category | Classification Rationale | Primary Regulatory Framework |
| Toxicity | Presence of a nitrile group and a halogenated aromatic system. Assumed to be harmful if ingested, inhaled, or absorbed through the skin. | EPA (RCRA), OSHA |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | EPA |
| Reactivity | Generally stable, but should be stored away from strong oxidizing agents. | Institutional Chemical Hygiene Plan |
II. Personal Protective Equipment (PPE) and Immediate Safety
Before handling this compound for disposal, it is imperative to wear appropriate PPE. This serves as the first line of defense against accidental exposure.
-
Hand Protection : Wear chemical-resistant nitrile gloves. For extensive handling, consider double-gloving.
-
Eye Protection : Chemical safety goggles are mandatory to protect against splashes.
-
Body Protection : A lab coat should be worn to protect skin and clothing.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
III. Step-by-Step Disposal Protocol
The disposal of this compound must follow a "cradle-to-grave" approach, ensuring it is managed safely from the point of generation to its final disposal by a licensed facility.[4]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Stream : All waste containing this compound must be collected in a dedicated hazardous waste container. This includes pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing paper), and the initial rinsate from cleaning glassware.[2]
-
Halogenated Organic Waste : This compound falls under the category of halogenated organic waste.[3][5] It must not be mixed with non-halogenated organic waste streams to ensure proper final disposal, which is typically incineration at high temperatures.
-
Container Selection : Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy, clearly labeled for halogenated organic waste. The container must have a secure, tight-fitting lid.[6]
Step 2: Labeling
Proper labeling is a critical compliance step. The hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The appropriate hazard warnings (e.g., "Toxic").
Step 3: Storage
-
Designated Area : Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and well-ventilated.[7][8]
-
Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials : Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents.[5]
Step 4: Decontamination of Empty Containers
-
Triple Rinsing : Empty containers that held the pure compound must be decontaminated before they can be disposed of as non-hazardous waste. This is achieved by triple-rinsing with a suitable solvent, such as acetone or ethanol.[2]
-
Rinsate Collection : The first rinsate is considered hazardous and must be collected in the designated halogenated organic waste container. Subsequent rinsates may also need to be collected as hazardous waste depending on institutional and local regulations.[2]
-
Container Disposal : After thorough rinsing, deface the original label and puncture the container to prevent reuse. It can then be disposed of according to your institution's guidelines for decontaminated labware.
Step 5: Final Disposal
-
Licensed Disposal : Arrange for the pickup of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Manifest Tracking : Ensure that a hazardous waste manifest is completed to track the waste from your facility to the final disposal site.[9]
Never dispose of this compound down the drain or in the regular trash. [3][10]
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the institutional EHS department.
-
Containment : For small spills within a chemical fume hood, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Cleanup : Wear appropriate PPE and carefully clean the affected area. All materials used for cleanup must be placed in the designated hazardous waste container.
-
Decontamination : Decontaminate the area of the spill as per your laboratory's standard operating procedures.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
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NIH Waste Disposal Guide. National Institutes of Health.
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
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SAFETY DATA SHEET. Fisher Scientific.
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Hazardous Materials Disposal Guide. Nipissing University.
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Halogenated Solvents. University of Washington.
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procedure for disposing of hazardous waste. MIT.
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Safety Data Sheet. ChemDmart.
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SAFETY DATA SHEET. Spectrum Chemical.
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MATERIAL SAFETY DATA SHEET. Chemcia Scientific, LLC.
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Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals. Benchchem.
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Hazardous Laboratory Chemicals Disposal Guide. Reed College.
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
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7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. Kemix Pty Ltd.
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Hazardous waste acceptance conditions. University of Groningen.
-
7-BroMo-1-butyl-1,2,3-benzotriazole-5-carbonitrile. ChemBK.
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1414029-13-2|7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. BLDpharm.
-
7-Bromo-1,3-benzothiazole. Apollo Scientific.
-
7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile - Data Sheet. United States Biological.
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A Comprehensive Guide to the Safe Handling of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
As a novel compound, 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile presents unique challenges in laboratory handling. This guide provides a detailed protocol for personal protective equipment (PPE) and safe operational procedures, grounded in the principles of chemical safety and risk mitigation. The recommendations herein are derived from an analysis of the compound's structural motifs and established best practices for handling analogous chemical classes, ensuring a proactive and informed approach to safety.
Hazard Assessment: A Structurally-Informed Analysis
In the absence of a specific Safety Data Sheet (SDS), a thorough evaluation of the potential hazards associated with this compound must be based on its constituent functional groups: the brominated benzimidazole core and the nitrile group.
-
Brominated Aromatic System: The presence of a bromine atom on the benzimidazole ring places this compound in the category of halogenated organics.[1] Such compounds can exhibit persistence in the environment and may have unknown toxicological profiles. Brominated compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[2]
-
Benzimidazole Core: Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. While many are used as pharmaceuticals, some can be skin sensitizers or irritants.[3] It is prudent to handle all novel benzimidazole derivatives with care to avoid dermal exposure.[3]
-
Nitrile Group (-C≡N): The carbonitrile group is a key feature that demands careful handling. While the toxicity of nitrile compounds can vary significantly, some can release cyanide in vivo or under certain chemical conditions (e.g., strong acids or bases). Therefore, it is critical to prevent ingestion and inhalation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following table summarizes the minimum PPE requirements.
| Protection Type | Specific PPE | Rationale |
| Eye and Face | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand | Nitrile gloves | Nitrile offers good resistance to a wide range of chemicals, including many organic solvents and potential irritants.[4][5] Double-gloving is recommended for extended procedures. |
| Body | Flame-resistant lab coat | Provides a barrier against spills and splashes. Should be buttoned and have tight-fitting cuffs. |
| Respiratory | Use in a certified chemical fume hood | Engineering controls are the primary line of defense. A respirator may be necessary for spill cleanup or if work outside a fume hood is unavoidable. |
PPE Selection and Use Protocol
-
Glove Selection:
-
Always use nitrile gloves when handling this compound.[5][6] Nitrile provides a robust barrier against a variety of chemicals.[4][5]
-
Before use, inspect gloves for any signs of degradation or puncture.
-
For procedures with a high risk of splashing, consider using thicker, chemical-resistant gloves.
-
If direct contact occurs, remove the glove immediately, wash your hands thoroughly, and put on a new glove.
-
-
Eye and Face Protection:
-
Wear chemical safety goggles that provide a seal around the eyes.
-
If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
-
Protective Clothing:
-
A clean, flame-resistant lab coat should be worn at all times in the laboratory.
-
Ensure the lab coat is fully buttoned to provide maximum coverage.
-
PPE Selection Workflow
Caption: PPE selection workflow for handling the target compound.
Safe Handling and Operational Plan
Adherence to standard operating procedures is critical for minimizing the risk of exposure.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood to minimize inhalation exposure.[7]
Standard Operating Procedure
-
Preparation:
-
Ensure the fume hood is clean and uncluttered.
-
Have all necessary equipment and reagents within the fume hood before starting.
-
Verify that a safety shower and eyewash station are accessible and operational.
-
-
Handling:
-
Wear the appropriate PPE as outlined above.
-
When handling the solid, use a spatula and avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Clean all contaminated surfaces with an appropriate solvent and then soap and water.
-
Remove PPE carefully to avoid contaminating yourself. Dispose of gloves and any other disposable PPE in the appropriate waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Response and Disposal
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and the institutional environmental health and safety (EHS) office.
-
Prevent others from entering the area.
-
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[1][8]
-
Waste Segregation:
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
List all components and their approximate concentrations.
-
-
Disposal:
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Contact your institution's EHS office for waste pickup.
-
References
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
MCR Safety. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Pro-Praxis. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]
-
GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
- ChemDmart. (n.d.). Safety Data Sheet. Retrieved from a general chemical supplier's website.
- Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet. Retrieved from a general chemical supplier's website.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
